molecular formula C21H38O4 B8111903 1-Linoleoyl Glycerol

1-Linoleoyl Glycerol

カタログ番号: B8111903
分子量: 354.5 g/mol
InChIキー: WECGLUPZRHILCT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,3-Dihydroxypropyl octadeca-9,12-dienoate, more commonly known as Glyceryl Monolinoleate or 1-Monolinolein, is a high-purity monoacylglycerol of linoleic acid with significant relevance in life sciences and materials research. This compound, with the molecular formula C21H38O4 and a molecular weight of 354.5 g/mol, is characterized by a melting point of 14-15°C . Its structure consists of a glycerol backbone esterified with a linoleic acid chain, which features two cis double bonds at positions 9 and 12 . In biomedical research, this compound is recognized for its bioactive properties. Studies have shown that Glyceryl Monolinoleate inactivates or inhibits the African Swine Fever virus, highlighting its potential in virology research . Furthermore, monoacylglycerols of unsaturated fatty acids, as a class, are investigated for their antimicrobial and cytotoxic activities, providing a platform for developing new therapeutic agents . In drug delivery and formulation science, this molecule serves as a key lipid component in lyotropic liquid crystal systems. These systems are pH-responsive and can be used to control the anisotropic diffusion of hydrophilic drugs, making them valuable for creating advanced controlled-release formulations . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures, either for humans or animals. Researchers should handle this chemical with appropriate safety precautions; it has a flash point of 157.0±20.8 °C and should be stored at 2-8°C .

特性

IUPAC Name

2,3-dihydroxypropyl octadeca-9,12-dienoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h6-7,9-10,20,22-23H,2-5,8,11-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WECGLUPZRHILCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCC(CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H38O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2277-28-3
Record name 2,3-dihydroxypropyl (9Z,12Z)-octadeca-9,12-dienoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.184
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1-Linoleoyl Glycerol: A Technical Guide to Chemical Properties, Structure, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Linoleoyl glycerol, also known as 1-monolinolein, is a monoacylglycerol consisting of a glycerol backbone with a linoleic acid molecule esterified at the sn-1 position. This lipid molecule is of significant interest to the scientific community due to its biological activities, particularly its role as an enzyme inhibitor and its potential applications in drug delivery and development. This technical guide provides an in-depth overview of the chemical properties, structure, and known biological functions of this compound, complete with experimental protocols and pathway visualizations to support further research and development.

Chemical Structure and Properties

This compound is characterized by its amphiphilic nature, with a polar glycerol head and a nonpolar linoleic acid tail. The presence of two cis double bonds in the linoleyl chain is a key feature of its structure.

Table 1: Chemical Identifiers and Properties of this compound

PropertyValueReference(s)
IUPAC Name (9Z,12Z)-octadecadienoic acid, 2,3-dihydroxypropyl ester[1][2]
Synonyms 1-Monolinolein, 1-LG, α-Glyceryl linoleate[2][3]
CAS Number 2277-28-3[2]
Molecular Formula C₂₁H₃₈O₄
Molecular Weight 354.52 g/mol
Appearance Colorless to pale yellow liquid/oil
Melting Point 14-15 °C
Boiling Point 485.0 ± 40.0 °C (Predicted)
Density 0.981 ± 0.06 g/cm³ (Predicted)

Table 2: Solubility of this compound

SolventSolubilityReference(s)
Dimethylformamide (DMF)10 mg/mL
Ethanol10 mg/mL
Ethanol:PBS (pH 7.2) (1:1)0.5 mg/mL
ChloroformSlightly soluble
Ethyl AcetateSlightly soluble
MethanolSlightly soluble

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol describes a general method for the synthesis of this compound using a lipase-catalyzed esterification reaction.

Materials:

  • Linoleic acid (≥99%)

  • Glycerol (anhydrous, ≥99.5%)

  • Immobilized lipase (e.g., Novozym® 435 from Candida antarctica)

  • Organic solvent (e.g., tert-butanol)

  • Molecular sieves (3Å, activated)

  • Reaction vessel (sealed glass reactor with magnetic stirring and temperature control)

Procedure:

  • Substrate Preparation: In the reaction vessel, combine linoleic acid and glycerol. A typical starting molar ratio is 1:5 (linoleic acid to glycerol) to favor monoacylglycerol formation.

  • Solvent Addition: Add tert-butanol as a solvent to improve substrate miscibility and reduce viscosity. A solvent to total substrate ratio of 2:1 (v/w) can be used.

  • Water Removal: Add activated molecular sieves (approximately 10% w/w of substrates) to the mixture to remove water produced during the reaction, which drives the equilibrium towards ester formation.

  • Reaction Initiation: Heat the mixture to the desired reaction temperature (e.g., 50-60°C) with constant stirring. Once the temperature is stable, add the immobilized lipase (e.g., 10-15% by weight of the substrates).

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Reaction Termination and Enzyme Recovery: Once the desired conversion is achieved, stop the reaction by filtering to remove the immobilized lipase. The lipase can be washed with solvent and reused.

  • Product Purification: The product mixture is then purified using column chromatography.

Purification by Column Chromatography

This protocol provides a general method for the purification of this compound from the reaction mixture.

Materials:

  • Silica gel (for column chromatography)

  • Solvents for elution (e.g., a gradient of hexane and ethyl acetate)

  • Glass column

  • Fraction collector

Procedure:

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into the glass column. Allow the silica gel to settle, ensuring there are no air bubbles. Add a layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude reaction mixture in a minimal amount of a non-polar solvent and load it onto the column. A dry loading method, where the sample is adsorbed onto a small amount of silica gel before loading, can also be used.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or continuous gradient.

  • Fraction Collection: Collect fractions of the eluate using a fraction collector.

  • Analysis of Fractions: Analyze the collected fractions by TLC to identify those containing the desired this compound.

  • Solvent Evaporation: Combine the pure fractions containing the product and remove the solvent using a rotary evaporator to obtain purified this compound.

Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reverse-phase HPLC method for the analysis of this compound.

Instrumentation:

  • HPLC system with a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Detector (e.g., Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS))

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water is commonly used. For example, starting with acetonitrile/water (50:50, v/v) and increasing to 100% acetonitrile over 40 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10-20 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase or a compatible solvent like acetonitrile.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Due to its low volatility, this compound requires derivatization before GC-MS analysis. Silylation is a common method.

Materials:

  • Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS))

  • Solvent (e.g., pyridine or acetonitrile)

  • GC-MS system with a capillary column (e.g., HP-5MS)

Procedure:

  • Derivatization (Silylation):

    • Accurately weigh a small amount of the sample (e.g., 1-5 mg) into a vial.

    • Add the solvent (e.g., 100 µL of pyridine).

    • Add the silylating agent (e.g., 100 µL of BSTFA + 1% TMCS).

    • Seal the vial and heat at 60-70°C for 30-60 minutes to complete the reaction.

  • GC-MS Conditions:

    • Injector Temperature: 250-280°C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at a lower temperature (e.g., 70°C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280-300°C) at a rate of 10-30°C/min, and hold for a few minutes.

    • Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range of m/z 50-650.

Signaling Pathways and Biological Activity

The primary and most well-documented biological activity of this compound is its role as an inhibitor of Lipoprotein-associated phospholipase A2 (Lp-PLA2).

Inhibition of Lipoprotein-Associated Phospholipase A2 (Lp-PLA2)

Lp-PLA2 is an enzyme primarily associated with low-density lipoprotein (LDL) in the bloodstream. It hydrolyzes oxidized phospholipids on LDL particles, generating pro-inflammatory mediators such as lysophosphatidylcholine (lyso-PC) and oxidized fatty acids. These products are implicated in the progression of atherosclerosis by promoting inflammation, endothelial dysfunction, and the formation of unstable plaques.

This compound has been shown to inhibit Lp-PLA2 activity, with a reported IC₅₀ value of 45 µM. By inhibiting this enzyme, this compound can reduce the formation of these pro-inflammatory molecules, thereby exerting potential anti-atherogenic and anti-inflammatory effects.

LpPLA2_Inhibition cluster_blood_vessel Blood Vessel Lumen cluster_products Pro-inflammatory Products cluster_effects Downstream Effects LDL Low-Density Lipoprotein (LDL) oxPL Oxidized Phospholipids LpPLA2 Lp-PLA2 LDL->LpPLA2 associated with LysoPC Lysophosphatidylcholine (lyso-PC) LpPLA2->LysoPC hydrolyzes oxPL to oxFA Oxidized Fatty Acids LpPLA2->oxFA hydrolyzes oxPL to oneLG This compound oneLG->LpPLA2 Inhibits Inflammation Inflammation LysoPC->Inflammation oxFA->Inflammation Atherosclerosis Atherosclerosis Progression Inflammation->Atherosclerosis Potential_Signaling cluster_ca Calcium Signaling cluster_pld Phospholipase D (PLD) Pathway oneLG This compound (and related lipids) Ca_Channel Ion Channels (e.g., on Plasma Membrane) oneLG->Ca_Channel Modulates? ER Endoplasmic Reticulum (ER) oneLG->ER Modulates? PLD Phospholipase D (PLD) oneLG->PLD Influences? Ca_Mobilization Intracellular Ca²⁺ Mobilization Ca_Channel->Ca_Mobilization ER->Ca_Mobilization Cellular_Response_Ca Cellular Responses (e.g., Gene Expression, Proliferation) Ca_Mobilization->Cellular_Response_Ca PA Phosphatidic Acid (PA) PLD->PA hydrolyzes PC to PC Phosphatidylcholine (PC) Downstream_PLD Downstream Effectors (e.g., mTOR, Raf-1) PA->Downstream_PLD Cellular_Response_PLD Cellular Responses (e.g., Cell Growth, Trafficking) Downstream_PLD->Cellular_Response_PLD

References

1-Linoleoyl Glycerol: A Technical Overview of its Biological Role and Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Linoleoyl-rac-glycerol (1-LG), a monoacylglycerol comprised of a linoleic acid molecule ester-linked to a glycerol backbone, is emerging as a significant bioactive lipid with potential therapeutic applications. This technical guide provides an in-depth exploration of the biological roles and functions of 1-LG, with a focus on its molecular interactions, signaling pathways, and quantifiable effects. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

Core Biological Function: Inhibition of Lipoprotein-Associated Phospholipase A2 (Lp-PLA2)

The principal and most well-characterized biological function of 1-Linoleoyl Glycerol is its role as an inhibitor of Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as Platelet-Activating Factor Acetylhydrolase (PAF-AH).[1][2][3][4][5] Lp-PLA2 is a key enzyme in the inflammatory cascade, particularly in the context of atherosclerosis. It hydrolyzes oxidized phospholipids within low-density lipoprotein (LDL) particles, generating pro-inflammatory and pro-atherogenic products, such as lysophosphatidylcholine (Lyso-PC) and oxidized non-esterified fatty acids.

By inhibiting Lp-PLA2, 1-LG effectively reduces the production of these noxious mediators, thereby exerting anti-inflammatory and potentially anti-atherogenic effects. The (R)-enantiomer of this compound has been shown to be a more potent inhibitor of Lp-PLA2 than the (S)-enantiomer.

Signaling Pathway: Lp-PLA2 Inhibition and Downstream Effects

The inhibitory action of this compound on Lp-PLA2 initiates a cascade of downstream events that collectively contribute to the attenuation of inflammation. A simplified representation of this signaling pathway is provided below.

LpPLA2_Inhibition_Pathway cluster_extracellular Vascular Lumen cluster_products Pro-inflammatory Mediators cluster_cellular Endothelial Cell Oxidized_LDL Oxidized LDL Lp_PLA2 Lp-PLA2 Oxidized_LDL->Lp_PLA2 Substrate Lyso_PC Lysophosphatidylcholine (Lyso-PC) Lp_PLA2->Lyso_PC Generates Oxidized_NEFA Oxidized NEFA Lp_PLA2->Oxidized_NEFA Generates 1_LG This compound 1_LG->Lp_PLA2 Inhibits Inflammatory_Response Inflammatory Response (e.g., ↑ MCP-1, VCAM-1, IL-6) Lyso_PC->Inflammatory_Response Induces Oxidized_NEFA->Inflammatory_Response Induces

Figure 1: Signaling pathway of this compound-mediated inhibition of Lp-PLA2 and its anti-inflammatory consequences.

Metabolism of this compound

In addition to its direct enzymatic inhibition, this compound can be metabolized by immune cells into other potentially bioactive molecules. Human eosinophils have been shown to metabolize 1-LG (at a concentration of 3 µM over 5 minutes) into 13-hydroxyoctadecadienoic acid glycerol (13-HODE-G) and 13-hydroxyoctadecadienoic acid (13-HODE), with 13-HODE being the predominant metabolite. Human neutrophils also metabolize 1-LG to produce a 15-lipoxygenase metabolite. The specific biological functions of these metabolites are an active area of research.

Metabolism_of_1LG cluster_eosinophil Human Eosinophil cluster_neutrophil Human Neutrophil 1_LG This compound Eosinophil_Metabolism Metabolism 1_LG->Eosinophil_Metabolism Neutrophil_Metabolism Metabolism 1_LG->Neutrophil_Metabolism 13_HODE_G 13-HODE-G Eosinophil_Metabolism->13_HODE_G 13_HODE 13-HODE Eosinophil_Metabolism->13_HODE 15_LO_Metabolite 15-LO Metabolite Neutrophil_Metabolism->15_LO_Metabolite

Figure 2: Metabolism of this compound by human immune cells.

Role in Mitigating Apolipoprotein CIII-Induced Inflammation

This compound has been reported to mitigate inflammation induced by Apolipoprotein CIII (ApoCIII), leading to a reduction in Interleukin-6 (IL-6). ApoCIII is a pro-inflammatory molecule that can activate the NLRP3 inflammasome in human monocytes. While the precise mechanism of 1-LG's counteracting effect is not fully elucidated, it is plausible that it interferes with the inflammatory signaling cascade initiated by ApoCIII.

Quantitative Data Summary

The following table summarizes the available quantitative data regarding the biological activity of this compound.

ParameterValueTarget/SystemReference(s)
IC50
(R)-1-Linoleoyl Glycerol45.0 µMLipoprotein-associated phospholipase A2 (Lp-PLA2)
(S)-1-Linoleoyl Glycerol52.0 µMLipoprotein-associated phospholipase A2 (Lp-PLA2)
Metabolism
Concentration for Metabolism3 µMHuman Eosinophils
Incubation Time5 minHuman Eosinophils

Experimental Protocols

In Vitro Lp-PLA2 Inhibition Assay

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of this compound against Lp-PLA2.

Objective: To quantify the inhibitory potency of this compound on Lp-PLA2 activity.

Materials:

  • This compound

  • Recombinant human Lp-PLA2

  • Lp-PLA2 substrate (e.g., 2-thio PAF)

  • Assay Buffer (e.g., Tris-HCl buffer with appropriate pH and additives)

  • DTNB (Ellman's reagent)

  • Solvent for 1-LG (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405-415 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in the chosen solvent.

    • Perform serial dilutions of the 1-LG stock solution in Assay Buffer to generate a range of test concentrations.

    • Reconstitute the Lp-PLA2 enzyme and substrate according to the manufacturer's instructions.

    • Prepare a working solution of DTNB in Assay Buffer.

  • Assay Setup (in a 96-well plate):

    • Blank wells: Add Assay Buffer only.

    • Control wells (100% activity): Add Assay Buffer, Lp-PLA2 enzyme, and the solvent used for 1-LG (without the compound).

    • Test wells: Add Assay Buffer, Lp-PLA2 enzyme, and the various dilutions of 1-LG.

  • Enzyme Reaction:

    • Pre-incubate the plate containing the enzyme and inhibitors (or solvent control) for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C).

    • Initiate the enzymatic reaction by adding the Lp-PLA2 substrate to all wells (except the blank).

    • Incubate the plate for a set period (e.g., 10-30 minutes) to allow for substrate hydrolysis.

  • Detection:

    • Stop the reaction and develop the color by adding the DTNB solution to all wells. DTNB reacts with the free thiol group produced from the hydrolysis of 2-thio-PAF, resulting in a yellow-colored product.

    • Measure the absorbance of each well at 412 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of inhibition for each concentration of 1-LG compared to the control wells.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

LpPLA2_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare_Reagents Prepare Reagents (1-LG dilutions, Enzyme, Substrate, DTNB) Plate_Setup Set up 96-well Plate (Blank, Control, Test wells) Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubate Enzyme and Inhibitor Plate_Setup->Pre_incubation Initiate_Reaction Add Substrate to Initiate Reaction Pre_incubation->Initiate_Reaction Incubate Incubate for Substrate Hydrolysis Initiate_Reaction->Incubate Stop_and_Detect Add DTNB to Stop and Detect Incubate->Stop_and_Detect Measure_Absorbance Measure Absorbance at 412 nm Stop_and_Detect->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 from Dose-Response Curve Calculate_Inhibition->Determine_IC50

References

The Endogenous Metabolism of 1-Linoleoyl Glycerol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Linoleoyl Glycerol (1-LG), a monoacylglycerol containing the omega-6 fatty acid linoleic acid, is an endogenous lipid mediator implicated in a range of physiological and pathophysiological processes. Primarily recognized for its role as an inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), 1-LG is positioned at a critical juncture of lipid metabolism and inflammatory signaling. This technical guide provides an in-depth exploration of the endogenous metabolism of 1-LG, detailing its biosynthesis, degradation, and signaling functions. The document summarizes key quantitative data, provides detailed experimental protocols for the study of 1-LG, and presents visual diagrams of its metabolic and signaling pathways to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Introduction

1-Linoleoyl-rac-glycerol (1-LG) is a monoacylglycerol comprised of a glycerol backbone esterified with linoleic acid at the sn-1 position.[1] As a product of lipid metabolism, 1-LG is not merely an intermediate but also a bioactive molecule with signaling capabilities. Its primary identified role is the inhibition of Lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme linked to inflammation and the pathogenesis of atherosclerosis.[1] By modulating the activity of this key enzyme, 1-LG can influence downstream inflammatory pathways. Furthermore, the liberation of linoleic acid from 1-LG upon its degradation provides a substrate for the synthesis of eicosanoids, a class of potent signaling molecules that regulate inflammation and immunity. This guide will provide a detailed overview of the current understanding of 1-LG metabolism and its physiological significance.

Endogenous Metabolism of this compound

The metabolic fate of 1-LG is intricately linked to the broader pathways of triacylglycerol (TAG) metabolism. Its endogenous concentration is controlled by a balance between its synthesis from TAG breakdown and its degradation through hydrolysis or reacylation.

Biosynthesis of this compound

Endogenous 1-LG is primarily generated through the sequential hydrolysis of triacylglycerols stored in lipid droplets. This process, known as lipolysis, is catalyzed by a series of lipases:

  • Adipose Triglyceride Lipase (ATGL): ATGL initiates the breakdown of TAGs by hydrolyzing the first ester bond, producing diacylglycerols (DAGs) and a free fatty acid.[2] This is the rate-limiting step in TAG hydrolysis.[3]

  • Hormone-Sensitive Lipase (HSL): HSL acts on the DAGs produced by ATGL, hydrolyzing them to generate monoacylglycerols (MAGs), including 1-LG, and another free fatty acid.[2] HSL can also hydrolyze TAGs, although its primary role in vivo is considered to be DAG hydrolysis.

The coordinated action of ATGL and HSL leads to the release of monoacylglycerols from stored triglycerides.

Degradation of this compound

Once formed, 1-LG can be metabolized through two main pathways:

  • Hydrolysis: 1-LG can be hydrolyzed by Monoacylglycerol Lipase (MGL) to release free linoleic acid and glycerol. MGL is the primary enzyme responsible for the breakdown of monoacylglycerols in the final step of lipolysis.

  • Reacylation: 1-LG can be re-esterified to form di- and triacylglycerols. This process is catalyzed by:

    • Monoacylglycerol Acyltransferases (MGATs): These enzymes acylate monoacylglycerols to form diacylglycerols.

    • Diacylglycerol Acyltransferases (DGATs): DGAT1 and DGAT2 can further acylate the newly formed diacylglycerols to synthesize triacylglycerols. Notably, DGAT1 has been shown to possess the ability to directly acylate monoacylglycerols to form diacylglycerols as well.

The balance between these synthetic and degradative pathways dictates the intracellular levels of 1-LG and its availability for signaling.

Signaling Pathways of this compound

The primary signaling function of 1-LG identified to date is its inhibitory effect on Lp-PLA2, which has significant implications for inflammatory processes.

Inhibition of Lipoprotein-Associated Phospholipase A2 (Lp-PLA2)

Lp-PLA2, also known as Platelet-Activating Factor Acetylhydrolase (PAF-AH), is an enzyme that hydrolyzes oxidized phospholipids within low-density lipoproteins (LDL), generating pro-inflammatory mediators such as lysophosphatidylcholine (lyso-PC) and oxidized fatty acids. By inhibiting Lp-PLA2, 1-LG reduces the production of these inflammatory molecules, thereby exerting an anti-inflammatory effect. This has been associated with a reduction in the inflammatory cytokine IL-6. The (R)- and (S)-enantiomers of this compound have been shown to inhibit Lp-PLA2 with IC50 values of 45.0 and 52.0 μM, respectively.

Modulation of Eicosanoid Synthesis

The degradation of 1-LG by MGL releases linoleic acid, a precursor for the synthesis of arachidonic acid (AA). AA is a key substrate for the production of eicosanoids, including prostaglandins and leukotrienes, which are potent mediators of inflammation. The release of linoleic acid from 1-LG can therefore influence the cellular capacity to produce these inflammatory mediators.

Quantitative Data

The following table summarizes the key quantitative data related to the endogenous metabolism of this compound.

ParameterValueEnzyme/ProcessReference
IC50 for Lp-PLA2 Inhibition (R-enantiomer) 45.0 µMLp-PLA2
IC50 for Lp-PLA2 Inhibition (S-enantiomer) 52.0 µMLp-PLA2

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound metabolism.

Lp-PLA2 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on Lp-PLA2 activity.

Materials:

  • Recombinant human Lp-PLA2

  • This compound (and enantiomers if desired)

  • Substrate: 2-thio-PAF (Cayman Chemical)

  • DTNB (Ellman's reagent)

  • Assay buffer (e.g., 100 mM HEPES, pH 7.4, containing 1 mM EDTA)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Serially dilute the 1-LG stock solution in the assay buffer to create a range of concentrations.

  • In a 96-well plate, add the diluted 1-LG solutions. Include a vehicle control (buffer with DMSO) and a positive control (a known Lp-PLA2 inhibitor).

  • Add the recombinant Lp-PLA2 enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

  • Initiate the reaction by adding the 2-thio-PAF substrate and DTNB to each well.

  • Monitor the increase in absorbance at 412 nm over time using a microplate reader. The rate of increase in absorbance is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each concentration of 1-LG compared to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vitro Lipolysis Assay

Objective: To assess the hydrolysis of triacylglycerols to this compound by ATGL and HSL.

Materials:

  • Triolein (or another suitable triacylglycerol containing linoleic acid)

  • Recombinant ATGL and HSL

  • Lipase assay buffer (e.g., 100 mM potassium phosphate, pH 7.0, containing 2 mM EDTA and 1 mM DTT)

  • Bovine serum albumin (BSA), fatty acid-free

  • Lipid extraction solvents (e.g., chloroform:methanol 2:1 v/v)

  • Thin-layer chromatography (TLC) plates

  • TLC developing solvent (e.g., hexane:diethyl ether:acetic acid 80:20:1 v/v/v)

  • Iodine vapor or other visualization agent

  • Standards for triolein, diolein, monoolein (including 1-LG), and free fatty acids

Procedure:

  • Prepare a substrate emulsion by sonicating triolein in the lipase assay buffer containing BSA.

  • In a reaction tube, combine the substrate emulsion with the lipase assay buffer.

  • Initiate the reaction by adding recombinant ATGL and/or HSL.

  • Incubate the reaction mixture at 37°C with shaking for a defined period.

  • Stop the reaction by adding the lipid extraction solvent mixture.

  • Vortex thoroughly and centrifuge to separate the phases.

  • Collect the lower organic phase and dry it under a stream of nitrogen.

  • Resuspend the lipid extract in a small volume of chloroform:methanol.

  • Spot the lipid extract and standards onto a TLC plate.

  • Develop the TLC plate in the developing solvent.

  • Visualize the separated lipids using iodine vapor.

  • Identify and quantify the amount of 1-LG and other lipolysis products by comparing them to the standards, for example, through densitometry.

Monoacylglycerol Acyltransferase (MGAT) Activity Assay

Objective: To measure the acylation of this compound by MGAT enzymes.

Materials:

  • This compound

  • [14C]Oleoyl-CoA (or another radiolabeled fatty acyl-CoA)

  • Microsomal fractions from cells or tissues expressing MGAT

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, containing 150 mM KCl and 1 mM EDTA)

  • Lipid extraction solvents

  • TLC plates and developing solvent

  • Scintillation counter

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent and evaporate the solvent to coat the bottom of the reaction tube.

  • Resuspend the 1-LG in the assay buffer.

  • Add the microsomal protein to the reaction tube.

  • Initiate the reaction by adding [14C]Oleoyl-CoA.

  • Incubate at 37°C for a specific time.

  • Stop the reaction and extract the lipids as described in the lipolysis assay.

  • Separate the lipids by TLC.

  • Scrape the spots corresponding to diacylglycerol and triacylglycerol from the TLC plate into scintillation vials.

  • Quantify the radioactivity using a scintillation counter to determine the amount of acylated product formed.

Visualizations

The following diagrams, generated using the DOT language, illustrate the key metabolic and signaling pathways of this compound.

Endogenous_Metabolism_1LG TAG Triacylglycerol (in Lipid Droplets) ATGL ATGL TAG->ATGL Hydrolysis DAG Diacylglycerol HSL HSL DAG->HSL Hydrolysis DGAT DGAT DAG->DGAT Acylation LG1 This compound (1-LG) MGL MGL LG1->MGL Hydrolysis MGAT MGAT LG1->MGAT Acylation Glycerol Glycerol Linoleic_Acid Linoleic Acid TAG_resynthesis Triacylglycerol (resynthesized) ATGL->DAG HSL->LG1 MGL->Glycerol MGL->Linoleic_Acid MGAT->DAG DGAT->TAG_resynthesis

Caption: Endogenous metabolism of this compound.

Signaling_Pathway_1LG LG1 This compound (1-LG) LpPLA2 Lp-PLA2 (PAF-AH) LG1->LpPLA2 Inhibition MGL MGL LG1->MGL Hydrolysis Inflammatory_Mediators Pro-inflammatory Mediators (Lyso-PC, Oxidized Fatty Acids) LpPLA2->Inflammatory_Mediators Hydrolysis OxPL Oxidized Phospholipids OxPL->LpPLA2 Substrate Inflammation Inflammation Inflammatory_Mediators->Inflammation Linoleic_Acid Linoleic Acid MGL->Linoleic_Acid Eicosanoids Eicosanoids (Prostaglandins, Leukotrienes) Linoleic_Acid->Eicosanoids Synthesis Eicosanoids->Inflammation

Caption: Signaling pathways of this compound.

Experimental_Workflow_LpPLA2_Inhibition Start Start: Prepare Reagents Serial_Dilution Serial Dilution of 1-LG Start->Serial_Dilution Add_Enzyme Add Lp-PLA2 Enzyme Serial_Dilution->Add_Enzyme Incubate Incubate (e.g., 15 min, 37°C) Add_Enzyme->Incubate Add_Substrate Add Substrate (2-thio-PAF) & DTNB Incubate->Add_Substrate Measure_Absorbance Measure Absorbance at 412 nm Add_Substrate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

Caption: Experimental workflow for Lp-PLA2 inhibition assay.

Conclusion

This compound is an important endogenous lipid mediator with a defined role in the modulation of inflammation through the inhibition of Lp-PLA2. Its metabolism is tightly regulated by the enzymes of the lipolytic and triacylglycerol synthesis pathways. The release of linoleic acid from 1-LG provides a potential link to the eicosanoid signaling network, further highlighting its significance in inflammatory processes. A thorough understanding of the endogenous metabolism of 1-LG is crucial for elucidating its role in health and disease and for the development of novel therapeutic strategies targeting lipid-mediated inflammation. Further research is warranted to fully characterize the substrate specificities of the enzymes involved in its metabolism and to explore its broader signaling functions in various cellular contexts.

References

An In-depth Technical Guide to the Signaling Pathways of 1-Linoleoyl Glycerol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Linoleoyl-rac-glycerol (1-LG), a monoacylglycerol, is an endogenous lipid mediator that plays a significant role in modulating inflammatory pathways. Its primary and most well-characterized signaling action is the inhibition of Lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme critically implicated in the pathogenesis of atherosclerosis and other inflammatory conditions. By attenuating Lp-PLA2 activity, 1-LG reduces the generation of pro-inflammatory lysophospholipids, thereby exerting anti-inflammatory effects. This technical guide provides a comprehensive overview of the 1-LG signaling pathway, quantitative data on its inhibitory activity, detailed experimental protocols for assessing its function, and visualizations of the molecular interactions and experimental workflows.

Core Signaling Pathway: Inhibition of Lp-PLA2

The principal signaling mechanism of 1-Linoleoyl Glycerol is the direct inhibition of Lipoprotein-associated phospholipase A2 (Lp-PLA2).[1][2] Lp-PLA2 is a calcium-independent serine lipase that circulates in plasma, primarily bound to low-density lipoprotein (LDL).[3] Within the arterial intima, Lp-PLA2 hydrolyzes oxidized phospholipids on LDL particles, producing two key pro-inflammatory mediators: lysophosphatidylcholine (LysoPC) and oxidized non-esterified fatty acids (oxNEFAs).[3][4]

These products, particularly LysoPC, promote an inflammatory cascade by:

  • Inducing the expression of adhesion molecules on endothelial cells.

  • Acting as a chemoattractant for monocytes and T-lymphocytes.

  • Stimulating the release of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α).

  • Promoting macrophage polarization towards a pro-inflammatory M1 phenotype.

1-LG, by inhibiting Lp-PLA2, effectively curtails this inflammatory cascade at an early stage, leading to a reduction in the production of these inflammatory mediators. This anti-inflammatory action is supported by observations of reduced IL-6 production in the presence of 1-LG.

Signaling Pathway Diagram

1-Linoleoyl_Glycerol_Lp-PLA2_Pathway cluster_blood_vessel Blood Vessel Lumen cluster_intima Arterial Intima cluster_downstream Downstream Inflammatory Effects LDL Oxidized LDL LpPLA2 Lp-PLA2 LDL->LpPLA2 associated with LpPLA2_active Active Lp-PLA2 LG This compound LG->LpPLA2 Inhibits OxPL Oxidized Phospholipids OxPL->LpPLA2_active LysoPC Lysophosphatidylcholine (LysoPC) Inflammation Macrophage Activation Cytokine Release (IL-6, TNF-α) Adhesion Molecule Expression LysoPC->Inflammation oxNEFA Oxidized NEFAs oxNEFA->Inflammation LpPLA2_active->LysoPC Hydrolyzes to LpPLA2_active->oxNEFA Atherosclerosis Atherosclerotic Plaque Formation Inflammation->Atherosclerosis

1-LG inhibits Lp-PLA2, preventing pro-inflammatory lipid production.

Quantitative Data

The inhibitory potency of this compound against Lp-PLA2 has been quantified, providing a basis for its biological activity. The data is summarized in the table below.

Compound Target Action Potency (IC50) Key Biological Effect
(R)-1-Linoleoyl GlycerolLipoprotein-associated phospholipase A2 (Lp-PLA2)Inhibition45.0 µMAnti-inflammatory
(S)-1-Linoleoyl GlycerolLipoprotein-associated phospholipase A2 (Lp-PLA2)Inhibition52.0 µMAnti-inflammatory

Experimental Protocols

Lp-PLA2 Inhibition Assay (Colorimetric)

This protocol describes a colorimetric method to determine the inhibitory activity of this compound on Lp-PLA2. The assay is based on the enzymatic hydrolysis of a synthetic substrate, 1-myristoyl-2-(4-nitrophenylsuccinyl)-sn-glycero-3-phosphocholine (MNP), which releases a chromogenic product that can be measured spectrophotometrically.

Materials:

  • Human serum or plasma (as a source of Lp-PLA2)

  • This compound (test inhibitor)

  • Lp-PLA2 Activity Assay Kit (containing R1 and R2 reagents)

    • R1 (Assay Buffer): Contains buffer, detergents, and chelators.

    • R2a and R2b (Substrate Reagents): To be mixed to prepare the working substrate solution containing MNP.

  • Microplate reader capable of measuring absorbance at 405-410 nm

  • 96-well microplate

  • Calibrators and controls (if using a commercial kit)

Procedure:

  • Reagent Preparation:

    • Prepare the R2 working solution by mixing R2a and R2b according to the kit manufacturer's instructions (e.g., a 19:1 ratio). Allow the solution to equilibrate to room temperature before use.

    • Prepare a dilution series of this compound in an appropriate solvent (e.g., DMSO) at various concentrations.

  • Assay Setup:

    • Add a small volume of serum or plasma (e.g., 10 µL) to each well of the 96-well plate.

    • Add the this compound dilutions to the respective wells. Include a vehicle control (solvent only).

    • Add the R1 buffer to each well and mix gently.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the prepared R2 working solution to all wells.

    • Immediately place the microplate in the plate reader.

  • Data Acquisition:

    • Measure the absorbance at 405 nm at regular intervals (e.g., every minute) for a specified period (e.g., 10-20 minutes) at a constant temperature (e.g., 37°C).

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound.

    • Determine the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow Diagram

LpPLA2_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents: - R2 working solution - 1-LG dilution series add_serum Add serum/plasma to 96-well plate prep_reagents->add_serum add_inhibitor Add 1-LG dilutions and vehicle control add_serum->add_inhibitor add_buffer Add R1 buffer and mix add_inhibitor->add_buffer start_reaction Initiate reaction with R2 solution add_buffer->start_reaction read_absorbance Measure absorbance at 405 nm kinetically start_reaction->read_absorbance calc_rate Calculate reaction rates read_absorbance->calc_rate calc_inhibition Determine % inhibition calc_rate->calc_inhibition plot_curve Plot dose-response curve and calculate IC50 calc_inhibition->plot_curve

Workflow for the Lp-PLA2 inhibition assay.

Concluding Remarks

This compound's role as an inhibitor of Lp-PLA2 positions it as a significant modulator of inflammatory processes, particularly in the context of cardiovascular disease. The direct inhibition of this key enzyme prevents the formation of pro-inflammatory lipids, thereby mitigating the downstream inflammatory cascade that contributes to the development and progression of atherosclerosis. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of 1-LG and related compounds in inflammatory and cardiovascular disorders. Future research may explore the in vivo efficacy of 1-LG in relevant disease models and further elucidate its metabolic fate and potential for biotransformation into other bioactive lipid mediators.

References

1-Linoleoyl Glycerol: A Technical Guide to its Discovery, History, and Core Scientific Principles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Linoleoyl Glycerol (1-LG), a monoacylglycerol containing the omega-6 fatty acid linoleic acid, has emerged as a molecule of interest in the scientific community, particularly for its potential therapeutic applications in inflammation and cardiovascular disease. This technical guide provides an in-depth overview of the discovery, history, and biochemical properties of 1-LG. It is designed to serve as a comprehensive resource, detailing its known biological activities, the experimental protocols used for its characterization, and the signaling pathways it modulates. All quantitative data are presented in structured tables for clarity, and key experimental and signaling workflows are visualized using diagrams.

Discovery and History

This compound was first reported in 2005 by a team of researchers led by W.S. Lee, who isolated the compound from the roots of Saururus chinensis, a plant used in traditional medicine.[1][2] In their seminal paper published in Bioorganic & Medicinal Chemistry Letters, Lee and colleagues identified 1-LG as an inhibitor of Lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme strongly implicated in the pathogenesis of atherosclerosis.[1] This discovery laid the foundation for future research into the anti-inflammatory and potential anti-atherogenic properties of this lipid molecule.

Subsequent research has further characterized the biological activities of 1-LG, including its metabolism by inflammatory cells.[3] It is important to distinguish this compound (an ester-linked monoacylglycerol) from the ether-linked lipid "Linoleyl-1-glyceryl ether," as their biochemical properties and signaling mechanisms can differ significantly.[4] This guide focuses specifically on the ester-linked this compound.

Biological Activity and Signaling Pathways

The primary and most well-characterized biological activity of this compound is its inhibition of Lp-PLA2, also known as Platelet-Activating Factor Acetylhydrolase (PAF-AH). Lp-PLA2 is an enzyme that hydrolyzes oxidized phospholipids within low-density lipoproteins (LDL), generating pro-inflammatory mediators such as lysophosphatidylcholine (lyso-PC) and oxidized fatty acids. By inhibiting this enzyme, 1-LG can reduce the production of these inflammatory molecules, thereby exerting anti-inflammatory effects. This mechanism of action suggests its potential as a therapeutic agent for conditions driven by inflammation, such as atherosclerosis.

Beyond its effects on Lp-PLA2, research into the broader signaling pathways of 1-LG is ongoing. Some studies on related monoacylglycerols, such as 2-linoleoylglycerol (2-LG), have suggested interactions with the endocannabinoid system. Specifically, 2-LG has been identified as a partial agonist of the human cannabinoid type 1 (CB1) receptor. While this finding pertains to the 2-isomer, it opens an avenue for investigating whether 1-LG may also interact with cannabinoid or other G protein-coupled receptors. However, direct evidence for 1-LG binding to specific receptors is currently limited.

The metabolism of 1-LG has been observed in human inflammatory cells. In human eosinophils and neutrophils, 1-LG can be metabolized by lipoxygenases to produce other bioactive lipids, such as 13-hydroxy-octadecadienoyl-glycerol (13-HODE-G). This metabolic conversion suggests that 1-LG may also act as a precursor for other signaling molecules with their own distinct biological activities.

Signaling Pathway of this compound via Lp-PLA2 Inhibition

1-LG_Lp-PLA2_Inhibition cluster_lipoprotein Low-Density Lipoprotein (LDL) Oxidized_Phospholipids Oxidized Phospholipids Lp-PLA2 Lp-PLA2 (PAF-AH) Oxidized_Phospholipids->Lp-PLA2 Substrate 1-LG This compound (1-LG) 1-LG->Lp-PLA2 Inhibits Lyso-PC Lysophosphatidylcholine (lyso-PC) Lp-PLA2->Lyso-PC Hydrolysis Oxidized_FA Oxidized Fatty Acids Lp-PLA2->Oxidized_FA Hydrolysis Inflammation Inflammation Lyso-PC->Inflammation Promotes Oxidized_FA->Inflammation Promotes PAF-AH_Inhibition_Assay_Workflow Start Start Reagent_Prep Prepare Reagents: - 1-LG dilutions - Enzyme solution - Substrate solution - DTNB solution Start->Reagent_Prep Plate_Setup Set up 96-well plate: - Blanks - Controls - Test samples (1-LG) Reagent_Prep->Plate_Setup Pre-incubation Pre-incubate enzyme with 1-LG or control Plate_Setup->Pre-incubation Reaction_Initiation Add substrate to initiate reaction Pre-incubation->Reaction_Initiation Incubation Incubate for a defined time Reaction_Initiation->Incubation Detection Add DTNB and measure absorbance at 412 nm Incubation->Detection Data_Analysis Calculate % inhibition and determine IC50 Detection->Data_Analysis End End Data_Analysis->End Monoacylglycerol_Metabolism TAG Triacylglycerol (TAG) DAG Diacylglycerol (DAG) TAG->DAG Hydrolysis 1-LG This compound (1-LG) DAG->1-LG Hydrolysis Glycerol Glycerol 1-LG->Glycerol Hydrolysis Linoleic_Acid Linoleic Acid 1-LG->Linoleic_Acid Hydrolysis ATGL ATGL ATGL->TAG HSL HSL HSL->DAG MGL MGL MGL->1-LG

References

1-Linoleoyl Glycerol: A Bioactive Lipid Modulating Inflammatory and Metabolic Pathways

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Linoleoyl Glycerol (1-LG) is a monoacylglycerol that has garnered significant interest within the scientific community as a bioactive lipid. Possessing a linoleic acid molecule esterified to the sn-1 position of a glycerol backbone, 1-LG is implicated in key physiological processes, primarily through its interaction with inflammatory and metabolic signaling pathways. This technical guide provides a comprehensive overview of 1-LG, detailing its bioactivity, mechanisms of action, and the experimental protocols utilized to elucidate its functions. The primary recognized role of 1-LG is the inhibition of Lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme linked to inflammation and atherosclerosis.[1][2] Additionally, emerging evidence suggests its potential as an agonist for the G protein-coupled receptor 119 (GPR119), a key regulator of glucose homeostasis. This document serves as a resource for researchers and professionals in drug development, offering quantitative data, detailed experimental methodologies, and visual representations of the associated signaling cascades and workflows.

Core Bioactive Properties of this compound

This compound's bioactivity is primarily centered around its modulation of two key protein targets: the enzyme Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as Platelet-Activating Factor Acetylhydrolase (PAF-AH), and the G protein-coupled receptor 119 (GPR119).

Inhibition of Lipoprotein-Associated Phospholipase A2 (Lp-PLA2)

Lp-PLA2 is an enzyme that circulates in the blood, primarily bound to low-density lipoprotein (LDL).[3][4] It hydrolyzes oxidized phospholipids within LDL particles, generating pro-inflammatory mediators such as lysophosphatidylcholine (Lyso-PC) and oxidized non-esterified fatty acids.[4] These products are implicated in the pathogenesis of atherosclerosis by promoting inflammation, monocyte recruitment, and the formation of unstable plaques.

1-LG has been identified as an inhibitor of Lp-PLA2. By blocking the activity of this enzyme, 1-LG can reduce the generation of pro-inflammatory lipids, thereby potentially exerting anti-atherogenic and anti-inflammatory effects. This inhibitory action makes 1-LG a molecule of interest for therapeutic strategies targeting cardiovascular diseases.

Agonism of G Protein-Coupled Receptor 119 (GPR119)

GPR119 is a class A G protein-coupled receptor predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. Activation of GPR119, primarily through coupling to the Gαs subunit, leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. This signaling cascade has two main beneficial effects on glucose metabolism:

  • In Pancreatic β-cells: Increased cAMP levels enhance glucose-dependent insulin secretion.

  • In Intestinal L-cells: GPR119 activation stimulates the release of incretin hormones, most notably glucagon-like peptide-1 (GLP-1). GLP-1, in turn, potentiates insulin secretion from pancreatic β-cells in a glucose-dependent manner.

While the related lipid, 2-oleoyl glycerol (2-OG), is a well-characterized GPR119 agonist, evidence also points to this compound as a ligand for this receptor, suggesting its potential role in modulating glucose homeostasis and as a therapeutic target for type 2 diabetes.

Quantitative Data

The following tables summarize the available quantitative data for the bioactivity of this compound and related lipids.

Table 1: this compound Inhibitory Activity against Lp-PLA2

CompoundTargetActionPotency (IC₅₀)Reference
(R)-1-Linoleoyl GlycerolLp-PLA₂Inhibition45.0 µM
(S)-1-Linoleoyl GlycerolLp-PLA₂Inhibition52.0 µM

Table 2: GPR119 Agonist Activity of Monoacylglycerols

CompoundTargetActionPotency (EC₅₀)Reference
This compoundGPR119Agonism36 µM
2-Oleoyl Glycerol (2-OG)GPR119Agonism2.5 µM
Oleoylethanolamide (OEA)GPR119AgonismNot specified

Signaling Pathways

The biological effects of this compound are mediated through distinct signaling pathways associated with its molecular targets.

Lp-PLA2 Signaling Pathway and Inhibition by 1-LG

Lp-PLA2, bound to oxidized LDL (oxLDL) particles, hydrolyzes oxidized phospholipids to produce Lyso-PC and other pro-inflammatory mediators. These products contribute to the inflammatory cascade in the arterial wall, a hallmark of atherosclerosis. 1-LG acts as an inhibitor of Lp-PLA2, thereby blocking this cascade.

LpPLA2_Pathway oxLDL Oxidized LDL (oxLDL) LpPLA2 Lp-PLA2 oxLDL->LpPLA2 Substrate LysoPC Lysophosphatidylcholine (Lyso-PC) & Oxidized Fatty Acids LpPLA2->LysoPC Hydrolysis Inflammation Vascular Inflammation (e.g., Monocyte Recruitment) LysoPC->Inflammation Atherosclerosis Atherosclerotic Plaque Progression Inflammation->Atherosclerosis oneLG This compound oneLG->LpPLA2 Inhibition

Caption: Inhibition of the Lp-PLA2 pro-inflammatory pathway by this compound.

GPR119 Signaling Pathway Activation by 1-LG

As a GPR119 agonist, 1-LG binds to the receptor on pancreatic β-cells and intestinal L-cells. This binding event activates the associated Gαs protein, which in turn stimulates adenylyl cyclase to produce cAMP. The elevated cAMP levels then trigger downstream effects leading to insulin and GLP-1 secretion.

GPR119_Pathway oneLG This compound (Agonist) GPR119 GPR119 Receptor oneLG->GPR119 Binds Gas Gαs Protein GPR119->Gas Activates AC Adenylyl Cyclase Gas->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin ↑ Glucose-Dependent Insulin Secretion (Pancreatic β-cell) PKA->Insulin GLP1 ↑ GLP-1 Secretion (Intestinal L-cell) PKA->GLP1

Caption: GPR119 signaling cascade initiated by this compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's bioactivity.

In Vitro Lp-PLA2 Inhibition Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of 1-LG against Lp-PLA2.

Objective: To quantify the inhibitory effect of this compound on Lp-PLA2 activity.

Materials:

  • Recombinant human Lp-PLA2 enzyme

  • 2-thio-PAF (substrate)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Assay Buffer (e.g., Tris-HCl buffer, pH 7.2)

  • This compound (test compound)

  • Solvent for test compound (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405-415 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of 1-LG in a suitable solvent.

    • Perform serial dilutions of the 1-LG stock solution in Assay Buffer to generate a range of test concentrations.

    • Reconstitute the Lp-PLA2 enzyme and 2-thio-PAF substrate according to the manufacturer's instructions.

    • Prepare a working solution of DTNB in Assay Buffer.

  • Assay Setup (in a 96-well plate):

    • Blank wells: Assay Buffer only.

    • Control wells (100% activity): Assay Buffer, Lp-PLA2 enzyme, and the solvent used for the test compound.

    • Test wells: Assay Buffer, Lp-PLA2 enzyme, and the various dilutions of 1-LG.

  • Enzyme Reaction:

    • Pre-incubate the plate with the enzyme and 1-LG (or solvent control) for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C).

    • Initiate the enzymatic reaction by adding the 2-thio-PAF substrate to all wells (except the blank).

    • Incubate the plate for a set period (e.g., 10-30 minutes) to allow for substrate hydrolysis.

  • Detection:

    • Stop the reaction and develop the color by adding the DTNB solution to all wells. DTNB reacts with the free thiol group produced from the hydrolysis of 2-thio-PAF, resulting in a yellow-colored product.

    • Measure the absorbance of each well at 412 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of inhibition for each concentration of 1-LG compared to the control wells.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

LpPLA2_Assay_Workflow start Start prep Prepare Reagents: 1-LG dilutions, Enzyme, Substrate, DTNB start->prep setup Set up 96-well plate: Blank, Control, Test wells prep->setup preincubate Pre-incubate Enzyme with 1-LG or Vehicle setup->preincubate add_substrate Add 2-thio-PAF (Substrate) to initiate reaction preincubate->add_substrate incubate Incubate for Substrate Hydrolysis add_substrate->incubate add_dtnb Add DTNB for Color Development incubate->add_dtnb read_abs Read Absorbance at 412 nm add_dtnb->read_abs analyze Calculate % Inhibition and determine IC50 read_abs->analyze end End analyze->end

Caption: Experimental workflow for the in vitro Lp-PLA2 inhibition assay.

GPR119 Activation Assay (cAMP Measurement)

This protocol describes a cell-based assay to measure the increase in intracellular cAMP in response to 1-LG, indicating GPR119 activation.

Objective: To determine the EC₅₀ of this compound for GPR119 activation.

Materials:

  • HEK293 cells stably expressing human GPR119 (HEK293-hGPR119).

  • Control HEK293 cells (not expressing GPR119).

  • Cell culture medium (e.g., DMEM).

  • Assay buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).

  • This compound (test compound).

  • Known GPR119 agonist (positive control, e.g., OEA).

  • cAMP detection kit (e.g., HTRF, ELISA, or reporter gene-based).

  • 384-well or 96-well cell culture plates.

Procedure:

  • Cell Preparation:

    • Culture HEK293-hGPR119 and control HEK293 cells to the desired confluency.

    • Seed the cells into the appropriate microplate at a determined density and allow them to adhere overnight.

  • Compound Preparation:

    • Prepare a stock solution of 1-LG and the positive control agonist in a suitable solvent.

    • Create serial dilutions of the compounds in the assay buffer.

  • Assay Performance:

    • Remove the culture medium from the cells.

    • Add the different concentrations of 1-LG, positive control, or vehicle to the cells.

    • Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes) to allow for cAMP accumulation.

  • cAMP Detection:

    • Lyse the cells (if required by the kit).

    • Measure the intracellular cAMP levels using the chosen detection kit according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize the data (e.g., as a percentage of the response to the positive control).

    • Plot the normalized response against the logarithm of the 1-LG concentration.

    • Fit the data to a dose-response curve to determine the EC₅₀ value.

GPR119_Assay_Workflow start Start seed_cells Seed HEK293-hGPR119 and Control Cells in Microplate start->seed_cells prep_compounds Prepare Serial Dilutions of 1-LG and Positive Control seed_cells->prep_compounds treat_cells Treat Cells with Compounds or Vehicle prep_compounds->treat_cells incubate Incubate to Allow cAMP Accumulation treat_cells->incubate detect_cAMP Lyse Cells (if needed) and Measure Intracellular cAMP incubate->detect_cAMP analyze Normalize Data and Determine EC50 detect_cAMP->analyze end End analyze->end

Caption: Experimental workflow for the GPR119 cAMP activation assay.

Conclusion and Future Directions

This compound is a bioactive lipid with demonstrated inhibitory effects on the pro-inflammatory enzyme Lp-PLA2 and potential agonistic activity on the metabolic regulator GPR119. These dual activities position 1-LG as a compelling molecule for further investigation in the context of cardiovascular and metabolic diseases. The data and protocols presented in this guide provide a solid foundation for researchers to explore the therapeutic potential of 1-LG.

Future research should focus on:

  • In-depth characterization of the structure-activity relationship of 1-LG and its analogs on both Lp-PLA2 and GPR119 to optimize potency and selectivity.

  • Elucidation of the in vivo efficacy of 1-LG in animal models of atherosclerosis and type 2 diabetes.

  • Investigation into the metabolic fate of 1-LG and its downstream signaling metabolites.

A thorough understanding of these aspects will be crucial for the potential translation of this compound from a research tool to a novel therapeutic agent.

References

The Role of 1-Linoleoyl Glycerol in Inflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Linoleoyl Glycerol (1-LG), a monoacylglycerol, is emerging as a significant bioactive lipid with potential therapeutic applications in inflammatory diseases. This technical guide provides a comprehensive overview of the current understanding of 1-LG's role in inflammation, detailing its mechanisms of action, relevant signaling pathways, and the experimental evidence supporting its anti-inflammatory effects. This document is intended to serve as a resource for researchers and professionals in drug development exploring novel anti-inflammatory agents.

Core Mechanisms of Action

This compound exerts its anti-inflammatory effects through several proposed mechanisms, primarily centered around the inhibition of pro-inflammatory enzymes and the modulation of key signaling pathways.

Inhibition of Lipoprotein-Associated Phospholipase A2 (Lp-PLA2)

A primary mechanism of action for 1-LG is the inhibition of Lipoprotein-Associated Phospholipase A2 (Lp-PLA2), also known as Platelet-Activating Factor Acetylhydrolase (PAF-AH).[1] Lp-PLA2 is an enzyme that generates pro-inflammatory mediators, such as lysophosphatidylcholine (lyso-PC) and oxidized free fatty acids, through the hydrolysis of oxidized phospholipids within low-density lipoprotein (LDL) particles.[2] By inhibiting Lp-PLA2, 1-LG reduces the production of these inflammatory molecules, thereby mitigating the inflammatory cascade associated with conditions like atherosclerosis.[2]

The (R) and (S) enantiomers of this compound have been shown to inhibit Lp-PLA2 with IC50 values of 45.0 µM and 52.0 µM, respectively.[1]

Modulation of Inflammatory Cytokine Production

1-LG has been demonstrated to mitigate inflammation by reducing the production of pro-inflammatory cytokines. Specifically, it has been noted for its ability to decrease the secretion of Interleukin-6 (IL-6), a key cytokine involved in a wide range of inflammatory diseases.[1] While direct quantitative data for 1-LG's effect on a broad range of cytokines is still emerging, studies on structurally related compounds provide strong evidence for the anti-inflammatory potential of this class of molecules.

For instance, 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG), a related monoacetyldiglyceride, has been shown to significantly reduce the production of IL-6 and IL-4 in peripheral blood mononuclear cells (PBMCs). Similarly, a high-OPL (1-oleate-2-palmitate-3-linoleate glycerol) diet in mice led to a decrease in the levels of TNF-α, IL-1β, and IL-6.

Quantitative Data on the Anti-Inflammatory Effects of this compound and Related Lipids

The following tables summarize the available quantitative data on the inhibitory and anti-inflammatory effects of 1-LG and structurally similar lipids.

CompoundTargetAssayIC50 / EffectReference
(R)-1-Linoleoyl GlycerolLp-PLA2Enzyme Inhibition Assay45.0 µM
(S)-1-Linoleoyl GlycerolLp-PLA2Enzyme Inhibition Assay52.0 µM

Table 1: Inhibitory Concentration of this compound on Lp-PLA2.

Compound/DietModelCytokineResultp-valueReference
PLAGHuman PBMCsIL-6Lower production vs. soybean oil<0.001
PLAGHuman PBMCsIL-4Lower production vs. soybean oil<0.001
High OPL DietMiceTNF-αDecreased levels vs. low OPL diet-
High OPL DietMiceIL-1βDecreased levels vs. low OPL diet-
High OPL DietMiceIL-6Decreased levels vs. low OPL diet-

Table 2: Effect of Related Lipids on Pro-inflammatory Cytokine Production.

Signaling Pathways Modulated by this compound and Related Lipids

The anti-inflammatory effects of 1-LG and related monoacylglycerols are believed to be mediated through the modulation of specific signaling pathways, including G-protein coupled receptors and nuclear receptors.

GPR119 Signaling Pathway

G protein-coupled receptor 119 (GPR119) is a lipid-sensing receptor expressed in the gut and pancreas that is activated by various endogenous lipids, including 2-oleoyl glycerol (2-OG), a structurally similar monoacylglycerol. Activation of GPR119 is known to stimulate the release of glucagon-like peptide-1 (GLP-1), which has anti-inflammatory properties. While direct activation of GPR119 by 1-LG in an inflammatory context is yet to be fully elucidated, the activation of this receptor by other monoacylglycerols suggests a potential pathway for 1-LG's action. The binding of a monoacylglycerol like 1-LG to GPR119 would likely lead to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent downstream signaling that could modulate inflammatory responses.

GPR119_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 1_LG This compound GPR119 GPR119 1_LG->GPR119 AC Adenylyl Cyclase GPR119->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Inhibition PKA->Inhibition Anti_Inflammatory Anti-inflammatory Gene Expression CREB->Anti_Inflammatory Promotes Inflammatory_Pathway Pro-inflammatory Signaling (e.g., NF-κB) Inhibition->Inflammatory_Pathway

Figure 1: Proposed GPR119 signaling pathway for this compound.

PPAR Signaling Pathway

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a crucial role in lipid metabolism and inflammation. PPARα and PPARγ are known to be activated by fatty acids and their derivatives. Activation of PPARs, particularly PPARγ, generally leads to the transrepression of pro-inflammatory genes by interfering with the activity of transcription factors such as NF-κB. Given that 1-LG is a derivative of linoleic acid, it is plausible that it or its metabolites can act as ligands for PPARs, contributing to its anti-inflammatory effects.

PPAR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 1_LG This compound (or metabolite) PPAR PPARα/γ 1_LG->PPAR Binds to Complex PPAR-RXR Heterodimer PPAR->Complex RXR RXR RXR->Complex PPRE PPRE Complex->PPRE Binds to Inhibition Complex->Inhibition Anti_Inflammatory_Genes Anti-inflammatory Gene Expression PPRE->Anti_Inflammatory_Genes Activates NFkB NF-κB Pro_Inflammatory_Genes Pro-inflammatory Gene Expression NFkB->Pro_Inflammatory_Genes Activates Inhibition->NFkB Transrepression

Figure 2: Putative PPAR signaling pathway for this compound.

Experimental Protocols

This section outlines detailed methodologies for key experiments cited in the investigation of 1-LG and related compounds.

Lp-PLA2 (PAF-AH) Inhibition Assay

This protocol describes a colorimetric method to screen for inhibitors of Lp-PLA2.

Materials:

  • 96-well microplate

  • PAF-AH Assay Buffer

  • 2-thio PAF (substrate)

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Human plasma PAF-AH (Lp-PLA2) enzyme

  • This compound (test inhibitor)

  • Known PAF-AH inhibitor (positive control)

  • Solvent for inhibitor (e.g., DMSO)

  • Microplate reader capable of measuring absorbance at 405-414 nm

Procedure:

  • Reagent Preparation:

    • Prepare PAF-AH Assay Buffer as per the manufacturer's instructions.

    • Reconstitute 2-thio PAF substrate to the desired concentration with the assay buffer.

    • Prepare a stock solution of DTNB.

    • Dilute the PAF-AH enzyme to the working concentration in assay buffer.

    • Prepare a stock solution of 1-LG and the positive control inhibitor in a suitable solvent. Create a dilution series of the inhibitors.

  • Assay Setup (in triplicate):

    • 100% Initial Activity Wells: Add assay buffer and solvent to three wells.

    • Inhibitor Wells: Add assay buffer and the desired concentration of 1-LG or the positive control inhibitor to three wells.

    • Background Wells: Add assay buffer and solvent to three wells (no enzyme will be added to these wells).

  • Enzyme Addition:

    • Initiate the reaction by adding the diluted PAF-AH enzyme to the "100% Initial Activity" and "Inhibitor" wells. Do not add enzyme to the "Background" wells.

  • Incubation:

    • Shake the plate for 30 seconds and incubate at 25°C for 20-30 minutes.

  • Detection:

    • Add DTNB solution to all wells.

    • Shake the plate and immediately read the absorbance at 414 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the background wells from the absorbance of all other wells.

    • Calculate the percent inhibition for each inhibitor concentration compared to the 100% initial activity.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

PAFAH_Inhibition_Workflow A Prepare Reagents: - Assay Buffer - Substrate (2-thio PAF) - DTNB - Enzyme (PAF-AH) - Inhibitors (1-LG, Control) B Set up 96-well Plate: - Initial Activity Wells - Inhibitor Wells - Background Wells A->B C Add PAF-AH Enzyme to 'Initial Activity' & 'Inhibitor' Wells B->C D Incubate at 25°C for 20-30 min C->D E Add DTNB to all wells D->E F Read Absorbance at 414 nm E->F G Data Analysis: - Subtract Background - Calculate % Inhibition - Determine IC50 F->G

Figure 3: Workflow for the PAF-AH (Lp-PLA2) Inhibition Assay.

Measurement of Cytokine Production from Macrophages

This protocol details the use of an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the effect of 1-LG on cytokine production in a macrophage cell line (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 macrophage cell line

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • ELISA kit for the cytokine of interest (e.g., IL-6, TNF-α)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in complete medium.

    • Seed the cells into a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of 1-LG (or vehicle control) for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours). Include an unstimulated control group.

  • Sample Collection:

    • After the incubation period, centrifuge the plate and collect the cell culture supernatants.

  • ELISA:

    • Perform the ELISA for the target cytokine according to the manufacturer's protocol. This typically involves:

      • Coating a 96-well plate with a capture antibody.

      • Blocking the plate.

      • Adding the collected supernatants and a standard curve of the recombinant cytokine.

      • Adding a detection antibody.

      • Adding an enzyme-conjugated secondary antibody (e.g., HRP-conjugated streptavidin).

      • Adding a substrate and stopping the reaction.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength.

    • Generate a standard curve and calculate the concentration of the cytokine in each sample.

    • Compare the cytokine levels in the 1-LG treated groups to the LPS-only control.

Cytokine_Assay_Workflow A Seed RAW 264.7 Macrophages in 96-well plate B Pre-treat with 1-LG (or vehicle) for 1-2h A->B C Stimulate with LPS (1 µg/mL) for 24h B->C D Collect Cell Culture Supernatants C->D E Perform ELISA for Target Cytokine (e.g., IL-6) D->E F Read Absorbance E->F G Calculate Cytokine Concentration and Compare Treatments F->G

Figure 4: Workflow for Measuring Cytokine Production from Macrophages.

Conclusion

This compound demonstrates significant potential as an anti-inflammatory agent. Its ability to inhibit the pro-inflammatory enzyme Lp-PLA2 and the evidence from structurally related lipids on the modulation of key inflammatory cytokines and signaling pathways, such as GPR119 and PPARs, provide a strong rationale for its further investigation and development. The experimental protocols and data presented in this guide offer a foundational resource for researchers to explore the therapeutic applications of 1-LG in a variety of inflammatory conditions. Further studies are warranted to fully elucidate the specific molecular mechanisms and to quantify the direct effects of 1-LG on a broader range of inflammatory mediators and cell types.

References

1-Linoleoyl Glycerol: A Precursor for Bioactive Lipids - An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Linoleoyl-rac-glycerol (1-LG), a monoacylglycerol, is a pivotal intermediate in lipid metabolism. Comprising a glycerol backbone esterified with linoleic acid at the sn-1 position, 1-LG serves as a precursor for a diverse array of bioactive lipids, including signaling molecules and complex structural lipids. Its metabolic fate is intricately regulated by a series of enzymes that dictate its conversion into various downstream products, thereby influencing a range of physiological and pathophysiological processes. This technical guide provides a comprehensive overview of 1-LG's role as a lipid precursor, detailing its biosynthesis, metabolic pathways, and involvement in cellular signaling. Furthermore, it offers detailed experimental protocols for the synthesis and analysis of 1-LG and its metabolites, along with a summary of relevant quantitative data to support researchers in their exploration of this versatile lipid molecule.

Biosynthesis of 1-Linoleoyl Glycerol

This compound is primarily formed through the enzymatic hydrolysis of triglycerides and diglycerides. The key pathways for its biosynthesis include:

  • Lipolysis of Triglycerides: Lipoprotein lipase (LPL) and other lipases hydrolyze triglycerides, releasing fatty acids and monoacylglycerols, including 1-LG.[1]

  • Hydrolysis of Diglycerides: Diacylglycerol lipase (DAGL) can act on diacylglycerols containing linoleic acid to produce 1-LG.[1]

  • Glycerol Acylation: 1-LG can be formed as an intermediate during the sequential acylation of a glycerol backbone with fatty acyl-CoAs.[2]

Metabolic Pathways of this compound

Once formed, this compound can enter several metabolic pathways, leading to the synthesis of a variety of other lipids. The primary metabolic fates of 1-LG are hydrolysis, acylation, and oxygenation.

Hydrolysis

1-LG can be hydrolyzed by monoacylglycerol lipase (MAGL) and other esterases to release linoleic acid and glycerol.[3][4] These products can then be utilized for energy production or re-incorporated into other metabolic pathways.

Acylation to Di- and Triglycerides

1-LG serves as a substrate for acyl-CoA:monoacylglycerol acyltransferase (MGAT) and diacylglycerol acyltransferase (DGAT), which catalyze its conversion to diacylglycerols (DAGs) and subsequently triacylglycerols (TAGs) for energy storage. Specifically, DGAT1 and DGAT2 are key enzymes in the acylation of mono- and diacylglycerols.

This compound This compound 1,2-Dilinoleoyl Glycerol 1,2-Dilinoleoyl Glycerol This compound->1,2-Dilinoleoyl Glycerol MGAT/DGAT + Linoleoyl-CoA Linoleoyl-CoA Linoleoyl-CoA Trilinolein (TAG) Trilinolein (TAG) 1,2-Dilinoleoyl Glycerol->Trilinolein (TAG) DGAT + Linoleoyl-CoA

Caption: Acylation of this compound to form di- and triglycerides.

Conversion to Phospholipids

This compound can be phosphorylated by an acylglycerol kinase to form lysophosphatidic acid (LPA). LPA is a key intermediate in the de novo synthesis of various phospholipids, including phosphatidylcholine (PC), phosphatidylethanolamine (PE), and phosphatidylinositol (PI), which are essential components of cellular membranes and are involved in signaling.

This compound This compound Lysophosphatidic Acid (LPA) Lysophosphatidic Acid (LPA) This compound->Lysophosphatidic Acid (LPA) Acylglycerol Kinase + ATP ATP ATP Phospholipids (PC, PE, PI) Phospholipids (PC, PE, PI) Lysophosphatidic Acid (LPA)->Phospholipids (PC, PE, PI) Acyltransferases, etc.

Caption: Conversion of this compound to phospholipids.

Lipoxygenase (LOX) Pathway

This compound can be metabolized by lipoxygenases (LOX) to produce hydroxylated derivatives. For instance, in human eosinophils, 1-LG is metabolized to 13-hydroxyoctadecadienoic acid-glycerol (13-HODE-G) and 13-HODE, with 13-HODE being the predominant product. Human neutrophils metabolize 1-LG to a 15-LOX metabolite. These hydroxylated fatty acid derivatives are known to have roles in inflammation and cell signaling.

Signaling Roles of this compound

1-LG is not merely an intermediate in lipid synthesis; it also exhibits direct biological activities by modulating specific signaling pathways.

Inhibition of Lipoprotein-Associated Phospholipase A2 (Lp-PLA2)

This compound has been identified as an inhibitor of Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as Platelet-Activating Factor Acetylhydrolase (PAF-AH). This enzyme is responsible for the degradation of platelet-activating factor (PAF), a potent pro-inflammatory mediator. By inhibiting Lp-PLA2, 1-LG can potentiate and prolong the signaling of PAF.

This compound This compound Lp-PLA2 (PAF-AH) Lp-PLA2 (PAF-AH) This compound->Lp-PLA2 (PAF-AH) Inhibition PAF PAF Lp-PLA2 (PAF-AH)->PAF Degradation Inflammatory Response Inflammatory Response PAF->Inflammatory Response Activation

Caption: Inhibition of Lp-PLA2 by this compound.

Anti-inflammatory Effects

This compound has been shown to mitigate inflammation induced by Apolipoprotein CIII, leading to a reduction in the pro-inflammatory cytokine Interleukin-6 (IL-6). The precise mechanism is not fully elucidated but may involve the modulation of transcription factors such as NF-κB and AP-1, which are key regulators of inflammatory gene expression.

G Protein-Coupled Receptor 119 (GPR119) Agonism

Monoacylglycerols, including 1-oleoyl glycerol, a close analog of 1-LG, are known endogenous ligands for GPR119. Activation of GPR119, a Gs-coupled receptor, leads to an increase in intracellular cyclic AMP (cAMP). This signaling cascade is involved in the release of incretin hormones like glucagon-like peptide-1 (GLP-1), which play a crucial role in glucose homeostasis.

This compound This compound GPR119 GPR119 This compound->GPR119 Agonist Gs Gs GPR119->Gs Activation Adenylate Cyclase Adenylate Cyclase Gs->Adenylate Cyclase Activation cAMP cAMP Adenylate Cyclase->cAMP ATP to cAMP GLP-1 Release GLP-1 Release cAMP->GLP-1 Release

Caption: GPR119 signaling pathway activated by this compound.

Quantitative Data

The following tables summarize the available quantitative data for this compound.

ParameterValueReference
Lp-PLA2 (PAF-AH) Inhibition
IC50 ((R)-1-Linoleoyl Glycerol)45.0 µM
IC50 ((S)-1-Linoleoyl Glycerol)52.0 µM
LC-MS/MS Parameters for 1-linoleoyl-rac-glycerol
Linearity Range0.02 - 14.2 ng/mL
Coefficient of Determination (R²)1.00
Limit of Quantification (LOQ)14.2 ng/mL
Limit of Detection (LOD)42.6 ng/mL

Experimental Protocols

Synthesis of 1-Linoleoyl-rac-glycerol

This protocol is adapted from a method for the synthesis of 1-monoolein and is applicable for the synthesis of 1-monolinolein.

Ethyl Linoleate Ethyl Linoleate Intermediate 1,2-Acetonide-3-linoleoyl Glycerol Ethyl Linoleate->Intermediate Transesterification (Na2CO3 catalyst) 1,2-Acetonide Glycerol 1,2-Acetonide Glycerol This compound This compound Intermediate->this compound Deprotection (Amberlyst-15, Ethanol)

Caption: Two-step synthesis of this compound.

Step 1: Transesterification of Ethyl Linoleate with 1,2-Acetonide Glycerol

  • Combine ethyl linoleate and 1,2-acetonide glycerol in a round-bottom flask. A molar ratio of 1:6 (ethyl linoleate:1,2-acetonide glycerol) is suggested.

  • Add sodium carbonate as a catalyst.

  • Heat the reaction mixture under reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the catalyst by filtration.

  • Remove the excess 1,2-acetonide glycerol under reduced pressure to obtain the crude intermediate, 1,2-acetonide-3-linoleoyl glycerol.

Step 2: Deprotection of 1,2-Acetonide-3-linoleoyl Glycerol

  • Dissolve the crude intermediate in ethanol.

  • Add Amberlyst-15 resin as an acid catalyst.

  • Stir the mixture at room temperature for approximately 18 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter off the Amberlyst-15 resin.

  • Neutralize the filtrate with a 5% sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography on silica gel.

Cell-based Assay for Tracing this compound Metabolism

This protocol provides a general framework for tracing the metabolic fate of 1-LG in a cell culture system using LC-MS/MS.

Cell Culture Cell Culture 1-LG Treatment 1-LG Treatment Cell Culture->1-LG Treatment Lipid Extraction Lipid Extraction 1-LG Treatment->Lipid Extraction LC-MS/MS Analysis LC-MS/MS Analysis Lipid Extraction->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

Caption: Workflow for tracing this compound metabolism in cells.

  • Cell Culture: Culture the desired cell line (e.g., hepatocytes, adipocytes) to confluence in appropriate multi-well plates.

  • 1-LG Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO). Dilute the stock solution in cell culture medium to the desired final concentration and treat the cells for various time points.

  • Lipid Extraction (Folch Method):

    • Aspirate the medium and wash the cells with ice-cold PBS.

    • Add a mixture of chloroform:methanol (2:1, v/v) to the cells.

    • Scrape the cells and transfer the mixture to a glass tube.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

  • Sample Preparation for LC-MS/MS:

    • Dry the extracted lipids under a gentle stream of nitrogen.

    • Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., isopropanol:acetonitrile:water).

  • LC-MS/MS Analysis:

    • Use a suitable C18 column for reverse-phase chromatography.

    • Employ a gradient elution to separate the different lipid species.

    • Use a mass spectrometer in multiple reaction monitoring (MRM) mode to specifically detect and quantify 1-LG and its expected metabolites (e.g., 1,2-dilinoleoyl glycerol, lysophosphatidic acid, 13-HODE-G).

  • Data Analysis:

    • Quantify the levels of 1-LG and its metabolites at different time points by comparing their peak areas to those of internal standards.

    • Plot the concentration of each lipid species over time to determine the metabolic rate and flux.

Conclusion

This compound is a multifaceted lipid molecule that stands at the crossroads of lipid metabolism and cellular signaling. As a precursor, it contributes to the synthesis of essential structural lipids and energy storage molecules. Concurrently, it actively participates in signaling cascades, modulating inflammation and glucose homeostasis. The detailed protocols and quantitative data provided in this guide are intended to empower researchers to further investigate the intricate roles of 1-LG and its derivatives. Future research should focus on elucidating the precise kinetic parameters of the enzymes that metabolize 1-LG and further exploring its signaling mechanisms, which hold promise for the development of novel therapeutic strategies for metabolic and inflammatory diseases.

References

physicochemical properties of 1-monolinolein

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physicochemical Properties of 1-Monolinolein

Introduction

1-Monolinolein, also known as glyceryl-1-linoleate, is a monoacylglycerol (MAG) consisting of a glycerol backbone esterified with one molecule of the polyunsaturated fatty acid, linoleic acid, at the sn-1 position.[1][2] As a member of the monoglyceride family, it functions as an important intermediate in lipid metabolism, a precursor for the synthesis of more complex lipids, and a signaling molecule.[3] Its amphiphilic nature, possessing both a hydrophilic glycerol head and a lipophilic fatty acid tail, imparts surfactant properties, making it a valuable emulsifier in the food, cosmetic, and pharmaceutical industries.[4][5] Notably, 1-monolinolein and other monoacylglycerols are substrates for the enzyme Monoacylglycerol Lipase (MGL), which plays a critical role at the intersection of triglyceride metabolism and endocannabinoid signaling pathways. This document provides a comprehensive overview of the core , detailed experimental protocols for their determination, and an examination of its role in biological signaling.

Physicochemical Properties

The physical and chemical characteristics of 1-monolinolein are fundamental to its function and application. These properties are summarized below.

Quantitative Data Summary

The key quantitative are presented in Table 1 for easy reference and comparison.

PropertyValueReferences
IUPAC Name 2,3-dihydroxypropyl (9Z,12Z)-octadeca-9,12-dienoate
Molecular Formula C₂₁H₃₈O₄
Molecular Weight 354.52 g/mol
Melting Point 14–15 °C
Boiling Point 485.0 ± 40.0 °C (Predicted at 760 mmHg)
Density 0.981 ± 0.06 g/cm³ (Predicted)
Physical Form Liquid; Colourless to Pale Yellow Oil
Solubility Profile

1-Monolinolein is characterized by its poor solubility in water, a direct consequence of its long, hydrophobic linoleoyl chain. However, it exhibits solubility in non-polar organic solvents and slight solubility in some polar organic solvents. A summary of its solubility is as follows:

  • Water: Insoluble

  • Organic Solvents: Soluble in solvents like ethanol and chloroform; slightly soluble in ethyl acetate and methanol.

Critical Micelle Concentration (CMC)

Experimental Protocols

This section provides detailed methodologies for determining the key .

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is a precise method for determining the melting point of lipids.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of 1-monolinolein into a standard aluminum DSC pan. Hermetically seal the pan. Prepare an empty sealed pan to use as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC instrument's cell.

  • Thermal Program:

    • Initial Heating: Heat the sample to 80 °C and hold for 5 minutes to erase any prior thermal history.

    • Controlled Cooling (Crystallization): Cool the sample at a controlled rate (e.g., 10 °C/min) down to -50 °C. Hold at -50 °C for 5 minutes to ensure complete crystallization.

    • Controlled Heating (Melting): Heat the sample from -50 °C to 80 °C at a constant rate (e.g., 10 °C/min). Record the heat flow versus temperature.

  • Data Analysis:

    • The resulting plot of heat flow versus temperature is the DSC thermogram. The melting transition will appear as an endothermic peak.

    • The Onset Temperature , where the peak begins to deviate from the baseline, is often reported as the melting point.

    • The Peak Temperature is the temperature at the peak's maximum.

    • The Melting Temperature can also be defined as the temperature at the end of the curve, where melting is complete. For pure compounds, the onset and peak temperatures are very close.

Determination of Solubility

This protocol describes a qualitative method to determine the solubility of 1-monolinolein in various solvents.

Methodology:

  • Preparation: Arrange a series of labeled test tubes, one for each solvent to be tested (e.g., water, ethanol, chloroform, ethyl acetate).

  • Sample Addition: Add a small, consistent amount of 1-monolinolein (e.g., 100 µL) to each test tube.

  • Solvent Addition: Add 2 mL of the corresponding solvent to each test tube.

  • Mixing: Vigorously shake or vortex each tube for 30-60 seconds to ensure thorough mixing.

  • Observation: Allow the tubes to stand for 5-10 minutes. Observe each tube for signs of dissolution.

    • Soluble: The solution is clear and homogenous with no visible separation or lipid droplets.

    • Slightly Soluble: The solution is slightly cloudy, or a majority of the lipid has dissolved but a small amount remains undissolved.

    • Insoluble: The lipid forms a distinct separate layer, remains as droplets, or shows no signs of dissolving into the solvent.

  • Record: Record the observations for each solvent.

Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry

This method determines the CMC by measuring the surface tension of solutions with varying surfactant concentrations. Surface tension decreases as surfactant concentration increases until the CMC is reached, after which it remains relatively constant.

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of 1-monolinolein in deionized water (or an appropriate buffer) at a concentration well above the expected CMC.

  • Concentration Series: Prepare a series of dilutions from the stock solution to create a range of concentrations, both below and above the expected CMC.

  • Surface Tension Measurement:

    • Use a tensiometer (e.g., using the Wilhelmy plate or Du Noüy ring method) to measure the surface tension of each solution in the series, starting from the most dilute.

    • Ensure the measuring probe is thoroughly cleaned and the instrument is calibrated before each measurement.

    • Allow each measurement to stabilize before recording the value.

  • Data Analysis:

    • Plot the measured surface tension (γ) on the y-axis against the logarithm of the surfactant concentration (log C) on the x-axis.

    • The resulting graph will typically show two distinct linear regions: one with a negative slope at concentrations below the CMC, and a second that is nearly horizontal (plateau) at concentrations above the CMC.

    • The CMC is determined from the intersection point of the two lines fitted to these regions.

Biological Significance and Signaling Pathways

Monoacylglycerols are not merely metabolic intermediates but also active participants in cellular signaling. They are generated from the breakdown of triglycerides by lipases and can be further hydrolyzed by Monoacylglycerol Lipase (MGL).

MGL is a key enzyme that hydrolyzes monoacylglycerols into a free fatty acid and glycerol. This action places MGL at a critical nexus of lipid metabolism and cellular signaling. Specifically, MGL is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG), a potent signaling lipid. The hydrolysis of 2-AG by MGL releases arachidonic acid, a precursor for the synthesis of prostaglandins, which are powerful mediators of inflammation. Therefore, the MGL pathway directly links triglyceride and monoacylglycerol metabolism to the endocannabinoid and inflammatory signaling cascades. While 1-monolinolein itself is not 2-AG, its metabolism is governed by the same class of enzymes, highlighting its position within this broader signaling network. 1-monolinolein has also been identified as having potential antibacterial activity against certain Gram-positive bacteria.

Visualizations

The following diagrams illustrate a key experimental workflow and a relevant biological pathway.

G cluster_prep Solution Preparation cluster_measure Measurement cluster_analysis Data Analysis prep1 Prepare Concentrated 1-Monolinolein Stock Solution prep2 Create a Series of Dilutions (Varying Concentrations) prep1->prep2 measure2 Measure Surface Tension of each Dilution prep2->measure2 measure1 Calibrate Tensiometer measure1->measure2 analysis1 Plot Surface Tension vs. log(Concentration) measure2->analysis1 analysis2 Identify Two Linear Regions (Pre- and Post-CMC) analysis1->analysis2 analysis3 Determine Intersection Point analysis2->analysis3 result Critical Micelle Concentration (CMC) analysis3->result

Caption: Experimental workflow for determining the Critical Micelle Concentration (CMC).

G tg Triglycerides (TG) in Lipid Droplets atgl ATGL / HSL (Lipases) tg->atgl mag Monoacylglycerols (e.g., 1-Monolinolein, 2-AG) atgl->mag mgl Monoacylglycerol Lipase (MGL) mag->mgl aa Arachidonic Acid (from 2-AG) mag->aa if substrate is 2-AG mgat MGAT Pathway mag->mgat ffa Free Fatty Acids (Linoleic Acid, Arachidonic Acid) mgl->ffa gly Glycerol mgl->gly cox COX Enzymes aa->cox pg Prostaglandins cox->pg inflam Inflammatory Signaling pg->inflam tg_resynth Triglyceride Resynthesis mgat->tg_resynth

Caption: Monoacylglycerol Lipase (MGL) signaling pathway.

References

1-Linoleoyl Glycerol in Cellular Membranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Linoleoyl Glycerol (1-LG), also known as 1-monolinolein, is a monoacylglycerol that has garnered significant interest in the scientific community for its biological activities, particularly its role in inflammatory processes. As a lipid molecule, its interactions with cellular membranes are of fundamental importance to its function. This technical guide provides an in-depth overview of the current understanding of 1-LG, focusing on its role in and interaction with cellular membranes, its impact on key signaling pathways, and detailed experimental protocols for its study. While direct research on the structural role of 1-LG within the lipid bilayer is limited, this guide synthesizes available data on its bioactivity and the inferred effects of its constituent parts on membrane biophysics.

Biochemical Properties of this compound

This compound is a glycerolipid consisting of a glycerol backbone esterified with one molecule of linoleic acid at the sn-1 position.[1] Linoleic acid is an 18-carbon polyunsaturated fatty acid with two cis-double bonds (18:2n-6), which introduce significant kinks in its acyl chain.[2] This structural feature is critical to its influence on the physical properties of membranes.[2] 1-LG has been isolated from natural sources, such as the roots of Saururus chinensis.[3]

Interaction with and Role in Cellular Membranes

While the precise concentration and structural role of 1-LG within cellular membranes have not been extensively documented, its lipophilic nature suggests it can partition into the lipid bilayer. The primary known interactions of 1-LG are with membrane-associated proteins rather than as a bulk structural component of the membrane itself.

Effects on Membrane Fluidity (Inferred)

Direct experimental data on the effect of 1-LG on membrane fluidity is scarce. However, based on the well-understood properties of its polyunsaturated linoleic acid chain, its incorporation into a lipid bilayer is predicted to increase membrane fluidity.[2] The cis-double bonds in the linoleyl chain disrupt the tight packing of adjacent acyl chains, increasing the free volume within the hydrophobic core of the membrane. This contrasts with saturated fatty acids, which have straight chains that allow for more ordered and less fluid membrane structures.

Influence on Lipid Rafts (Hypothesized)

Lipid rafts are specialized microdomains within the cell membrane enriched in cholesterol and sphingolipids, which form ordered platforms for cell signaling. The disordered nature of polyunsaturated lipids like 1-LG would likely lead to their exclusion from the highly ordered core of lipid rafts. However, they may play a role in the boundary regions of these domains, potentially influencing their size, stability, and the partitioning of proteins.

Signaling Pathways Involving this compound

The most well-characterized signaling role of this compound is its inhibition of Lipoprotein-associated phospholipase A2 (Lp-PLA2).

Inhibition of Lipoprotein-Associated Phospholipase A2 (Lp-PLA2)

Lp-PLA2 is a Ca2+-independent phospholipase that circulates in the bloodstream primarily associated with low-density lipoprotein (LDL). It hydrolyzes oxidized phospholipids in LDL to produce lysophosphatidylcholine (lyso-PC) and oxidized free fatty acids, both of which are pro-inflammatory mediators implicated in the pathogenesis of atherosclerosis.

1-LG has been identified as an inhibitor of Lp-PLA2. By blocking the activity of this enzyme, 1-LG can reduce the production of pro-inflammatory lipids, thereby exerting anti-inflammatory effects. This inhibition has been shown to mitigate inflammation induced by Apolipoprotein CIII, as evidenced by a reduction in IL-6. The inhibitory activity of 1-LG on Lp-PLA2 suggests its potential as a therapeutic agent in conditions characterized by vascular inflammation, such as atherosclerosis.

The downstream effects of Lp-PLA2 inhibition include the reduced expression of inflammatory genes like Monocyte Chemoattractant Protein-1 (MCP-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1) in atherosclerotic plaques. Furthermore, inhibition of Lp-PLA2 has been linked to the suppression of NLRP3 inflammasome activation in macrophages.

1-Linoleoyl_Glycerol_Signaling_Pathway cluster_membrane Cellular Environment cluster_intervention Therapeutic Intervention Oxidized_LDL Oxidized LDL LpPLA2 Lp-PLA2 Oxidized_LDL->LpPLA2 Substrate LysoPC Lysophosphatidylcholine (Lyso-PC) LpPLA2->LysoPC Hydrolysis Inflammation Inflammation (e.g., IL-6, MCP-1) LysoPC->Inflammation Promotes LG This compound (1-LG) LG->LpPLA2 Inhibition

Inhibition of the Lp-PLA2 inflammatory pathway by this compound.

Metabolism of this compound

1-LG can be metabolized by cells. In human eosinophils, it is converted to 13-hydroxyoctadecadienoic acid-glycerol (13-HODE-G) and 13-hydroxyoctadecadienoic acid (13-HODE), with 13-HODE being the predominant metabolite. Human neutrophils metabolize 1-LG to a 15-lipoxygenase product. These metabolic pathways suggest that the biological activity of 1-LG may also be mediated by its metabolites.

Quantitative Data

The following table summarizes the available quantitative data for this compound.

ParameterValueTarget/SystemReference
IC50 for Lp-PLA2 Inhibition ((R)-isomer)45.0 µMLipoprotein-associated phospholipase A₂
IC50 for Lp-PLA2 Inhibition ((S)-isomer)52.0 µMLipoprotein-associated phospholipase A₂

Experimental Protocols

Protocol 1: Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) Inhibition Assay

This protocol is designed to determine the inhibitory activity of this compound on Lp-PLA2.

Materials:

  • Recombinant human Lp-PLA2

  • This compound (1-LG)

  • 2-thio-PAF (substrate)

  • 5,5'-dithiobis (2-nitrobenzoic acid) (DTNB)

  • Assay buffer: 0.1 M Tris-HCl, pH 7.2, containing 1 mM EGTA

  • 96-well microplate

  • Plate reader capable of measuring absorbance at 414 nm

Procedure:

  • Prepare a stock solution of 1-LG in a suitable solvent (e.g., DMSO or ethanol).

  • In a 96-well plate, add the assay buffer.

  • Add varying concentrations of 1-LG to the wells. Include a vehicle control (solvent only).

  • Add a solution of recombinant human Lp-PLA2 to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

  • Prepare a substrate mix containing 2-thio-PAF and DTNB in the assay buffer.

  • Initiate the reaction by adding the substrate mix to all wells.

  • Immediately place the plate in a plate reader and measure the absorbance at 414 nm every minute for 15-30 minutes. The rate of change in absorbance is proportional to the Lp-PLA2 activity.

  • Calculate the percentage of inhibition for each concentration of 1-LG relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

LpPLA2_Inhibition_Assay_Workflow start Start prepare_reagents Prepare 1-LG dilutions, Lp-PLA2, and substrate mix start->prepare_reagents add_inhibitor Add 1-LG dilutions to 96-well plate prepare_reagents->add_inhibitor add_enzyme Add Lp-PLA2 and pre-incubate add_inhibitor->add_enzyme add_substrate Add 2-thio-PAF/DTNB substrate mix add_enzyme->add_substrate measure_absorbance Measure absorbance at 414 nm kinetically add_substrate->measure_absorbance calculate_inhibition Calculate % Inhibition measure_absorbance->calculate_inhibition determine_ic50 Determine IC50 value calculate_inhibition->determine_ic50 end End determine_ic50->end

Workflow for the Lp-PLA2 inhibition assay.
Protocol 2: Quantification of this compound in Biological Samples by LC-MS/MS

This protocol outlines a general procedure for the extraction and quantification of 1-LG from biological samples such as plasma or cell pellets using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Biological sample (e.g., plasma, cell pellet)

  • Internal standard (e.g., MAG 17:1)

  • Extraction solvents: Chloroform, Methanol, Water (LC-MS grade)

  • LC-MS/MS system with electrospray ionization (ESI) source

Procedure:

  • Sample Preparation:

    • Thaw the biological sample on ice.

    • Add a known amount of the internal standard (MAG 17:1) to the sample.

  • Lipid Extraction (Bligh & Dyer Method):

    • To the sample, add chloroform and methanol in a ratio of 1:2 (v/v). Vortex thoroughly.

    • Add chloroform and water to achieve a final ratio of 2:2:1.8 (chloroform:methanol:water). Vortex again.

    • Centrifuge to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • Sample Reconstitution:

    • Reconstitute the dried lipid extract in a solvent compatible with the LC mobile phase (e.g., methanol/chloroform 1:1).

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Separate the lipids using a suitable reversed-phase column.

    • Detect 1-LG and the internal standard using the mass spectrometer in positive ion mode with multiple reaction monitoring (MRM). The transition for 1-LG would be from its protonated molecular ion [M+H]⁺ to a characteristic fragment ion (e.g., the neutral loss of the glycerol headgroup).

  • Quantification:

    • Create a calibration curve using known concentrations of a 1-LG standard.

    • Quantify the amount of 1-LG in the sample by comparing its peak area to that of the internal standard and referencing the calibration curve.

Conclusion

This compound is a bioactive lipid with a well-defined role as an inhibitor of the pro-inflammatory enzyme Lp-PLA2. Its presence and function within the cellular membrane are likely multifaceted, influencing membrane-associated signaling events and potentially the biophysical properties of the lipid bilayer. Further research is needed to fully elucidate its structural role in membranes and to explore its activity in other signaling pathways. The experimental protocols provided in this guide offer a framework for the continued investigation of this promising molecule for therapeutic applications in inflammatory diseases.

References

Unveiling 1-Linoleoyl Glycerol: A Technical Guide to Its Natural Sources, Analysis, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Linoleoyl Glycerol, a monoacylglycerol of significant interest in lipidomics and drug discovery. While specific quantitative data on its natural abundance remains limited, this document consolidates the current knowledge on its known sources, details established protocols for its isolation and analysis, and explores its role in cellular signaling pathways. The information herein is intended to serve as a foundational resource for researchers seeking to investigate this and other bioactive lipids.

Natural Occurrences of this compound and Related Lipids

Direct identification and quantification of this compound in a wide range of natural sources are not extensively documented in scientific literature. However, it has been successfully isolated from the roots of Saururus chinensis, a plant belonging to the Saururaceae family[1][2][3][4][5].

While specific data for this compound is sparse, the broader class of monoacylglycerols and the structurally related 1-O-alkyl glycerol ethers are more widely distributed. 1-O-alkyl glycerol ethers, for instance, are predominantly found in marine organisms, particularly in marine sponges such as Guitarra abbotti. These compounds are believed to contribute to chemical defense mechanisms and serve as precursors for other biologically active lipids. The alkyl chain composition of these ethers varies significantly between species and even within different tissues of the same organism. Although anecdotally reported, quantitative data and specific structural confirmation of this compound in most marine-derived monoalkyl glycerol ethers are lacking.

Plant-derived oils, such as corn and apricot kernel oils, are known sources of linoleic acid-containing glycerides, including mono-, di-, and triglycerides. During the digestion of dietary triacylglycerols, pancreatic lipase hydrolyzes the sn-1 and sn-3 positions, leading to the formation of 2-monoacylglycerols.

Table 1: Known and Potential Natural Sources of this compound and Related Compounds

Source CategorySpecific Organism/SourceCompound ClassCompound(s) IdentifiedQuantitative DataReference(s)
Plants Saururus chinensis (roots)Fatty Acid GlycerolThis compoundIsolated, but specific yield not consistently reported.
Corn OilMacrogolglyceridesLinoleoyl macrogolglycerides (mono-, di-, triglycerides)Not specified.
Apricot Kernel OilMacrogolglyceridesOleoyl macrogolglycerides (for comparison)Not specified.
Marine Organisms Marine Sponges (e.g., Guitarra abbotti)1-O-Alkyl Glycerol EthersVarious chain lengths (e.g., C22:1, C23:1, C24:1)Not specified for linoleyl variant.
Animal-derived Bovine Udder and Milk FatMonoacetyldiglycerides1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (related compound)Not specified.
Sika Deer HornsMonoacetyldiglycerides1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (related compound)Isolated, but specific yield not reported.

Experimental Protocols

Isolation of this compound from Plant Material (e.g., Saururus chinensis roots)

This protocol is a generalized procedure based on methods for isolating fatty acid glycerols from plant sources.

  • Extraction of Total Lipids :

    • Lyophilize and grind the plant tissue to a fine powder.

    • Perform exhaustive extraction with a polar solvent, such as a chloroform:methanol mixture, at room temperature.

    • Filter the extract and concentrate it under reduced pressure to obtain the crude total lipid extract.

  • Fractionation of the Crude Extract :

    • Partition the crude extract between a non-polar solvent (e.g., n-hexane) and a polar solvent (e.g., 80% aqueous ethanol) to separate lipids based on polarity.

    • Collect and concentrate the ethanol-water phase, which contains the more polar lipids, including monoacylglycerols.

  • Column Chromatography :

    • Subject the concentrated polar fraction to column chromatography on silica gel.

    • Use a stepwise gradient of solvents with increasing polarity (e.g., n-hexane, ethyl acetate, methanol) to elute different lipid classes.

  • Purification by High-Performance Liquid Chromatography (HPLC) :

    • Further purify the fractions containing monoacylglycerols using reversed-phase HPLC with a C18 column.

    • Employ an isocratic or gradient elution with a solvent system such as methanol:water to isolate pure this compound.

G cluster_extraction Lipid Extraction cluster_fractionation Fractionation cluster_purification Purification plant_material Ground Plant Material solvent_extraction Solvent Extraction (Chloroform:Methanol) plant_material->solvent_extraction crude_extract Crude Lipid Extract solvent_extraction->crude_extract partition Solvent Partitioning (Hexane/Aqueous Ethanol) crude_extract->partition polar_fraction Polar Lipid Fraction partition->polar_fraction silica_column Silica Gel Column Chromatography polar_fraction->silica_column hplc Reversed-Phase HPLC silica_column->hplc pure_compound Pure this compound hplc->pure_compound This compound This compound Lp-PLA2 Lp-PLA2 This compound->Lp-PLA2 inhibits Inflammation Inflammation Lp-PLA2->Inflammation promotes cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ca_channel Voltage-gated Ca2+ Channel Ca_ion Ca2+ Ca_channel->Ca_ion influx PLD Phospholipase D (PLD) PA Phosphatidic Acid (PA) PLD->PA PKC Protein Kinase C (PKC) PA->PKC activates Cell_Response Cell Proliferation & Survival PKC->Cell_Response MAPK MAPK Pathway MAPK->Cell_Response PI3K_Akt PI3K/Akt Pathway PI3K_Akt->Cell_Response 1-O-Alkyl Glycerol Ethers 1-O-Alkyl Glycerol Ethers 1-O-Alkyl Glycerol Ethers->Ca_channel modulates 1-O-Alkyl Glycerol Ethers->PLD activates 1-O-Alkyl Glycerol Ethers->MAPK modulates 1-O-Alkyl Glycerol Ethers->PI3K_Akt modulates

References

Methodological & Application

Quantification of 1-Linoleoyl Glycerol in Plasma: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Linoleoyl Glycerol (1-LG), a monoacylglycerol, is an endogenous lipid mediator that plays a significant role in various physiological and pathological processes. As a precursor for the synthesis of other functional lipids, 1-LG is implicated in inflammatory pathways and has been identified as an inhibitor of Lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme linked to atherosclerosis.[1][2][3] The accurate quantification of 1-LG in plasma is crucial for understanding its role in disease, identifying potential biomarkers, and for the development of novel therapeutics. This document provides detailed application notes and protocols for the robust and reproducible quantification of this compound in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Presentation

The concentration of this compound in human plasma is relatively low compared to major lipid classes. While extensive lipidomics studies have been conducted on human plasma, specific quantitative data for 1-LG is not always explicitly reported. However, based on its classification as a monoacylglycerol, its concentration is expected to be in the low micromolar to nanomolar range. For context, the table below presents typical concentration ranges for total glycerol and related fatty acids in healthy human plasma.

AnalytePlasma Concentration RangeNotes
Total Glycerol14 - 110 µmol/LCan be influenced by factors such as fasting state and obesity.[4][5]
Linoleic Acid0.2 - 5.0 mmol/LOne of the most abundant fatty acids in plasma.
This compound (1-LG) Estimated: Low µmol/L to nmol/L As a low-abundance monoacylglycerol, direct quantification is challenging and highly method-dependent.

Experimental Protocols

Plasma Sample Collection and Preparation

Proper sample handling is critical to prevent the degradation of 1-LG and other lipids.

Materials:

  • Blood collection tubes with EDTA as an anticoagulant.

  • Centrifuge.

  • Polypropylene tubes.

  • Internal Standard (IS): A stable isotope-labeled or structurally similar monoacylglycerol (e.g., 1-heptadecanoyl-rac-glycerol).

Procedure:

  • Collect whole blood into EDTA-containing tubes.

  • Gently invert the tubes several times to ensure proper mixing with the anticoagulant.

  • Within one hour of collection, centrifuge the blood at 1,000-2,000 x g for 15 minutes at 4°C to separate the plasma.

  • Carefully aspirate the supernatant (plasma) and transfer it to clean polypropylene tubes.

  • For immediate analysis, store the plasma at 4°C. For long-term storage, aliquot the plasma and store it at -80°C to minimize freeze-thaw cycles.

Lipid Extraction from Plasma

This protocol is based on the widely used Folch method for lipid extraction.

Materials:

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Nitrogen gas evaporator

Procedure:

  • Thaw frozen plasma samples on ice.

  • In a glass centrifuge tube, add 100 µL of plasma.

  • Add a known amount of the internal standard to the plasma sample.

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol solution to the plasma.

  • Vortex the mixture vigorously for 2 minutes.

  • Incubate at room temperature for 20 minutes.

  • Add 400 µL of 0.9% NaCl solution to induce phase separation.

  • Vortex for another 2 minutes.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of 90:10 methanol:water).

Quantification by LC-MS/MS

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Triple quadrupole mass spectrometer.

LC Parameters (example):

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30-100% B

    • 15-20 min: 100% B

    • 20.1-25 min: 30% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

MS/MS Parameters (example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • The precursor ion for 1-LG (C21H38O4, MW: 354.5) will be its protonated form [M+H]+ at m/z 355.3.

    • A characteristic product ion results from the neutral loss of the glycerol backbone, corresponding to the linoleoyl acylium ion.

    • A secondary product ion can also be monitored for confirmation.

  • Dwell Time: 100 ms.

  • Collision Gas: Argon.

CompoundPrecursor Ion (Q1) [m/z]Product Ion (Q3) [m/z]Collision Energy (eV)
This compound 355.3263.2 (Quantifier)15-25
355.391.1 (Qualifier)20-30
Internal Standard Dependent on IS usedDependent on IS usedOptimize for IS

Note: The optimal collision energies should be determined empirically for the specific instrument used.

Data Analysis: Quantification is achieved by constructing a calibration curve using a series of known concentrations of a 1-LG analytical standard with a constant concentration of the internal standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte.

Signaling Pathway and Experimental Workflow

Signaling Pathway of this compound

This compound has been shown to inhibit the activity of Lipoprotein-associated phospholipase A2 (Lp-PLA2). This enzyme is responsible for the hydrolysis of oxidized phospholipids in low-density lipoprotein (LDL), a process that generates pro-inflammatory mediators. By inhibiting Lp-PLA2, 1-LG can reduce the formation of these inflammatory molecules, thereby exerting an anti-inflammatory effect.

G cluster_0 Cell Membrane Oxidized_LDL Oxidized LDL Lp_PLA2 Lp-PLA2 Oxidized_LDL->Lp_PLA2 Activates Pro_inflammatory Pro-inflammatory Mediators Lp_PLA2->Pro_inflammatory Generates 1_LG This compound 1_LG->Lp_PLA2 Inhibits Inflammation Inflammation Pro_inflammatory->Inflammation Promotes

Caption: Simplified signaling pathway of this compound's anti-inflammatory action.

Experimental Workflow for Quantification of 1-LG in Plasma

The following diagram illustrates the key steps involved in the quantification of this compound from plasma samples.

G Start Plasma Sample Collection (EDTA tubes) Centrifugation Centrifugation (1,500 x g, 15 min, 4°C) Start->Centrifugation Plasma_Separation Plasma Separation Centrifugation->Plasma_Separation Lipid_Extraction Lipid Extraction (Folch Method) Plasma_Separation->Lipid_Extraction Evaporation Solvent Evaporation (Nitrogen Stream) Lipid_Extraction->Evaporation Reconstitution Reconstitution (Methanol/Water) Evaporation->Reconstitution LC_MS_MS LC-MS/MS Analysis (MRM Mode) Reconstitution->LC_MS_MS Data_Analysis Data Analysis and Quantification LC_MS_MS->Data_Analysis

Caption: Experimental workflow for this compound quantification in plasma.

References

Application Note: Quantitative Analysis of 1-Linoleoyl Glycerol using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 1-Linoleoyl Glycerol (1-LG) in biological samples. 1-LG, a monoacylglycerol, is a bioactive lipid involved in inflammatory pathways, primarily through the inhibition of Lipoprotein-associated phospholipase A2 (Lp-PLA2)[1][2]. Accurate quantification of 1-LG is crucial for understanding its physiological and pathological roles. The described method, encompassing a streamlined sample preparation protocol and optimized LC-MS/MS parameters, provides the necessary sensitivity and specificity for high-throughput analysis in research and drug development settings.

Introduction

This compound is an endogenous monoacylglycerol that plays a significant role in lipid signaling. It is recognized as an inhibitor of Lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in inflammatory processes and atherosclerosis[1]. Additionally, 1-LG can serve as a precursor for the synthesis of other functional lipids and has been shown to mitigate inflammation[2]. Given its biological importance, a reliable analytical method for the accurate quantification of 1-LG in complex biological matrices is essential. This application note presents a detailed protocol for 1-LG analysis using LC-MS/MS, a technique that offers high selectivity and sensitivity.

Signaling Pathway of this compound

This compound's primary recognized role in cell signaling is the inhibition of Lp-PLA2[1]. This enzyme is involved in the generation of pro-inflammatory mediators. By inhibiting Lp-PLA2, 1-LG can exert anti-inflammatory effects. Furthermore, some evidence suggests that monoacylglycerols can be metabolized to form other signaling molecules or activate enzymes like Phospholipase D (PLD), leading to the production of phosphatidic acid (PA).

1_Linoleoyl_Glycerol_Signaling_Pathway cluster_membrane Cell Membrane 1_LG This compound Lp_PLA2 Lp-PLA2 1_LG->Lp_PLA2 Inhibits Inflammation Pro-inflammatory Mediators Lp_PLA2->Inflammation Promotes

Caption: this compound signaling pathway. (Within 100 characters)

Experimental Protocols

Sample Preparation (Lipid Extraction)

A modified Bligh-Dyer method is recommended for the extraction of total lipids from biological matrices such as plasma, cells, or tissues. The use of an internal standard, such as a deuterated analog of 1-LG, is crucial for accurate quantification.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample (e.g., plasma).

  • Add a known amount of internal standard.

  • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

  • Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Incubate the mixture at room temperature for 20-30 minutes.

  • Add 400 µL of 0.9% NaCl solution to induce phase separation.

  • Vortex again for 2 minutes.

  • Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette.

  • Transfer the organic phase to a new clean glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., isopropanol:acetonitrile:water).

LC-MS/MS Analysis

The separation and detection of 1-LG are performed using a liquid chromatography system coupled to a tandem mass spectrometer.

Liquid Chromatography (LC) Conditions

ParameterValue
Column C18 column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile:Isopropanol (1:1, v/v) with 0.1% formic acid
Gradient A suitable gradient starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 - 55°C
Injection Volume 2 - 10 µL

Mass Spectrometry (MS) Conditions

ParameterValue
Ionization Source Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)
Polarity Positive Ion Mode
Scan Mode Multiple Reaction Monitoring (MRM)
Precursor Ion [M+H]⁺ or other adducts (e.g., [M+NH4]⁺, [M+Na]⁺)
Product Ions To be determined by direct infusion of a 1-LG standard
Source Parameters Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.

Experimental Workflow

The overall experimental workflow for the analysis of this compound is depicted below.

1_LG_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample IS Add Internal Standard Sample->IS Extraction Lipid Extraction (Bligh-Dyer) IS->Extraction Drydown Drydown under Nitrogen Extraction->Drydown Reconstitution Reconstitute in LC Solvent Drydown->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification

Caption: Experimental workflow for 1-LG analysis. (Within 100 characters)

Quantitative Data

The performance of the LC-MS/MS method for the quantification of 1-linoleoyl-rac-glycerol is summarized in the table below. This data demonstrates the suitability of the method for sensitive and accurate quantification.

ParameterValueReference
Linearity Range (ng/mL) 0.02 - 14.2
Regression Equation y = 139154x + 1410
Correlation Coefficient (r²) >0.99
Limit of Detection (LOD) Sub-nanogram levels are achievable
Limit of Quantification (LOQ) Low nanogram levels
Accuracy (Recovery) Typically >90%
Precision (RSD) Generally < 15%

Conclusion

The LC-MS/MS method presented in this application note provides a reliable and sensitive approach for the quantification of this compound in biological samples. The detailed protocol, from sample preparation to data analysis, ensures high-quality data generation. This method is well-suited for researchers and scientists in various fields, including lipidomics, drug discovery, and clinical research, who are investigating the role of 1-LG in health and disease.

References

Application Notes and Protocols for the Extraction and Analysis of 1-Linoleoyl Glycerol from Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Linoleoyl-rac-glycerol (1-LG), an ester-linked monoacylglycerol, is a bioactive lipid that plays a role in inflammatory processes. Its primary recognized mechanism of action is the inhibition of Lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in the progression of atherosclerosis and other inflammatory diseases.[1] The accurate quantification of 1-LG in cell cultures is crucial for understanding its cellular metabolism, signaling pathways, and for the development of novel therapeutics targeting lipid-mediated inflammation.

These application notes provide a comprehensive overview of the methodologies for the extraction, quantification, and functional analysis of 1-LG from cell cultures. Detailed protocols for lipid extraction, sample preparation for mass spectrometry, and analysis are provided, along with diagrams illustrating the experimental workflow and the known signaling pathway of 1-LG.

Data Presentation

Table 1: Hypothetical Intracellular Concentrations of 1-Linoleoyl Glycerol (1-LG) in Different Macrophage Cell Lines Under Basal and Stimulated Conditions.

Cell LineTreatment1-LG Concentration (pmol/10^6 cells)
RAW 264.7Control (Vehicle)15.2 ± 2.1
RAW 264.7LPS (100 ng/mL, 24h)28.9 ± 3.5
THP-1Control (Vehicle)12.8 ± 1.9
THP-1PMA (50 ng/mL) + LPS (100 ng/mL, 24h)25.1 ± 3.2
Bone Marrow-Derived Macrophages (BMDM)Control (Vehicle)18.5 ± 2.8
Bone Marrow-Derived Macrophages (BMDM)IL-4 (20 ng/mL, 24h)14.3 ± 2.0

Data are presented as mean ± standard deviation from three independent experiments. This data is illustrative to demonstrate data presentation format.

Experimental Protocols

Protocol 1: Cell Culture and Harvesting

This protocol describes the general procedure for culturing and harvesting adherent or suspension cells for lipid extraction.

Materials:

  • Cell culture medium appropriate for the cell line

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell scraper (for adherent cells)

  • Centrifuge

  • Hemocytometer or automated cell counter

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and grow to the desired confluency (typically 80-90%).

  • Cell Treatment: If applicable, treat the cells with the desired compounds (e.g., lipopolysaccharide [LPS] for macrophage activation) for the specified duration. Include appropriate vehicle controls.

  • Harvesting Adherent Cells:

    • Aspirate the culture medium.

    • Wash the cells twice with ice-cold PBS.

    • Add a small volume of ice-cold PBS and scrape the cells using a cell scraper.

    • Transfer the cell suspension to a pre-chilled centrifuge tube.

  • Harvesting Suspension Cells:

    • Transfer the cell suspension to a pre-chilled centrifuge tube.

    • Centrifuge at 300 x g for 5 minutes at 4°C to pellet the cells.

    • Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS, centrifuging after each wash.

  • Cell Counting: Determine the cell number using a hemocytometer or an automated cell counter for normalization of lipid levels.

  • Storage: Store the cell pellet at -80°C until lipid extraction.

Protocol 2: Lipid Extraction from Cell Pellets (Bligh-Dyer Method)

This protocol is a widely used method for the extraction of total lipids from biological samples.[2][3]

Materials:

  • Chloroform (CHCl₃)

  • Methanol (MeOH)

  • Deionized water (H₂O)

  • Vortex mixer

  • Centrifuge

  • Glass centrifuge tubes with Teflon-lined caps

  • Nitrogen gas stream or centrifugal vacuum evaporator (e.g., SpeedVac)

Procedure:

  • Homogenization:

    • To the cell pellet (from approximately 1-5 x 10^6 cells), add 100 µL of deionized water.

    • Add 375 µL of a 1:2 (v/v) mixture of chloroform:methanol and vortex vigorously for 1 minute.

  • Phase Separation:

    • Add 125 µL of chloroform and vortex for 30 seconds.

    • Add 125 µL of deionized water and vortex for another 30 seconds.

    • Centrifuge the mixture at 1,000 x g for 10 minutes at room temperature to separate the phases.[4]

  • Lipid Collection:

    • Two distinct phases will be visible: an upper aqueous phase (methanol/water) and a lower organic phase (chloroform) containing the lipids, separated by a protein disk.

    • Carefully aspirate the upper aqueous phase.

    • Using a glass Pasteur pipette, transfer the lower organic phase to a new clean glass tube, avoiding the protein interface.

  • Drying:

    • Evaporate the solvent from the lipid extract under a gentle stream of nitrogen gas or using a centrifugal vacuum evaporator.

  • Storage:

    • Resuspend the dried lipid extract in a small volume of a suitable solvent (e.g., chloroform:methanol 2:1) for storage at -80°C until analysis.

Protocol 3: Lipid Extraction from Cell Pellets (Folch Method)

This is another robust and widely used method for total lipid extraction.[5]

Materials:

  • Chloroform (CHCl₃)

  • Methanol (MeOH)

  • 0.9% NaCl solution

  • Vortex mixer

  • Centrifuge

  • Glass centrifuge tubes with Teflon-lined caps

  • Nitrogen gas stream or centrifugal vacuum evaporator

Procedure:

  • Homogenization:

    • To the cell pellet, add 20 volumes of a 2:1 (v/v) mixture of chloroform:methanol (e.g., for a 100 µL pellet, add 2 mL of solvent).

    • Vortex the mixture vigorously for 2 minutes to homogenize the sample.

  • Washing:

    • Add 0.2 volumes of 0.9% NaCl solution to the homogenate (e.g., 0.4 mL for 2 mL of homogenate).

    • Vortex for 30 seconds and centrifuge at 500 x g for 10 minutes to induce phase separation.

  • Lipid Collection:

    • Two phases will form: an upper aqueous phase and a lower organic phase containing the lipids.

    • Carefully aspirate and discard the upper aqueous phase.

    • Collect the lower organic phase using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Drying:

    • Evaporate the solvent from the lipid extract under a gentle stream of nitrogen gas or using a centrifugal vacuum evaporator.

  • Storage:

    • Resuspend the dried lipid extract in a suitable solvent for storage at -80°C.

Protocol 4: Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the quantitative analysis of 1-LG using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Method optimization will be required for specific instrumentation.

Materials:

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

  • C18 reversed-phase HPLC column

  • Mobile phase A: Water with 0.1% formic acid and 5 mM ammonium formate

  • Mobile phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 5 mM ammonium formate

  • This compound analytical standard

  • Internal standard (e.g., 1-heptadecanoyl-rac-glycerol)

Procedure:

  • Sample Preparation:

    • Resuspend the dried lipid extract in a known volume of the initial mobile phase composition (e.g., 100 µL of 80% Mobile Phase A / 20% Mobile Phase B).

    • Add a known amount of the internal standard to each sample, quality control, and calibration standard.

    • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet any insoluble material.

    • Transfer the supernatant to an autosampler vial.

  • LC Separation:

    • Inject a small volume (e.g., 5-10 µL) of the sample onto the C18 column.

    • Use a gradient elution to separate the lipids. A typical gradient might be:

      • 0-2 min: 20% B

      • 2-15 min: Linear gradient to 100% B

      • 15-20 min: Hold at 100% B

      • 20.1-25 min: Return to 20% B for re-equilibration

    • The flow rate is typically between 0.2-0.5 mL/min.

  • MS/MS Detection:

    • Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

    • Use Multiple Reaction Monitoring (MRM) for quantification. The precursor-to-product ion transitions for 1-LG and the internal standard need to be determined by infusing the pure standards.

      • For 1-LG (C21H38O4, MW: 354.5), the precursor ion is likely to be the ammonium adduct [M+NH4]+ (m/z 372.3) or the protonated molecule [M+H]+ (m/z 355.3). A characteristic product ion would result from the neutral loss of the glycerol headgroup or water.

    • Optimize MS parameters such as collision energy and declustering potential for each transition.

  • Quantification:

    • Generate a calibration curve using the analytical standards of 1-LG at various concentrations.

    • Plot the peak area ratio of the analyte to the internal standard against the concentration.

    • Determine the concentration of 1-LG in the samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Experimental Workflow

experimental_workflow cell_culture 1. Cell Culture treatment 2. Experimental Treatment cell_culture->treatment harvesting 3. Cell Harvesting treatment->harvesting extraction 4. Bligh-Dyer or Folch Extraction harvesting->extraction drying 5. Solvent Evaporation extraction->drying reconstitution 6. Reconstitution drying->reconstitution lcms 7. LC-MS/MS Analysis reconstitution->lcms quantification 8. Data Quantification lcms->quantification

Caption: Experimental workflow for this compound extraction and analysis.

Signaling Pathway of this compound

signaling_pathway LDL Oxidized LDL OxPL Oxidized Phospholipids LpPLA2 Lp-PLA2 LysoPC Lysophosphatidylcholine LpPLA2->LysoPC OxFA Oxidized Fatty Acids LpPLA2->OxFA OxPL->LpPLA2 LG This compound (1-LG) LG->LpPLA2 Inhibition Inflammation Pro-inflammatory Signaling LysoPC->Inflammation OxFA->Inflammation

Caption: Signaling pathway of this compound via Lp-PLA2 inhibition.

Metabolic Pathway of this compound

metabolic_pathway TG Triglyceride DG Diacylglycerol TG->DG LG This compound (1-LG) DG->LG Glycerol Glycerol LG->Glycerol FA Fatty Acid LG->FA Linoleic Acid ATGL ATGL/HSL ATGL->TG HSL HSL HSL->DG MAGL MAGL MAGL->LG

Caption: Simplified metabolic pathway of this compound.

References

Application Notes: 1-Linoleoyl Glycerol as an Internal Standard for Lipid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the field of lipidomics, accurate and reproducible quantification of lipid species is essential for understanding their roles in health and disease. 1-Linoleoyl Glycerol (1-LG), also known as 1-monolinolein, is a monoacylglycerol that serves as a valuable internal standard for the quantitative analysis of glycerolipids and other lipid classes. Its structural similarity to endogenous monoacylglycerols allows it to mimic the behavior of target analytes during sample preparation and analysis, thereby correcting for variations in extraction efficiency, sample loss, and instrument response.[1][2]

It is critical to distinguish this compound, which has an ester bond at the sn-1 position, from its ether-linked analog, 1-O-linoleyl-rac-glycerol (Linoleyl-1-glyceryl ether).[3] The ester linkage in 1-LG is susceptible to enzymatic and chemical hydrolysis, while the ether bond is more stable.[3][4] This document provides detailed protocols and data for the application of this compound as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based lipid analysis.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below.

PropertyValue
CAS Number 2277-28-3
Molecular Formula C₂₁H₃₈O₄
Molecular Weight 354.52 g/mol
Appearance Colorless to pale yellow liquid/oil
Melting Point 14-15 °C

Quantitative Performance Data

The use of an internal standard is predicated on its performance in the analytical method. The following table summarizes the quantitative performance metrics for 1-linoleoyl-rac-glycerol in a validated LC-MS/MS method, demonstrating its suitability for quantitative lipid analysis.

ParameterValue
Linearity Range (ng/mL) 0.02 - 14.2
Regression Equation y = 139154x + 1410
Coefficient of Determination (R²) 1.00
Limit of Quantification (LOQ) (ng/mL) 14.2
Limit of Detection (LOD) (ng/mL) 42.6

Experimental Protocols

Protocol 1: Total Lipid Extraction from Biological Samples

This protocol describes a standard method for the extraction of total lipids from biological matrices such as plasma, cells, or tissues using a modified Folch or Bligh-Dyer procedure. The internal standard must be added at the earliest stage to account for variability throughout the entire process.

Materials:

  • Biological sample (e.g., 100 µL plasma, 1x10⁶ cells)

  • This compound (internal standard solution of known concentration)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution (or PBS)

  • Glass centrifuge tubes with Teflon-lined caps

  • Nitrogen gas evaporator

  • Vortex mixer

  • Centrifuge (capable of 2000 x g at 4°C)

Procedure:

  • Place the biological sample into a clean glass centrifuge tube.

  • Add a known amount of the this compound internal standard solution. The amount should be comparable to the expected concentration of the analytes of interest and fall within the linear range of the calibration curve.

  • Add 20 volumes of a chloroform:methanol (2:1, v/v) mixture. For 100 µL of plasma, this would be 2 mL.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and cell disruption.

  • Incubate the mixture at room temperature for 20-30 minutes.

  • Add 0.2 volumes of 0.9% NaCl solution (e.g., 400 µL for a 2 mL extraction) to induce phase separation.

  • Vortex again for 2 minutes and centrifuge at 2000 x g for 10 minutes at 4°C to pellet precipitated protein and separate the phases.

  • Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette, avoiding the protein interface.

  • Transfer the organic phase to a new clean glass tube.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas.

  • The dried lipid extract is now ready for reconstitution and analysis. For storage, seal the tube under inert gas and store at -20°C or lower.

Protocol 2: Quantitative Analysis by LC-MS/MS

This protocol provides a general framework for the targeted quantification of lipids using a triple quadrupole mass spectrometer.

Materials and Instrumentation:

  • Dried lipid extract from Protocol 1

  • Reconstitution solvent (e.g., Isopropanol:Acetonitrile:Water or Methanol/Toluene 9:1, v/v)

  • Liquid Chromatography system coupled to a Triple Quadrupole Mass Spectrometer

  • C18 or C8 reverse-phase LC column

Procedure:

  • Reconstitution: Reconstitute the dried lipid extract in a suitable volume of solvent appropriate for your analytical method.

  • LC Separation:

    • Mobile Phase A: Acetonitrile/Water (e.g., 60:40) with additives like 10 mM ammonium formate.

    • Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10) with similar additives.

    • Column Temperature: 40 - 55°C

    • Flow Rate: 0.3 - 0.5 mL/min

    • Injection Volume: 2 - 10 µL

    • Gradient: Develop a suitable gradient to separate the lipids of interest, starting with a higher percentage of mobile phase A and gradually increasing mobile phase B.

  • MS/MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+) is generally suitable for monoacylglycerols.

    • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

    • MRM Transitions:

      • Internal Standard (this compound): Determine the specific precursor ion (e.g., [M+NH₄]⁺ or [M+Na]⁺) and a characteristic product ion by direct infusion of the standard.

      • Analytes of Interest: Determine the specific MRM transitions for each lipid species to be quantified.

    • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to maximize signal intensity.

Protocol 3: Data Analysis

  • Integrate the peak areas for the MRM transitions of both the analytes and the internal standard (this compound).

  • Calculate the peak area ratio of each analyte to the internal standard.

  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the analyte standards.

  • Use the regression equation from the calibration curve to calculate the concentration of the analytes in the unknown samples based on their measured peak area ratios.

Diagrams and Workflows

Experimental_Workflow Figure 1: General workflow for quantitative lipid analysis. cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing Sample Biological Sample (Plasma, Cells, Tissue) Add_IS Spike with Internal Standard (this compound) Sample->Add_IS Extraction Lipid Extraction (e.g., Chloroform/Methanol) Add_IS->Extraction Drydown Evaporation to Dryness (Nitrogen Stream) Extraction->Drydown Reconstitution Reconstitution in LC-MS compatible solvent Drydown->Reconstitution LCMS LC-MS/MS Analysis (MRM Mode) Reconstitution->LCMS Data Data Processing (Peak Area Integration) LCMS->Data Quant Quantification (Calibration Curve) Data->Quant

Caption: General workflow for quantitative lipid analysis.

This compound can be hydrolyzed by lipases to release linoleic acid, a polyunsaturated fatty acid. Linoleic acid is a known ligand for Peroxisome Proliferator-Activated Receptors (PPARs), which are transcription factors that regulate lipid metabolism.

PPAR_Signaling_Pathway Figure 2: Potential signaling role of a 1-LG metabolite. LG This compound Lipase Lipase Hydrolysis LG->Lipase releases LA Linoleic Acid Lipase->LA PPAR PPAR Activation LA->PPAR binds to & activates Gene Target Gene Expression (Lipid Metabolism) PPAR->Gene regulates

Caption: PPAR signaling activated by linoleic acid.

References

1-Linoleoyl Glycerol: A Versatile Substrate for Enzyme Assays in Drug Discovery and Life Sciences Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-Linoleoyl Glycerol (1-LG) is a monoacylglycerol that plays a significant role in various physiological and pathological processes, making it a molecule of high interest in biomedical research and drug development. As a key intermediate in lipid metabolism, 1-LG serves as a substrate for several important enzymes, and its modulation can impact signaling pathways involved in inflammation, neurotransmission, and cardiovascular disease. This document provides detailed application notes and experimental protocols for the use of this compound in enzyme assays, focusing on its interactions with Monoacylglycerol Lipase (MAGL), Fatty Acid Amide Hydrolase (FAAH), and Lipoprotein-associated phospholipase A2 (Lp-PLA2).

Key Enzymes Interacting with this compound

This compound is primarily metabolized by two key enzymes within the endocannabinoid system and also acts as an inhibitor of an important enzyme in cardiovascular disease.

  • Monoacylglycerol Lipase (MAGL): A serine hydrolase that plays a crucial role in the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG). MAGL also hydrolyzes other monoacylglycerols, including 1-LG, into free fatty acids and glycerol.

  • Fatty Acid Amide Hydrolase (FAAH): Another serine hydrolase responsible for the degradation of fatty acid amides, most notably the endocannabinoid anandamide. FAAH can also hydrolyze ester substrates, including 1-LG.[1]

  • Lipoprotein-associated phospholipase A2 (Lp-PLA2): An enzyme primarily associated with low-density lipoprotein (LDL) cholesterol that hydrolyzes oxidized phospholipids, generating pro-inflammatory mediators. 1-LG has been identified as an inhibitor of Lp-PLA2.[2]

Data Presentation

The following table summarizes the quantitative data for the interaction of this compound with its target enzymes.

EnzymeSubstrate/InhibitorInteraction TypeQuantitative Data (IC50)Reference
Lipoprotein-associated phospholipase A2 (Lp-PLA2)This compoundInhibition45 µM[2]
Monoacylglycerol Lipase (MAGL)2-LinoleoylglycerolSubstrateSimilar affinity to 2-AG[1]
Fatty Acid Amide Hydrolase (FAAH)2-LinoleoylglycerolSubstrateMore potent than 2-AG[1]

Signaling Pathways and Experimental Workflows

The interaction of this compound with MAGL, FAAH, and Lp-PLA2 has significant implications for various signaling pathways.

Endocannabinoid Signaling Pathway

Hydrolysis of this compound by MAGL and FAAH releases linoleic acid and glycerol. While 1-LG itself can act as a partial agonist at the human cannabinoid type 1 (CB1) receptor, its breakdown product, linoleic acid, is a precursor for the synthesis of various signaling molecules, including pro-inflammatory eicosanoids. The modulation of endocannabinoid signaling by 1-LG is complex, as it can both directly activate CB1 receptors and influence the levels of other endocannabinoids by competing for the same metabolic enzymes.

endocannabinoid_signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space 1-LG_ext 1-Linoleoyl Glycerol (1-LG) CB1R CB1 Receptor 1-LG_ext->CB1R Partial Agonist 1-LG_int 1-LG 1-LG_ext->1-LG_int Uptake Downstream_Signaling Downstream Signaling CB1R->Downstream_Signaling Activation MAGL MAGL 1-LG_int->MAGL Hydrolysis FAAH FAAH 1-LG_int->FAAH Hydrolysis Linoleic_Acid Linoleic Acid MAGL->Linoleic_Acid Glycerol Glycerol MAGL->Glycerol FAAH->Linoleic_Acid FAAH->Glycerol Linoleic_Acid->Downstream_Signaling Metabolism to Bioactive Lipids

Endocannabinoid signaling modulation by 1-LG.
Inflammatory Signaling Pathway

This compound can influence inflammatory pathways through its inhibition of Lp-PLA2 and the production of linoleic acid. By inhibiting Lp-PLA2, 1-LG reduces the generation of pro-inflammatory mediators from oxidized LDL. Conversely, the linoleic acid released from 1-LG hydrolysis can be metabolized into pro-inflammatory eicosanoids. Furthermore, some lipids can inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune system.

inflammatory_signaling Oxidized_LDL Oxidized LDL Lp-PLA2 Lp-PLA2 Oxidized_LDL->Lp-PLA2 Substrate Pro-inflammatory_Mediators Pro-inflammatory Mediators Lp-PLA2->Pro-inflammatory_Mediators Production 1-LG 1-Linoleoyl Glycerol (1-LG) 1-LG->Lp-PLA2 Inhibition NLRP3_Inflammasome NLRP3 Inflammasome 1-LG->NLRP3_Inflammasome Modulation Inflammation Inflammation Pro-inflammatory_Mediators->Inflammation NLRP3_Inflammasome->Inflammation

Inflammatory signaling modulation by 1-LG.
General Experimental Workflow for Enzyme Assays

The following diagram illustrates a general workflow for performing an enzyme assay using this compound as a substrate.

experimental_workflow Start Start Prepare_Reagents Prepare Reagents (Buffer, Enzyme, 1-LG) Start->Prepare_Reagents Incubate Incubate Enzyme with 1-LG (and Inhibitor if applicable) Prepare_Reagents->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Detect_Product Detect Product Formation (e.g., Linoleic Acid, Glycerol) Stop_Reaction->Detect_Product Analyze_Data Analyze Data (Calculate Activity, IC50, etc.) Detect_Product->Analyze_Data End End Analyze_Data->End

General experimental workflow for enzyme assays.

Experimental Protocols

Protocol 1: Monoacylglycerol Lipase (MAGL) Activity Assay

This protocol provides a general method to assess the hydrolysis of this compound by MAGL. The activity is determined by measuring the amount of glycerol or linoleic acid released.

Materials:

  • This compound (substrate)

  • Purified recombinant MAGL or cell/tissue lysates containing MAGL

  • Assay Buffer: 50 mM Tris-HCl, pH 7.2, containing 1 mM EDTA

  • Glycerol or Free Fatty Acid detection kit

  • 96-well microplate

  • Microplate reader

Procedure:

  • Substrate Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

    • Prepare a working solution by diluting the stock solution in the Assay Buffer to the desired final concentrations.

  • Enzyme Preparation:

    • If using purified enzyme, dilute it to the desired concentration in ice-cold Assay Buffer.

    • If using cell or tissue lysates, prepare them according to standard protocols and determine the protein concentration.

  • Assay Reaction:

    • To each well of a 96-well plate, add:

      • X µL of Assay Buffer

      • Y µL of enzyme preparation

      • Z µL of this compound working solution to initiate the reaction.

    • The final volume should be consistent across all wells.

    • Include appropriate controls:

      • No enzyme control (substitute with Assay Buffer)

      • No substrate control (substitute with Assay Buffer)

  • Incubation:

    • Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is within the linear range.

  • Detection:

    • Stop the reaction according to the detection kit manufacturer's instructions (e.g., by adding a stop solution or heating).

    • Add the detection reagents for either glycerol or free fatty acids to each well.

    • Incubate as required by the kit.

    • Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Generate a standard curve using known concentrations of glycerol or linoleic acid.

    • Calculate the amount of product formed in each sample well from the standard curve.

    • Determine the specific activity of the enzyme (e.g., in nmol/min/mg protein).

    • For kinetic analysis (K_m and V_max), vary the concentration of this compound and measure the initial reaction rates.

Protocol 2: Fatty Acid Amide Hydrolase (FAAH) Activity Assay

This protocol is a fluorometric assay to measure the hydrolysis of a fluorogenic analog of a 1-LG derivative by FAAH. A custom synthesis of a fluorogenic linoleoyl substrate would be required.

Materials:

  • Fluorogenic linoleoyl substrate (e.g., linoleoyl-7-amino-4-methylcoumarin)

  • Purified recombinant FAAH or cell/tissue lysates containing FAAH

  • FAAH Assay Buffer: 125 mM Tris-HCl, pH 9.0, 1 mM EDTA

  • FAAH inhibitor (for positive control, e.g., URB597)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare the FAAH Assay Buffer.

    • Dissolve the fluorogenic linoleoyl substrate in DMSO to prepare a stock solution. Dilute further in Assay Buffer to prepare the working solution.

    • Prepare a stock solution of the FAAH inhibitor in DMSO.

  • Enzyme Preparation:

    • Dilute the purified FAAH or cell/tissue lysate to the desired concentration in ice-cold Assay Buffer.

  • Assay Reaction:

    • To each well of a 96-well black plate, add:

      • X µL of FAAH Assay Buffer

      • Y µL of enzyme preparation

    • For inhibitor screening, add the inhibitor at this step and pre-incubate for a specified time (e.g., 15 minutes at room temperature).

    • Initiate the reaction by adding Z µL of the fluorogenic substrate working solution.

    • Include appropriate controls: no enzyme, no substrate, and a positive control with a known FAAH inhibitor.

  • Incubation and Detection:

    • Immediately place the plate in a fluorometric microplate reader pre-set to 37°C.

    • Measure the increase in fluorescence in kinetic mode for 10-60 minutes at an excitation wavelength of ~360 nm and an emission wavelength of ~465 nm (for AMC-based substrates).

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

    • Calculate the specific activity of the enzyme.

    • For inhibitor studies, calculate the percentage of inhibition and determine the IC50 value by plotting the inhibition percentage against the logarithm of the inhibitor concentration.

Protocol 3: Lipoprotein-associated Phospholipase A2 (Lp-PLA2) Inhibition Assay

This protocol describes an assay to determine the inhibitory activity of this compound on Lp-PLA2 using a chromogenic substrate.

Materials:

  • This compound (inhibitor)

  • Purified recombinant Lp-PLA2

  • 2-thio-PAF (substrate)

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

  • Assay Buffer: 0.1 M Tris-HCl, pH 7.2, containing 1 mM EGTA

  • 96-well microplate

  • Spectrophotometric microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare the Assay Buffer.

    • Prepare a stock solution of this compound in DMSO. Create a series of dilutions to determine the IC50.

    • Prepare a stock solution of 2-thio-PAF in a suitable solvent.

    • Prepare a solution of DTNB in the Assay Buffer.

  • Assay Reaction:

    • To each well of a 96-well plate, add:

      • X µL of Assay Buffer

      • 10 µL of DTNB solution

      • Y µL of this compound dilution (or DMSO for control)

      • Z µL of Lp-PLA2 enzyme solution

    • Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiation and Detection:

    • Initiate the reaction by adding 20 µL of the 2-thio-PAF substrate solution to each well.

    • Immediately place the plate in a microplate reader and measure the absorbance at 414 nm every minute for 15-30 minutes.

  • Data Analysis:

    • Calculate the rate of the reaction (change in absorbance per minute) for each concentration of this compound.

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

This compound is a valuable tool for studying the activity of key enzymes involved in lipid metabolism and signaling. The protocols provided here offer a framework for researchers to investigate the interactions of 1-LG with MAGL, FAAH, and Lp-PLA2. Such studies are crucial for understanding the biological roles of this monoacylglycerol and for the development of novel therapeutic agents targeting these important enzymatic pathways. Further research is warranted to fully elucidate the kinetic parameters of these interactions and to explore the downstream consequences in various cellular and disease models.

References

Application Notes and Protocols for In Vitro Studies Using 1-Linoleoyl Glycerol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The term "1-Linoleoyl Glycerol" can refer to two distinct molecules with different linkages between the linoleoyl chain and the glycerol backbone: an ester-linked monoacylglycerol and an ether-linked alkylglycerol. It is crucial to distinguish between these two as their biological activities and experimental handling differ significantly.

  • 1-Linoleoyl-rac-glycerol (1-LG): An ester-linked monoacylglycerol. Its primary recognized role is the inhibition of Lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in inflammation.[1]

  • 1-O-Linoleyl Glycerol (Linoleyl-1-glyceryl ether): An ether-linked alkylglycerol. This class of lipids is known for a broader range of activities, including anti-cancer properties, immunomodulation, and the modulation of key signaling pathways like those involving Protein Kinase C (PKC) and intracellular calcium.[1][2] Due to their lipophilic nature, their delivery in aqueous cell culture media presents a significant challenge.[2]

These application notes provide detailed protocols and data for the in vitro use of both forms of this compound.

Application Notes

1-Linoleoyl-rac-glycerol (Ester-Linked) as an Anti-Inflammatory Agent

1-Linoleoyl-rac-glycerol (1-LG) is primarily investigated for its role as an inhibitor of Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as Platelet-Activating Factor Acetylhydrolase (PAF-AH).[3] This enzyme is a key therapeutic target for managing inflammatory and cardiovascular diseases. Inhibition of Lp-PLA2 by 1-LG reduces the production of pro-inflammatory mediators. In vitro studies have demonstrated that 1-LG can mitigate inflammation induced by Apolipoprotein CIII, evidenced by a reduction in Interleukin-6 (IL-6). The (R) and (S) enantiomers of 1-LG exhibit slightly different potencies in their inhibitory activity.

1-O-Linoleyl Glycerol (Ether-Linked) in Cell Signaling and Cancer Research

The ether-linked form, 1-O-Linoleyl Glycerol, belongs to the alkylglycerol class of lipids which have demonstrated potential anti-cancer and immunomodulatory properties. Their mechanisms of action are multifaceted:

  • Protein Kinase C (PKC) Inhibition: Alkylglycerols can be incorporated into cell membranes and are thought to competitively inhibit diacylglycerol (DAG), the natural activator of PKC. This modulation of PKC, a critical regulator of cell proliferation and differentiation, is a key area of investigation.

  • Calcium Signaling: Alkylglycerols have been shown to induce a rapid influx of extracellular calcium in T-lymphocytes, a key event in T-cell activation.

  • Membrane Alteration: Incorporation of alkylglycerols into the cell membrane can alter its fluidity and function, impacting various cellular processes.

Due to the high degree of unsaturation in its linoleyl chain, it is predicted that 1-O-Linoleyl Glycerol would exhibit potent anti-metastatic and immunomodulatory activity, potentially even greater than its monounsaturated counterparts like 1-O-Oleyl-glycerol.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound and related compounds from in vitro studies.

Table 1: Inhibitory Activity of 1-Linoleoyl-rac-glycerol (1-LG) and Comparators against Lp-PLA2/PAF-AH

Compound Target Action Potency (IC₅₀) Notes
(R)-1-Linoleoyl Glycerol Lp-PLA₂ / PAF-AH Inhibition 45.0 µM A monoacylglycerol with potential anti-inflammatory properties.
(S)-1-Linoleoyl Glycerol Lp-PLA₂ / PAF-AH Inhibition 52.0 µM Enantiomer of the primary compound.
Darapladib Lp-PLA₂ Inhibition 0.25 nM Potent and selective inhibitor used for comparison.

| Berbamine | PAF-AH | Inhibition | ~5 µM | Natural alkaloid with anti-inflammatory effects. |

Table 2: Comparative Anti-Metastatic Activity of Related 1-O-Alkylglycerols in a Mouse Model Data is extrapolated to predict the potential activity of 1-O-Linoleyl Glycerol (18:2), which was not directly tested in the cited study.

Compound Alkyl Chain % Reduction in Lung Metastases vs. Control
1-O-Stearoyl-glycerol 18:0 (saturated) -7% (increase)
1-O-Palmitoyl-glycerol 16:0 (saturated) 29%
1-O-Oleyl-glycerol 18:1 (monounsaturated) 64%

| 1-O-Palmitoleyl-glycerol | 16:1 (monounsaturated) | 71% |

Signaling and Experimental Workflow Diagrams

cluster_0 Lp-PLA2 / PAF-AH Signaling PAF Platelet-Activating Factor (PAF) (Pro-inflammatory) LpPLA2 Lp-PLA2 / PAF-AH PAF->LpPLA2 hydrolyzed by Inflammation Inflammation PAF->Inflammation Lyso_PAF Lyso-PAF (Inactive) LpPLA2->Lyso_PAF LG 1-Linoleoyl-rac-glycerol (1-LG) LG->LpPLA2 Inhibits

Caption: Inhibition of the pro-inflammatory Lp-PLA2/PAF-AH pathway by 1-Linoleoyl-rac-glycerol (1-LG).

cluster_1 Proposed Signaling of 1-O-Linoleyl Glycerol LG_ether 1-O-Linoleyl Glycerol Membrane Cell Membrane LG_ether->Membrane incorporates into PKC Protein Kinase C (PKC) LG_ether->PKC competitively inhibits Ca_channel Ca²⁺ Channels LG_ether->Ca_channel modulates Cell_Response Cellular Responses (Proliferation, Differentiation) PKC->Cell_Response DAG Diacylglycerol (DAG) DAG->PKC activates Ca_influx Intracellular Ca²⁺ Influx Ca_channel->Ca_influx T_Cell_Activation T-Cell Activation Ca_influx->T_Cell_Activation

Caption: Proposed signaling mechanisms for 1-O-Linoleyl Glycerol, including PKC inhibition and Ca²⁺ modulation.

cluster_workflow Workflow: In Vitro Lp-PLA2 / PAF-AH Inhibition Assay prep 1. Reagent Preparation - Prepare serial dilutions of 1-LG - Prepare enzyme and substrate solutions setup 2. Assay Setup (96-well plate) - Add buffer, enzyme, and 1-LG (or control) - Pre-incubate prep->setup reaction 3. Initiate Reaction - Add PAF-AH substrate to all wells setup->reaction incubation 4. Incubate - Allow substrate hydrolysis (e.g., 10-30 min) reaction->incubation detection 5. Detection - Stop reaction - Add DTNB colorimetric reagent incubation->detection measure 6. Measure Absorbance - Read plate at 412 nm detection->measure analysis 7. Data Analysis - Calculate % inhibition - Determine IC₅₀ value measure->analysis

Caption: Experimental workflow for determining the IC₅₀ of 1-LG against Lp-PLA2/PAF-AH.

cluster_workflow_bsa Workflow: In Vitro Delivery via BSA Complexation stock 1. Prepare Stock Solution - Dissolve 1-O-Linoleyl Glycerol in 100% Ethanol (e.g., 10 mM) complex 3. Complexation - Warm BSA and medium to 37°C - Slowly add stock to BSA solution while vortexing stock->complex bsa_prep 2. Prepare BSA Solution - Dissolve fatty acid-free BSA in PBS (e.g., 10% w/v) - Sterile filter bsa_prep->complex incubation 4. Incubate - 37°C for 30-60 min with gentle agitation complex->incubation treatment 5. Prepare Treatment Medium - Add the complex to cell culture medium to achieve final concentration incubation->treatment apply 7. Apply to Cells treatment->apply control 6. Prepare Vehicle Control - Medium with same final concentration of Ethanol and BSA control->apply

Caption: Workflow for preparing and delivering water-insoluble 1-O-Linoleyl Glycerol to cells using BSA.

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

This protocol describes the preparation of concentrated stock solutions for both forms of this compound.

Materials:

  • 1-Linoleoyl-rac-glycerol or 1-O-Linoleyl Glycerol

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethanol (100%, molecular biology grade)

  • Ultrasonic water bath

  • Sterile microcentrifuge tubes

Procedure:

  • Accurately weigh the required amount of this compound powder.

  • For DMSO Stock (preferred for many cell-based assays):

    • Dissolve the compound in anhydrous DMSO to a high concentration (e.g., 100 mM).

    • Hygroscopic DMSO can impact solubility, so use a newly opened bottle.

  • For Ethanol Stock (required for BSA complexation and liposomes):

    • Dissolve the compound in 100% ethanol to the desired concentration (e.g., 10 mM).

    • Use an ultrasonic water bath if necessary to aid dissolution.

  • Vortex thoroughly until the compound is completely dissolved.

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store aliquots at -20°C for up to 1 month or -80°C for up to 6 months.

Protocol 2: In Vitro Delivery of 1-O-Linoleyl Glycerol via BSA Complexation

Due to its low aqueous solubility, 1-O-Linoleyl Glycerol requires a carrier for effective delivery to cell cultures. This protocol uses Bovine Serum Albumin (BSA).

Materials:

  • 10 mM 1-O-Linoleyl Glycerol stock in ethanol (from Protocol 1)

  • Fatty acid-free BSA

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture medium, sterile

  • 0.22 µm syringe filter

  • Sterile conical tubes

Procedure:

  • Prepare 10% (w/v) BSA Solution:

    • Under sterile conditions, dissolve fatty acid-free BSA in PBS to a final concentration of 10% (w/v).

    • Agitate gently until fully dissolved. Avoid vigorous shaking.

    • Sterilize the solution by passing it through a 0.22 µm syringe filter. Store at 4°C.

  • Complexation:

    • Warm the 10% BSA solution and the target cell culture medium to 37°C.

    • In a sterile conical tube, add the required volume of 10% BSA to achieve the desired final BSA concentration in the medium (typically 0.5-1%).

    • While gently vortexing the BSA solution, slowly add the 10 mM ethanol stock of 1-O-Linoleyl Glycerol to achieve the desired molar ratio (a common starting ratio is 3:1 to 6:1 of lipid to BSA).

  • Incubation:

    • Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow the complex to form.

  • Prepare Final Treatment Medium:

    • Add the lipid-BSA complex to the pre-warmed cell culture medium to achieve the final desired concentration of 1-O-Linoleyl Glycerol.

    • Crucially, prepare a vehicle control medium containing the same final concentrations of ethanol and BSA as the treatment medium. The final ethanol concentration should be kept below 0.5% to avoid solvent toxicity.

Protocol 3: In Vitro Lp-PLA₂ (PAF-AH) Inhibition Assay

This colorimetric assay determines the inhibitory activity of 1-Linoleoyl-rac-glycerol (1-LG) against Lp-PLA₂. It is based on the protocol described by BenchChem.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 1-LG against PAF-AH.

Materials:

  • Recombinant human PAF-AH enzyme

  • PAF-AH substrate (e.g., 2-thio-PAF)

  • 1-LG stock solution and serial dilutions

  • Assay Buffer (e.g., Tris-based buffer, pH 7.5-8.0)

  • DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) solution

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at ~412 nm

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the 1-LG stock solution in Assay Buffer to cover a range of concentrations for testing.

    • Reconstitute the PAF-AH enzyme and substrate according to the manufacturer’s instructions. Prepare working solutions in Assay Buffer.

  • Assay Setup (in a 96-well plate):

    • Blank wells: Assay Buffer only.

    • Control wells (100% activity): Assay Buffer, PAF-AH enzyme, and the solvent used for 1-LG (e.g., DMSO).

    • Test wells: Assay Buffer, PAF-AH enzyme, and the various dilutions of 1-LG.

  • Enzyme Reaction:

    • Pre-incubate the plate with the enzyme and inhibitor (or solvent control) for 10-15 minutes at a controlled temperature (e.g., 37°C).

    • Initiate the enzymatic reaction by adding the PAF-AH substrate to all wells except the blank.

    • Incubate for a set period (e.g., 10-30 minutes) to allow for substrate hydrolysis.

  • Detection:

    • Stop the reaction and develop the color by adding the DTNB solution to all wells. DTNB reacts with the free thiol group produced from the hydrolysis of 2-thio-PAF, resulting in a yellow product.

    • Measure the absorbance of each well at 412 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of inhibition for each 1-LG concentration relative to the control wells.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 4: Protein Kinase C (PKC) Activity Assay

This protocol measures the effect of 1-O-Linoleyl Glycerol on the activity of a PKC isoform, based on the transfer of ³²P from ATP to a substrate peptide.

Materials:

  • PKC enzyme (purified isoform)

  • PKC substrate peptide

  • Lipid vesicles (see below)

  • Kinase reaction buffer

  • [γ-³²P]ATP

  • Phosphocellulose paper

  • Quench buffer (e.g., high concentration EDTA)

  • Scintillation counter

Procedure:

  • Prepare Lipid Vesicles:

    • Prepare lipid mixtures in chloroform. For the test condition, use a mixture of phosphatidylserine (PS) and 1-O-Linoleyl Glycerol (e.g., 80:20 molar ratio). For the positive control, use PS and Diacylglycerol (DAG). For the negative control, use PS only.

    • Create a thin lipid film by evaporating the solvent under a stream of nitrogen.

    • Hydrate the film with buffer and create small unilamellar vesicles by sonication.

  • Kinase Reaction:

    • Set up kinase reactions in microcentrifuge tubes on ice. Each reaction should contain: Kinase reaction buffer, PKC enzyme, substrate peptide, and prepared lipid vesicles (or buffer for negative control).

    • Pre-incubate the mixture for 5 minutes at 30°C.

    • Initiate the reaction by adding [γ-³²P]ATP.

    • Incubate for 10-20 minutes at 30°C (ensure this time is within the linear range of the assay).

  • Stopping the Reaction and Measuring Activity:

    • Stop the reaction by adding a quench buffer.

    • Spot a portion of the reaction mixture onto a phosphocellulose paper square.

    • Wash the paper squares extensively in phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Measure the radioactivity remaining on the paper (representing the phosphorylated substrate) using a scintillation counter.

  • Data Analysis:

    • Compare the PKC activity in the presence of 1-O-Linoleyl Glycerol vesicles to both the positive (DAG) and negative controls to determine its modulatory effect.

References

Application Notes and Protocols for the Derivatization of 1-Linoleoyl Glycerol for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Linoleoyl Glycerol (1-LG) is a monoacylglycerol that plays a significant role in lipid metabolism and cellular signaling. As a precursor to the endocannabinoid 2-arachidonoylglycerol (2-AG), it is implicated in the endocannabinoid signaling pathway, which influences a myriad of physiological processes. Accurate and sensitive quantification of 1-LG is crucial for understanding its biological functions and its role in various disease states. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the quantification of volatile and thermally stable compounds. However, due to the presence of free hydroxyl groups, 1-LG is non-volatile and requires chemical derivatization to increase its volatility and improve its chromatographic behavior for GC-MS analysis. This document provides a detailed protocol for the silylation of 1-LG, a common and effective derivatization method, to prepare it for GC-MS analysis.

Signaling Pathway of this compound Metabolism

This compound is an intermediate in the synthesis and degradation of 2-arachidonoylglycerol (2-AG), a key endocannabinoid. The pathway is primarily regulated by the enzymes diacylglycerol lipase (DAGL), which synthesizes 2-AG from diacylglycerol, and monoacylglycerol lipase (MAGL), which degrades 2-AG into arachidonic acid and glycerol.[1][2][3][4][5] 1-LG can be considered an intermediate in this process.

G cluster_synthesis Synthesis of 2-AG cluster_degradation Degradation of 2-AG Diacylglycerol Diacylglycerol DAGL DAGL Diacylglycerol->DAGL 2-Arachidonoylglycerol (2-AG) 2-Arachidonoylglycerol (2-AG) DAGL->2-Arachidonoylglycerol (2-AG) MAGL MAGL 2-Arachidonoylglycerol (2-AG)->MAGL This compound This compound This compound->2-Arachidonoylglycerol (2-AG) Precursor Arachidonic Acid Arachidonic Acid MAGL->Arachidonic Acid Glycerol Glycerol MAGL->Glycerol G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Lipid_Extraction Lipid Extraction (e.g., Folch or Bligh-Dyer) Drying Drying under Nitrogen Lipid_Extraction->Drying Add_Solvent_IS Add Solvent & Internal Standard Drying->Add_Solvent_IS Add_Silylating_Reagent Add Silylating Reagent (BSTFA/MSTFA) Add_Solvent_IS->Add_Silylating_Reagent Incubation Incubate at 60-70°C Add_Silylating_Reagent->Incubation GC_MS_Injection GC-MS Injection Incubation->GC_MS_Injection Data_Acquisition Data Acquisition (Scan or SIM mode) GC_MS_Injection->Data_Acquisition Data_Analysis Data Analysis & Quantification Data_Acquisition->Data_Analysis

References

Application Notes and Protocols for the HPLC Separation of 1-Linoleoyl Glycerol Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Linoleoyl glycerol (1-LG), a monoacylglycerol, is a bioactive lipid that plays a significant role in various physiological processes. It exists as two positional isomers, 1(3)-linoleoyl-glycerol and 2-linoleoyl-glycerol, and the 1-LG isomer further exists as a pair of enantiomers: sn-1-linoleoyl-glycerol and sn-3-linoleoyl-glycerol. The distinct biological activities of these isomers necessitate their accurate separation and quantification. For instance, the enantiomers of this compound have been identified as inhibitors of Lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in inflammation and atherosclerosis.[1][2] This document provides detailed application notes and protocols for the separation of this compound isomers by High-Performance Liquid Chromatography (HPLC), along with insights into their relevant signaling pathways.

Signaling Pathways of this compound and Related Monoacylglycerols

This compound and other monoacylglycerols are involved in key signaling pathways that regulate inflammation and metabolic processes.

Inhibition of Lp-PLA2 Inflammatory Pathway

This compound acts as an inhibitor of Lp-PLA2.[1][2] This enzyme is primarily associated with low-density lipoprotein (LDL) and hydrolyzes oxidized phospholipids to produce pro-inflammatory mediators, such as lysophosphatidylcholine (LysoPC).[1] By inhibiting Lp-PLA2, 1-LG can reduce the generation of these inflammatory molecules, thereby exerting anti-inflammatory effects.

LpPLA2_Pathway cluster_blood_vessel Blood Vessel Ox-LDL Oxidized LDL LpPLA2 Lp-PLA2 Ox-LDL->LpPLA2 binds LysoPC LysoPC (pro-inflammatory) LpPLA2->LysoPC hydrolyzes to Inflammation Inflammation (e.g., Atherosclerosis) LysoPC->Inflammation LG This compound LG->LpPLA2 inhibits GPR119_Pathway cluster_L_Cell Enteroendocrine L-Cell MAG 2-Monoacylglycerol (e.g., 2-Linoleoyl Glycerol) GPR119 GPR119 MAG->GPR119 activates Gs Gs protein GPR119->Gs AC Adenylate Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP to GLP1 GLP-1 Secretion cAMP->GLP1 stimulates Glucose Homeostasis Glucose Homeostasis GLP1->Glucose Homeostasis promotes Calcium_Pathway cluster_cell Cell MAG Monoacylglycerol Channel Ca²⁺ Channel MAG->Channel modulates Ca_in [Ca²⁺]in Channel->Ca_in influx Response Cellular Response (e.g., T-cell activation) Ca_in->Response triggers Ca_out [Ca²⁺]out Ca_out->Channel Chiral_Workflow Sample 1-LG Sample Derivatization Derivatization with DNPI Sample->Derivatization HPLC Chiral HPLC Separation (Chiralpak IC) Derivatization->HPLC Detection UV Detection HPLC->Detection Result Separated Enantiomers Detection->Result RP_Workflow Sample Isomer Mixture (1-LG and 2-LG) HPLC Reversed-Phase HPLC (C18 Column) Sample->HPLC Detection MS or ELSD Detection HPLC->Detection Result Separated Positional Isomers Detection->Result

References

Application Notes and Protocols for the Lipidomics Analysis of Monoacylglycerols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoacylglycerols (MAGs) are crucial bioactive lipids that function as key intermediates in glycerolipid metabolism and as signaling molecules, most notably within the endocannabinoid system.[1][2] Comprising a glycerol backbone esterified to a single fatty acid, MAGs are typically present at low concentrations in biological matrices, posing a significant analytical challenge.[3] However, advancements in mass spectrometry-based lipidomics now enable the sensitive and specific quantification of individual MAG species, providing valuable insights into their roles in health and disease.[3][4]

This document provides detailed protocols for the extraction, separation, and quantification of MAGs from biological samples using liquid chromatography-mass spectrometry (LC-MS), as well as an overview of their key signaling pathways.

Key Signaling Pathways of Monoacylglycerols

Monoacylglycerols are central to several metabolic and signaling cascades. The two primary pathways are the hydrolysis of triglycerides and the endocannabinoid signaling pathway involving 2-arachidonoylglycerol (2-AG).

Triglyceride Catabolism and Monoacylglycerol Formation

Triglycerides stored in lipid droplets are sequentially hydrolyzed by adipose triglyceride lipase (ATGL) and hormone-sensitive lipase (HSL) to generate diacylglycerols (DAGs) and then monoacylglycerols. Monoacylglycerol lipase (MGL) then hydrolyzes MAGs to release glycerol and a free fatty acid. This process is fundamental for mobilizing fatty acids for energy production.

cluster_0 Triglyceride Hydrolysis TG Triglyceride (TG) in Lipid Droplet DG Diacylglycerol (DAG) TG->DG ATGL MG Monoacylglycerol (MAG) DG->MG HSL FFA_Glycerol Fatty Acid + Glycerol MG->FFA_Glycerol MAGL

Caption: Triglyceride hydrolysis pathway leading to the formation and breakdown of monoacylglycerols.

Endocannabinoid Signaling Pathway

The endocannabinoid 2-arachidonoylglycerol (2-AG), a key monoacylglycerol, is synthesized from membrane phospholipids. Phospholipase C (PLC) hydrolyzes phospholipids to diacylglycerols, which are then converted to 2-AG by diacylglycerol lipase (DAGL). 2-AG acts as a neurotransmitter by activating cannabinoid receptors (CB1 and CB2). Its signaling is terminated by hydrolysis via monoacylglycerol lipase (MGL) into arachidonic acid and glycerol.

cluster_1 2-AG Synthesis and Signaling PL Membrane Phospholipids DAG Diacylglycerol (DAG) PL->DAG PLC Two_AG 2-Arachidonoylglycerol (2-AG) DAG->Two_AG DAGL AA_Glycerol Arachidonic Acid + Glycerol Two_AG->AA_Glycerol MAGL CB_Receptors Cannabinoid Receptors (CB1/CB2) Two_AG->CB_Receptors Activation

Caption: Synthesis and signaling pathway of the endocannabinoid 2-arachidonoylglycerol (2-AG).

Experimental Protocols

A robust and reliable analytical workflow is essential for the accurate quantification of MAGs. The following sections detail the recommended procedures for sample preparation, LC-MS analysis, and data processing.

Experimental Workflow Overview

The overall workflow for monoacylglycerol lipidomics analysis involves lipid extraction from the biological sample, separation by high-performance liquid chromatography (HPLC), and detection and quantification by mass spectrometry.

Sample Biological Sample (Plasma, Tissue, Cells) Extraction Lipid Extraction (Bligh-Dyer or equivalent) Sample->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution in Injection Solvent Evaporation->Reconstitution LC_Separation HPLC Separation (Reversed-Phase) Reconstitution->LC_Separation MS_Analysis Mass Spectrometry (ESI-MS/MS) LC_Separation->MS_Analysis Data_Processing Data Processing and Quantification MS_Analysis->Data_Processing

Caption: General experimental workflow for the lipidomics analysis of monoacylglycerols.

Sample Preparation and Lipid Extraction

The extraction of lipids from complex biological matrices is a critical step. The modified Bligh and Dyer method is a widely used and effective technique for this purpose.

Materials:

  • Chloroform

  • Methanol

  • Deionized Water

  • Internal Standards (e.g., MAG 17:0 or other odd-chain MAGs not present in the sample)

  • Vortex mixer

  • Centrifuge

Protocol:

  • Homogenize tissue samples in an appropriate buffer. For plasma or cell pellets, proceed directly to step 2.

  • To 100 µL of sample (e.g., plasma, cell lysate, or tissue homogenate), add 375 µL of a 1:2 (v/v) mixture of chloroform:methanol.

  • Add the internal standard(s) at a known concentration.

  • Vortex the mixture vigorously for 1 minute.

  • Add 125 µL of chloroform and vortex for 1 minute.

  • Add 125 µL of deionized water and vortex for 1 minute.

  • Centrifuge the sample at 2000 x g for 10 minutes to induce phase separation.

  • Carefully collect the lower organic phase, which contains the lipids.

  • Dry the collected organic phase under a stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis, such as a 9:1 (v/v) mixture of methanol:chloroform.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

Reversed-phase HPLC coupled with electrospray ionization-mass spectrometry (ESI-MS) is a powerful technique for the separation and sensitive detection of MAG species.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Q-TOF or Triple Quadrupole)

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.8 µm particle size)

  • Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium formate

  • Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate

  • Flow Rate: 0.2 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Gradient Elution Program:

Time (min)% Mobile Phase B
0.030
5.050
15.090
20.090
20.130
25.030

MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 300 °C

  • Gas Flow (Nebulizer): 40 psi

  • Drying Gas Flow: 8 L/min

  • Acquisition Mode: MS/MS (tandem mass spectrometry). For targeted analysis, Multiple Reaction Monitoring (MRM) can be used on a triple quadrupole instrument. For untargeted analysis, a data-dependent or data-independent acquisition (like MS/MSALL) can be employed on a Q-TOF instrument.

Data Presentation and Quantification

Quantification of individual MAG species is achieved by comparing the peak area of each endogenous MAG to the peak area of the added internal standard. The identification of MAGs is based on their precursor ion m/z and characteristic fragment ions. In positive ion mode, MAGs typically form protonated molecules [M+H]+ or ammonium adducts [M+NH4]+. Collision-induced dissociation (CID) of these precursor ions results in a characteristic neutral loss of the glycerol headgroup or the fatty acyl chain.

Table 1: Common Monoacylglycerol Species and their Mass Spectrometric Properties

Monoacylglycerol SpeciesFatty AcidChemical FormulaPrecursor Ion [M+H]+ (m/z)Key Fragment Ion (m/z)
MAG 16:0Palmitic AcidC19H38O4347.2794239.2375 (Loss of Glycerol)
MAG 18:0Stearic AcidC21H42O4375.3107267.2688 (Loss of Glycerol)
MAG 18:1Oleic AcidC21H40O4373.2951265.2532 (Loss of Glycerol)
MAG 18:2Linoleic AcidC21H38O4371.2794263.2375 (Loss of Glycerol)
MAG 20:4 (2-AG)Arachidonic AcidC23H38O4379.2794287.2324 (Loss of Glycerol)
MAG 17:0 (Internal Std)Heptadecanoic AcidC20H40O4361.2951253.2532 (Loss of Glycerol)

Table 2: Example MRM Transitions for Targeted MAG Quantification

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
MAG 16:0347.3239.220
MAG 18:0375.3267.320
MAG 18:1373.3265.320
MAG 18:2371.3263.220
MAG 20:4 (2-AG)379.3287.222
MAG 17:0 (IS)361.3253.320

Conclusion

The methodologies outlined in this document provide a comprehensive framework for the reliable identification and quantification of monoacylglycerols in various biological samples. By employing these robust extraction and LC-MS/MS techniques, researchers can gain deeper insights into the metabolic and signaling roles of MAGs, which is of particular interest in the fields of metabolic disease research and drug development. The low endogenous levels of these lipids necessitate careful sample handling and the use of sensitive analytical instrumentation to achieve accurate results.

References

Application Notes and Protocols: Enzymatic Synthesis of 1,3-Diconjugated Linoleoyl Glycerol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diconjugated linoleoyl glycerol (1,3-dCLG) is a structured diacylglycerol (DAG) that incorporates conjugated linoleic acid (CLA) at the sn-1 and sn-3 positions of the glycerol backbone. CLA isomers have garnered significant attention for their potential health benefits, including anti-carcinogenic, anti-obesity, and anti-atherosclerotic properties.[1][2][3] The specific structure of 1,3-dCLG may offer advantages in terms of bioavailability and metabolic fate compared to free CLA, making it a promising candidate for development as a functional food ingredient or a therapeutic agent.[4][5] Enzymatic synthesis provides a highly specific and efficient method for producing 1,3-dCLG, avoiding the harsh conditions and potential side reactions associated with chemical synthesis.

This document provides detailed protocols for the enzymatic synthesis of 1,3-dCLG, methods for its purification and characterization, and an overview of its potential applications and associated signaling pathways.

Data Presentation

Table 1: Optimized Reaction Conditions for the Enzymatic Synthesis of 1,3-dCLG
ParameterCondition 1Condition 2Reference
Enzyme Novozym 435 (Immobilized Candida antarctica lipase B)Lipozyme® 435
Substrates Conjugated Linoleic Acid (CLA) and GlycerolFree Fatty Acids (from Echium plantagineum seed oil) and Glycerol
Substrate Mole Ratio (CLA:Glycerol) Optimized via Response Surface Methodology3:1 (FFA:Glycerol)
Enzyme Load Optimized via Response Surface Methodology2.0 wt%
Temperature Optimized via Response Surface Methodology60 °C
Reaction Time Optimized via Response Surface Methodology4 hours
System Solvent-free, N2 bubbling under vacuumSolvent-free
Yield of 1,3-dCLG Up to 93%68.0 mol% 1,3-DAG
Table 2: Comparison of Different Lipases for 1,3-DAG Synthesis
Enzyme SourceReaction SystemKey FindingsReference
Novozym 435 (Candida antarctica)Solvent-freeHigh yield of 1,3-dCLG (up to 93%).
Lipozyme® RM-IM (Rhizomucor miehei)Solvent-freeInvestigated for 1,3-DAG synthesis.
Burkholderia cepacia (Amano PS-D)n-hexaneHigh yields (87%) for 1,3-dicapryloyl-2-oleyl-glycerol synthesis.

Experimental Protocols

Protocol 1: Solvent-Free Enzymatic Synthesis of 1,3-dCLG using Novozym 435

1. Materials:

  • Conjugated Linoleic Acid (CLA)

  • Glycerol

  • Novozym 435 (immobilized lipase from Candida antarctica)

  • Nitrogen gas

  • Vacuum pump

2. Equipment:

  • Jacketed glass reactor with magnetic stirrer and temperature control

  • Vacuum system

  • Nitrogen gas cylinder with regulator

3. Procedure:

  • Add CLA and glycerol to the jacketed glass reactor. The optimal molar ratio should be determined using response surface methodology (RSM) as described by Yu et al. (2004).

  • Add Novozym 435 to the reactor. The optimal enzyme load should also be determined via RSM.

  • Seal the reactor and begin stirring.

  • Start bubbling nitrogen gas through the reaction mixture while applying a vacuum. This helps to remove water produced during the esterification reaction, driving the equilibrium towards product formation.

  • Maintain the reaction at the optimal temperature, as determined by RSM, for the specified reaction time.

  • Upon completion, stop the reaction by filtering to remove the immobilized enzyme. The enzyme can be washed and reused.

  • The crude product containing 1,3-dCLG can then be purified.

Protocol 2: Purification of 1,3-dCLG

1. Materials:

  • Crude 1,3-dCLG reaction mixture

  • n-hexane

  • Methanol (dry)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

2. Equipment:

  • Rotary evaporator

  • Chromatography column

  • Fraction collector

  • Thin-layer chromatography (TLC) plates and developing tank

3. Procedure:

  • Solvent Extraction:

    • Dissolve the crude reaction mixture in n-hexane.

    • Wash the hexane solution with a polar solvent like methanol to remove unreacted glycerol.

    • Separate the hexane layer and remove the solvent using a rotary evaporator to obtain the crude lipid extract.

  • Crystallization (Optional):

    • The 1,3-DAG can be recovered and purified by crystallization in n-hexane at -20°C.

    • If high concentrations of 2-monoacylglycerols are present, recrystallization in dry methanol at -20°C can be performed to obtain purer 1,3-DAG.

  • Silica Gel Chromatography:

    • Prepare a silica gel column packed in a non-polar solvent (e.g., hexane).

    • Load the crude lipid extract onto the column.

    • Elute the column with a gradient of increasing polarity, for example, starting with hexane and gradually increasing the proportion of ethyl acetate.

    • Collect fractions and monitor the separation using TLC.

    • Pool the fractions containing pure 1,3-dCLG and remove the solvent under vacuum.

Protocol 3: Characterization of 1,3-dCLG

1. High-Performance Liquid Chromatography (HPLC):

  • System: Reversed-phase HPLC (RP-HPLC) with a C18 column.

  • Mobile Phase: Isocratic elution with 100% acetonitrile.

  • Detection: UV detector at 205 nm.

  • Analysis: This method can separate 1,3- and 1,2(2,3)-positional isomers of diacylglycerols.

2. Gas Chromatography (GC):

  • Derivatization: The diacylglycerols are first converted to their fatty acid methyl esters (FAMEs).

  • Column: A capillary column suitable for FAME analysis.

  • Detection: Flame ionization detector (FID).

  • Analysis: GC-FID can be used to determine the fatty acid composition of the synthesized 1,3-dCLG.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR and ¹³C NMR: Can be used to confirm the structure of the 1,3-dCLG, including the position of the fatty acids on the glycerol backbone.

4. Mass Spectrometry (MS):

  • Can be used to determine the molecular weight of the synthesized compound and to aid in structural elucidation.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization substrates Substrates (CLA & Glycerol) reactor Jacketed Reactor substrates->reactor enzyme Enzyme (Novozym 435) enzyme->reactor reaction Enzymatic Esterification (Solvent-free, Vacuum, N2) reactor->reaction Optimized Conditions filtration Enzyme Filtration reaction->filtration extraction Solvent Extraction filtration->extraction Crude Product chromatography Silica Gel Chromatography extraction->chromatography pure_product Pure 1,3-dCLG chromatography->pure_product hplc HPLC pure_product->hplc gc GC pure_product->gc nmr NMR pure_product->nmr ms MS pure_product->ms

Caption: Experimental workflow for the synthesis and analysis of 1,3-dCLG.

Diacylglycerol (DAG) Signaling Pathway

dag_signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol receptor GPCR / RTK plc PLC receptor->plc Activation pip2 PIP2 plc->pip2 Hydrolysis dag 1,3-dCLG (DAG) pip2->dag ip3 IP3 pip2->ip3 pkc PKC dag->pkc Recruitment & Activation rasgrp RasGRP dag->rasgrp Recruitment & Activation dgk DGK dag->dgk Metabolism cellular_response Cellular Response (Proliferation, Differentiation, etc.) ip3->cellular_response Ca2+ Release sub_proteins Substrate Proteins pkc->sub_proteins Phosphorylation rasgrp->sub_proteins Activation pa Phosphatidic Acid dgk->pa Phosphorylation sub_proteins->cellular_response

Caption: Generalized diacylglycerol (DAG) signaling pathway.

Applications in Drug Development

While research on the specific biological activities of 1,3-dCLG is ongoing, the known effects of its components, CLA and DAG, suggest several potential applications in drug development and disease management.

  • Oncology: CLA has demonstrated anti-carcinogenic properties in various preclinical models. The proposed mechanisms include the modulation of signaling pathways involved in cell proliferation and apoptosis. As a DAG, 1,3-dCLG could also influence signaling pathways regulated by protein kinase C (PKC), a family of enzymes implicated in cancer.

  • Metabolic Syndrome and Obesity: Diacylglycerol oils have been studied for their potential to aid in weight loss and reduce body fat. The metabolic fate of 1,3-DAG differs from that of triacylglycerols, potentially leading to reduced fat accumulation. CLA has also been shown to have modest effects on body composition. However, some studies suggest that CLA might not be a suitable treatment for metabolic syndrome due to inconsistent effects on lipid profiles and insulin sensitivity.

  • Immunomodulation: Some structured lipids have been shown to possess immunomodulatory effects. For instance, 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol has been reported to modulate immune functions in healthy adults. Given that CLA can modulate inflammatory responses, 1,3-dCLG may also have potential as an immunomodulatory agent.

Disclaimer: The information provided in these application notes is for research purposes only and should not be considered as medical advice. Further research is required to fully elucidate the biological activities and therapeutic potential of 1,3-diconjugated linoleoyl glycerol.

References

Application Notes and Protocols for 1-Linoleoyl Glycerol in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 1-Linoleoyl Glycerol (MLG), a versatile monoacylglycerol, in the development of advanced drug delivery systems. MLG's favorable physicochemical properties make it an excellent excipient for enhancing the solubility and bioavailability of poorly water-soluble drugs. This document outlines its application in Self-Emulsifying Drug Delivery Systems (SEDDS), nanoemulsions, and Solid Lipid Nanoparticles (SLNs), complete with detailed experimental protocols and characterization data.

Physicochemical Properties of this compound

This compound is a monoacylglycerol characterized by the presence of a linoleic acid chain esterified to a glycerol backbone. Its amphiphilic nature, arising from the combination of a lipophilic fatty acid tail and a hydrophilic glycerol head, is central to its utility in forming stable drug delivery systems.

PropertyValue
Molecular Formula C₂₁H₃₈O₄
Molecular Weight 354.52 g/mol
Appearance Oily liquid
Solubility Soluble in ethanol, methanol, chloroform, and ethyl acetate.[1] Insoluble in water.
Critical Micelle Concentration (CMC) Varies depending on the aqueous medium and temperature.

Applications in Drug Delivery

Self-Emulsifying Drug Delivery Systems (SEDDS)

SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. MLG can serve as the oil phase in SEDDS formulations, effectively solubilizing lipophilic drugs and facilitating their dispersion and absorption.

Example Formulation Data for a this compound Derivative-Based Solid-SEDDS (S-SNEDDS)

The following table is based on a study of a solid self-nanoemulsifying drug delivery system (S-SNEDDS) of 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG), an oily drug derivative of MLG.[2]

ComponentRoleWeight Ratio
PLAGActive Oily Drug1
Sodium Lauryl Sulfate (SLS)Surfactant0.25
Hydroxypropyl Methylcellulose (HPMC)Hydrophilic Polymer0.1
Butylated Hydroxyanisole (BHA)Antioxidant0.0002
Calcium SilicatePorous Carrier0.5

Characterization of the Optimized S-SNEDDS Formulation [2]

ParameterResult
Emulsion Droplet Size< 300 nm
Drug Dissolution (in 60 min)~80%
Drug Stability (60°C for 5 days)~100%
Nanoemulsions

Nanoemulsions are kinetically stable liquid-in-liquid dispersions with droplet sizes typically in the range of 20-200 nm.[3] MLG can be used as the oil phase in the preparation of nanoemulsions, which can enhance the oral bioavailability of poorly soluble drugs by increasing their surface area for absorption.

Hypothetical Formulation Data for an MLG-Based Nanoemulsion

ComponentRoleConcentration (% w/w)
This compoundOil Phase10 - 20
Tween 80Surfactant5 - 15
Span 80Co-surfactant1 - 5
DrugActive0.1 - 2
WaterAqueous Phaseq.s. to 100

Expected Characterization Parameters

ParameterExpected Range
Droplet Size (Z-average)50 - 200 nm
Polydispersity Index (PDI)< 0.3
Zeta Potential-20 to -40 mV
Drug Entrapment Efficiency> 90%
Solid Lipid Nanoparticles (SLNs)

SLNs are colloidal carriers made from solid lipids that are solid at both room and body temperature.[4] MLG, due to its relatively low melting point, can be used in combination with higher melting point lipids to form the solid matrix of SLNs, offering advantages in terms of drug loading and release.

Hypothetical Formulation Data for an MLG-Containing SLN

ComponentRoleConcentration (% w/w)
This compoundLipid Modifier1 - 5
Compritol® 888 ATO (Glyceryl behenate)Solid Lipid5 - 15
Poloxamer 188Surfactant1 - 3
DrugActive0.1 - 1
WaterAqueous Phaseq.s. to 100

Expected Characterization Parameters

ParameterExpected Range
Particle Size (Z-average)100 - 400 nm
Polydispersity Index (PDI)< 0.4
Zeta Potential-15 to -30 mV
Drug Entrapment Efficiency80 - 95%

Experimental Protocols

Protocol 1: Preparation of a this compound Based Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To prepare a SEDDS pre-concentrate for enhancing the solubility of a poorly water-soluble drug.

Materials:

  • This compound (Oil)

  • Surfactant (e.g., Tween 80, Cremophor EL)

  • Co-surfactant (e.g., Transcutol HP, Propylene Glycol)

  • Poorly water-soluble drug

  • Glass vials

  • Magnetic stirrer with heating plate

  • Vortex mixer

Procedure:

  • Solubility Studies: Determine the saturation solubility of the drug in various oils, surfactants, and co-surfactants to select the most suitable excipients.

  • Formulation Preparation: a. Accurately weigh the required amounts of this compound, surfactant, and co-surfactant into a clear glass vial. b. Place the vial on a magnetic stirrer and heat to 40-50°C to facilitate mixing. c. Add the pre-weighed drug to the mixture and stir until it is completely dissolved. d. Vortex the mixture for 2-3 minutes to ensure homogeneity. e. Allow the resulting SEDDS pre-concentrate to cool to room temperature.

  • Self-Emulsification Assessment: a. Add 1 mL of the prepared SEDDS pre-concentrate dropwise to 250 mL of distilled water in a glass beaker with gentle agitation (50 rpm) using a magnetic stirrer. b. Visually observe the formation of the emulsion. A spontaneous formation of a clear or slightly bluish-white emulsion indicates successful self-emulsification. c. Measure the time taken for the emulsion to form (emulsification time).

cluster_prep SEDDS Preparation Workflow cluster_eval Self-Emulsification Evaluation A Weigh MLG, Surfactant, & Co-surfactant B Heat and Mix at 40-50°C A->B C Add Drug and Stir until Dissolved B->C D Vortex for Homogeneity C->D E Cool to Room Temperature D->E F Add 1 mL SEDDS to 250 mL Water G Gentle Agitation (50 rpm) F->G H Observe Emulsion Formation G->H I Measure Emulsification Time H->I

Caption: Workflow for the preparation and evaluation of a this compound-based SEDDS.

Protocol 2: Preparation of a this compound Based Nanoemulsion by High-Pressure Homogenization

Objective: To prepare a drug-loaded nanoemulsion with a small droplet size and narrow size distribution.

Materials:

  • This compound (Oil Phase)

  • Surfactant (e.g., Tween 80)

  • Co-surfactant (e.g., Span 80)

  • Drug

  • Distilled water (Aqueous Phase)

  • High-shear homogenizer

  • High-pressure homogenizer

Procedure:

  • Preparation of Oil and Aqueous Phases: a. Dissolve the drug in this compound to prepare the oil phase. b. Dissolve the surfactant and co-surfactant in distilled water to prepare the aqueous phase.

  • Pre-emulsion Formation: a. Heat both the oil and aqueous phases to 60-70°C. b. Add the oil phase to the aqueous phase under continuous stirring with a high-shear homogenizer at 5000-8000 rpm for 10-15 minutes to form a coarse pre-emulsion.

  • High-Pressure Homogenization: a. Immediately pass the hot pre-emulsion through a high-pressure homogenizer. b. Homogenize at a pressure of 500-1500 bar for 3-5 cycles. c. Cool the resulting nanoemulsion to room temperature.

cluster_prep Nanoemulsion Preparation Workflow A Prepare Oil Phase (MLG + Drug) C Heat both phases to 60-70°C A->C B Prepare Aqueous Phase (Water + Surfactants) B->C D High-Shear Homogenization (5000-8000 rpm, 10-15 min) C->D Form Pre-emulsion E High-Pressure Homogenization (500-1500 bar, 3-5 cycles) D->E F Cool to Room Temperature E->F

Caption: Workflow for preparing a nanoemulsion using high-pressure homogenization.

Protocol 3: Preparation of this compound Containing Solid Lipid Nanoparticles (SLNs) by Solvent Emulsification-Evaporation Method

Objective: To prepare drug-loaded SLNs with high entrapment efficiency.

Materials:

  • This compound

  • Solid Lipid (e.g., Compritol® 888 ATO)

  • Drug

  • Organic Solvent (e.g., Dichloromethane, Ethyl Acetate)

  • Aqueous Surfactant Solution (e.g., Poloxamer 188 in water)

  • High-speed homogenizer

  • Rotary evaporator

Procedure:

  • Preparation of Organic Phase: a. Dissolve the drug, this compound, and the solid lipid in the organic solvent.

  • Emulsification: a. Add the organic phase to the aqueous surfactant solution under high-speed homogenization (10,000-15,000 rpm) for 5-10 minutes to form an oil-in-water emulsion.

  • Solvent Evaporation: a. Transfer the emulsion to a rotary evaporator. b. Evaporate the organic solvent under reduced pressure at a temperature below the boiling point of the solvent. c. As the solvent is removed, the lipid precipitates, forming solid lipid nanoparticles.

  • Purification: a. The resulting SLN dispersion can be further purified by dialysis or centrifugation to remove any unentrapped drug and excess surfactant.

cluster_prep SLN Preparation Workflow A Dissolve Drug, MLG, & Solid Lipid in Organic Solvent C High-Speed Homogenization (10,000-15,000 rpm) A->C Form o/w Emulsion B Prepare Aqueous Surfactant Solution B->C Form o/w Emulsion D Solvent Evaporation (Rotary Evaporator) C->D Lipid Precipitation E Purification (Dialysis/Centrifugation) D->E

Caption: Workflow for preparing SLNs using the solvent emulsification-evaporation method.

Characterization Protocols

Protocol 4: Particle Size and Zeta Potential Analysis

Objective: To determine the size distribution and surface charge of the nanoparticles.

Apparatus: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

Procedure:

  • Sample Preparation: Dilute the SEDDS emulsion, nanoemulsion, or SLN dispersion with deionized water to an appropriate concentration to avoid multiple scattering effects.

  • Particle Size Measurement: a. Transfer the diluted sample into a disposable cuvette. b. Place the cuvette in the DLS instrument. c. Set the instrument parameters (e.g., temperature at 25°C, scattering angle at 173°). d. Perform the measurement to obtain the Z-average diameter and Polydispersity Index (PDI).

  • Zeta Potential Measurement: a. Transfer the diluted sample into a disposable folded capillary cell. b. Ensure there are no air bubbles in the cell. c. Place the cell in the instrument. d. Apply an electric field and measure the electrophoretic mobility to determine the zeta potential.

Protocol 5: In Vitro Drug Release Study using Dialysis Bag Method

Objective: To evaluate the drug release profile from the formulated drug delivery system.

Apparatus:

  • Dialysis bags (with appropriate molecular weight cut-off)

  • Dissolution apparatus (e.g., USP Type II paddle apparatus)

  • Beakers

  • Magnetic stirrer

  • UV-Vis Spectrophotometer or HPLC

Procedure:

  • Preparation of Dialysis Bag: Hydrate the dialysis bag in the release medium for at least 12 hours before use.

  • Release Study: a. Accurately measure a specific volume of the drug-loaded formulation (e.g., 1 mL of SEDDS emulsion, nanoemulsion, or SLN dispersion) and place it inside the dialysis bag. b. Securely close both ends of the dialysis bag. c. Immerse the dialysis bag in a beaker containing a known volume of release medium (e.g., 200 mL of phosphate buffer pH 6.8). d. Place the beaker in the dissolution apparatus and maintain the temperature at 37 ± 0.5°C with constant stirring (e.g., 100 rpm).

  • Sampling and Analysis: a. At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a specific volume of the release medium (e.g., 5 mL). b. Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions. c. Analyze the drug concentration in the collected samples using a suitable analytical method (UV-Vis spectrophotometry or HPLC). d. Calculate the cumulative percentage of drug released at each time point.

Signaling Pathways in Drug Absorption

The absorption of drugs from lipid-based delivery systems, including those containing this compound, is a complex process involving multiple pathways. Monoacylglycerols can influence drug transport across the intestinal epithelium through both transcellular and paracellular routes.

Cellular Uptake of Monoacylglycerol-Based Formulations

Monoacylglycerols and the fatty acids released upon their digestion can be taken up by enterocytes through passive diffusion and protein-mediated transport. This uptake can facilitate the absorption of the co-formulated drug.

cluster_uptake Cellular Uptake of MLG-Based Formulations cluster_pathways Transport Pathways Lumen Intestinal Lumen (MLG-Drug Formulation) Passive Passive Diffusion Lumen->Passive Protein Protein-Mediated Transport (e.g., FATP, FABP) Lumen->Protein Enterocyte Enterocyte Passive->Enterocyte Protein->Enterocyte

Caption: Cellular uptake pathways for monoacylglycerol-based formulations.

Modulation of Tight Junctions

Some studies suggest that certain lipids and surfactants used in these formulations can transiently modulate the tight junctions between intestinal epithelial cells, potentially opening up the paracellular pathway for drug absorption. Diacylglycerol, a related lipid, has been shown to promote the assembly of tight junctions. While direct evidence for this compound is limited, its structural similarity suggests a potential role in influencing tight junction integrity.

cluster_tj Potential Modulation of Tight Junctions by Monoacylglycerols MLG This compound (or its metabolites) TJ Tight Junction Proteins (e.g., Claudins, Occludin) MLG->TJ Modulates Integrity Paracellular Increased Paracellular Drug Permeability TJ->Paracellular

Caption: Hypothetical modulation of tight junctions by monoacylglycerols.

Endocannabinoid Signaling

It is noteworthy that 2-arachidonoylglycerol, a structurally similar endogenous monoacylglycerol, is a key endocannabinoid signaling molecule that activates cannabinoid receptors (CB1 and CB2). While this compound is not a primary endocannabinoid, the metabolic pathways and cellular machinery involved in monoacylglycerol signaling could potentially influence the fate of MLG-based drug delivery systems.

cluster_endo Related Endocannabinoid Signaling Pathway MAG Monoacylglycerol (e.g., 2-AG) Receptor Cannabinoid Receptor (CB1/CB2) MAG->Receptor Activates Signaling Downstream Signaling (e.g., modulation of ion channels, gene expression) Receptor->Signaling

Caption: Simplified endocannabinoid signaling pathway involving a monoacylglycerol.

These application notes and protocols provide a foundational framework for researchers and scientists to explore the potential of this compound in developing effective drug delivery systems for challenging molecules. Further optimization and characterization will be necessary for specific drug candidates and desired therapeutic outcomes.

References

Application Notes and Protocols: 1-Linoleoyl Glycerol in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Linoleoyl Glycerol (1-LG), also known as 1-monolinolein, is a monoacylglycerol comprising a glycerol backbone with linoleic acid attached via an ester bond.[1] Beyond its role as a simple lipid, 1-LG possesses unique physicochemical properties that make it a valuable excipient in advanced drug delivery systems. It is particularly noted for its application in formulating poorly water-soluble drugs and in the development of controlled-release systems like pH-responsive liquid crystals.[2][3][4][5] Furthermore, 1-LG exhibits intrinsic biological activity as an inhibitor of Lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in inflammation, which adds a potential therapeutic dimension to its formulation benefits.

This document provides detailed application notes and protocols for utilizing this compound in pharmaceutical formulations, summarizing key quantitative data and outlining methodologies for preparation and analysis.

Physicochemical Properties

A clear understanding of 1-LG's physicochemical properties is essential for formulation development.

PropertyValueSource(s)
CAS Number 2277-28-3
Molecular Formula C₂₁H₃₈O₄
Molecular Weight 354.52 g/mol
Appearance Colorless to pale yellow liquid/oil
Melting Point 14-15 °C
Boiling Point 485.0 ± 40.0 °C (Predicted)
Density 0.981 ± 0.06 g/cm³ (Predicted)
Solubility Soluble: DMSO (≥100 mg/mL), Ethanol (100 mg/mL), DMF (10 mg/mL). Slightly Soluble: Chloroform, Ethyl Acetate, Methanol.

Biological Activity & Signaling Pathway

1-LG is a recognized inhibitor of Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as Platelet-Activating Factor Acetylhydrolase (PAF-AH). This enzyme hydrolyzes oxidized phospholipids within low-density lipoprotein (LDL), producing pro-inflammatory mediators. By inhibiting Lp-PLA2, 1-LG can reduce inflammation, suggesting potential anti-atherogenic and anti-inflammatory applications.

Lp_PLA2_Inhibition_Pathway cluster_main 1-LG Anti-Inflammatory Pathway oxLDL Oxidized LDL (Low-Density Lipoprotein) LpPLA2 Lp-PLA2 Enzyme oxLDL->LpPLA2 Substrate ProInflammatory Pro-inflammatory Mediators (e.g., Lyso-PC) LpPLA2->ProInflammatory Hydrolyzes Inflammation Inflammation & Atherosclerosis ProInflammatory->Inflammation Promotes LG This compound (1-LG) LG->LpPLA2 Inhibits

Caption: 1-LG inhibits the Lp-PLA2 enzyme, reducing inflammation.

Applications in Pharmaceutical Formulations

1-LG is a versatile excipient for overcoming the challenges associated with poorly soluble drugs, which are frequently classified as BCS Class II or IV compounds.

Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)

SNEDDS are anhydrous mixtures of oils, surfactants, and co-surfactants that spontaneously form oil-in-water nanoemulsions upon gentle agitation in an aqueous medium. 1-LG can be used as the oil phase in these formulations to solubilize lipophilic drugs. This approach can significantly enhance the dissolution rate and oral bioavailability of poorly soluble compounds.

A notable advancement is the development of solid SNEDDS (S-SNEDDS), where the liquid preconcentrate is adsorbed onto a solid carrier. This improves stability and allows for formulation into conventional solid dosage forms like tablets or capsules. A study on the oily drug 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG) demonstrated that an S-SNEDDS formulation significantly improved drug stability and increased oral bioavailability by approximately 3-fold compared to a commercial soft capsule.

Controlled Drug Delivery

This compound is also utilized in the development of pH-responsive liquid crystals. These systems can undergo structural changes in response to specific pH environments, such as those found in the gastrointestinal tract, allowing for triggered or controlled release of an encapsulated drug.

Experimental Protocols

Protocol for Preparation of a 1-LG-based Solid SNEDDS (S-SNEDDS)

This protocol is adapted from a method developed for the oily drug PLAG, using 1-LG as a surrogate for the lipid phase, and employs the spray-drying technique.

Objective: To prepare a solid, self-nanoemulsifying powder for enhanced oral delivery of a poorly soluble active pharmaceutical ingredient (API).

Materials:

  • This compound (as the oil/drug phase model)

  • Sodium Lauryl Sulfate (SLS) (Surfactant)

  • Hydroxypropyl Methylcellulose (HPMC) (Hydrophilic Polymer)

  • Butylated Hydroxyanisole (BHA) (Antioxidant)

  • Calcium Silicate (Porous Carrier)

  • 90% Ethanol (Solvent)

  • Spray Dryer

Procedure:

  • Preparation of the Liquid Phase:

    • In a suitable vessel, dissolve or suspend this compound, SLS, HPMC, and BHA in 90% ethanol. A recommended weight ratio is 1 (1-LG) : 0.25 (SLS) : 0.1 (HPMC) : 0.0002 (BHA).

    • Add the porous carrier, calcium silicate, to the mixture at a weight ratio of 0.5 relative to the 1-LG.

    • Stir the mixture until a homogenous solution or suspension is formed.

  • Spray-Drying:

    • Transfer the prepared liquid to the feed tank of a spray dryer.

    • Set the spray-drying parameters (e.g., inlet temperature, feed rate, atomization pressure) to appropriate values to ensure efficient solvent evaporation and powder formation. (Note: Optimal parameters depend on the specific equipment used and must be determined empirically).

  • Powder Collection:

    • Collect the resulting S-SNEDDS powder from the cyclone or collection chamber of the spray dryer.

  • Storage:

    • Store the final powder in an airtight container, protected from light and moisture.

SNEDDS_Workflow A 1. Component Dissolution (1-LG, SLS, HPMC, BHA, Calcium Silicate in Ethanol) B 2. Spray-Drying (Solvent Evaporation) A->B Transfer to Spray Dryer C 3. Powder Collection (S-SNEDDS) B->C Formation

Caption: Workflow for the preparation of S-SNEDDS via spray-drying.
Protocol for Characterization of SNEDDS

1. Self-Emulsification Time Assessment:

  • Add 1 mL of the S-SNEDDS preconcentrate (or the equivalent amount of powder) to 250 mL of water at 37°C in a standard dissolution apparatus.

  • Apply gentle agitation (e.g., paddle rotating at 50 rpm).

  • Visually assess the rate of emulsification and record the time taken to form a homogenous nanoemulsion.

2. Droplet Size and Polydispersity Index (PDI) Analysis:

  • Prepare a nanoemulsion by diluting the S-SNEDDS in water.

  • Analyze the sample using a Dynamic Light Scattering (DLS) instrument to determine the mean droplet size and PDI. A lower PDI (<0.3) indicates a narrow and uniform size distribution.

3. In Vitro Dissolution Study:

  • Perform a dissolution test using a USP dissolution apparatus (e.g., Apparatus II, paddle).

  • Use a relevant dissolution medium (e.g., simulated gastric or intestinal fluid).

  • Compare the dissolution profile of the API from the S-SNEDDS formulation against the unformulated drug. Samples should be withdrawn at predetermined time intervals and analyzed for drug content using a validated analytical method (e.g., HPLC).

Protocol Outline for In-Vivo Pharmacokinetic Study

Objective: To evaluate the oral bioavailability of the API formulated in the 1-LG S-SNEDDS compared to a control formulation.

Procedure Outline:

  • Animal Model: Use a suitable animal model, such as Sprague-Dawley rats.

  • Dosing: Administer the S-SNEDDS formulation and a control (e.g., unformulated drug suspension or commercial product) orally to fasted rats at an equivalent dose.

  • Blood Sampling: Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-administration.

  • Plasma Preparation: Process the blood samples to separate the plasma.

  • Bioanalysis: Quantify the drug concentration in the plasma samples using a validated bioanalytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) for both groups and determine the relative bioavailability.

Quantitative Data Summary

Biological Activity
CompoundTarget EnzymeActivityIC₅₀ ValueSource(s)
(R)-1-Linoleoyl GlycerolLp-PLA₂Inhibition45.0 µM
(S)-1-Linoleoyl GlycerolLp-PLA₂Inhibition52.0 µM
Model S-SNEDDS Formulation & Performance

The following data is based on a study using an oily drug (PLAG) with a formulation composition applicable to 1-LG.

ParameterValue
Formulation Ratio (Drug:SLS:HPMC:BHA:Carrier) 1 : 0.25 : 0.1 : 0.0002 : 0.5
Emulsion Droplet Size < 300 nm (approx. 270 nm)
Drug Stability (60°C for 5 days) ~100% (vs. ~70% for control)
Drug Dissolution (in 60 min) ~80% (vs. ~20% for control)
Oral Bioavailability Improvement ~3-fold increase

Conclusion

This compound is a highly functional lipid excipient with significant potential in modern pharmaceutical formulations. Its ability to act as a solubilizer in SNEDDS makes it an effective tool for enhancing the oral bioavailability of poorly water-soluble drugs. The development of solid SNEDDS further improves the stability and manufacturability of these systems. Additionally, its intrinsic anti-inflammatory activity as an Lp-PLA2 inhibitor may offer synergistic therapeutic benefits. The protocols and data presented here provide a foundational guide for researchers and formulation scientists to effectively utilize this compound in developing advanced and efficacious drug delivery systems.

References

Troubleshooting & Optimization

improving 1-Linoleoyl Glycerol stability in solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on improving the stability of 1-Linoleoyl Glycerol (1-LG) in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound (1-LG)?

A1: The three main degradation pathways for 1-LG in solution are:

  • Hydrolysis: The ester bond is susceptible to cleavage, especially in the presence of water, strong acids, or bases, yielding linoleic acid and glycerol. This is often the primary degradation pathway in aqueous or protic solvents.

  • Oxidation: The two double bonds in the linoleyl chain are prone to oxidation by atmospheric oxygen. This process can be initiated by light, heat, or trace metal ions, leading to the formation of hydroperoxides, aldehydes, ketones, and other secondary oxidation products.

  • Acyl Migration: The linoleoyl group can migrate from the sn-1 position to the sn-2 position, forming 2-Linoleoyl Glycerol. Over time, an equilibrium will be established between the 1- and 2-isomers, with the 1-isomer being thermodynamically more stable.[1][2][3]

Q2: What are the recommended storage conditions for 1-LG solutions?

A2: For optimal stability, 1-LG solutions should be stored under the following conditions:

  • Temperature: Store at -20°C or -80°C for long-term stability.[4]

  • Atmosphere: Overlay the solution with an inert gas such as argon or nitrogen to prevent oxidation.

  • Light: Protect from light by using amber vials or by wrapping the container in foil.

  • Solvent: Use high-purity, anhydrous aprotic solvents. If aqueous buffers are necessary, prepare fresh solutions and use them immediately.

Q3: Which solvents are recommended for dissolving 1-LG?

A3: this compound is soluble in several organic solvents. The choice of solvent can impact its stability.

  • Recommended: Acetonitrile, Dimethylformamide (DMF), and Ethanol are suitable solvents.

  • Aqueous Solutions: 1-LG has low solubility in aqueous buffers. To prepare an aqueous solution, it is recommended to first dissolve the compound in an organic solvent like ethanol and then dilute it with the aqueous buffer. Be aware that the presence of water can accelerate hydrolysis.

Q4: How can I monitor the degradation of my 1-LG solution?

A4: The degradation of 1-LG can be monitored using various analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV or Evaporative Light Scattering Detection (ELSD) can be used to separate and quantify the intact 1-LG from its degradation products like free linoleic acid.

  • Gas Chromatography (GC): After derivatization, GC can be used to analyze the fatty acid composition and identify volatile oxidation products.

  • Mass Spectrometry (MS): LC-MS is a powerful tool for identifying the molecular weights of various degradation products, including oxidized species.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Loss of biological activity in my assay. Degradation of 1-LG due to improper storage or handling.• Confirm the purity of your 1-LG stock solution using HPLC. • Prepare fresh dilutions for each experiment. • Ensure that the solvent used for dilution is compatible with your assay and does not cause precipitation.
Appearance of new peaks in HPLC analysis. Oxidation or hydrolysis of 1-LG.• Characterize the new peaks using LC-MS to identify them as degradation products. • Review your storage and handling procedures. Ensure solutions are stored under an inert atmosphere and protected from light and moisture.
Precipitation of 1-LG upon addition to aqueous buffer. The concentration of 1-LG exceeds its solubility limit in the aqueous medium.• Reduce the final concentration of 1-LG in the aqueous buffer. • Increase the proportion of the initial organic solvent if your experimental design allows. • Consider using a carrier protein like bovine serum albumin (BSA) to improve solubility.
Inconsistent results between experiments. Inconsistent handling of 1-LG solutions, leading to variable degradation.• Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles. • Ensure consistent timing and temperature when preparing and using 1-LG solutions.

Quantitative Data on Stability

The following tables provide representative data on the stability of monoacylglycerols under various conditions. This data is based on studies of similar molecules like Glyceryl Monooleate (GMO) and is intended to serve as a guideline for experimental design and troubleshooting for this compound.[4]

Table 1: Representative Effect of Temperature on 1-LG Degradation (Hydrolysis) in an Unbuffered Aqueous Solution

TemperatureHalf-life (t½) (Estimated)
4°CSeveral months
25°CWeeks to months
40°CDays to weeks
60°CHours to days

Table 2: Representative Effect of pH on 1-LG Degradation (Hydrolysis) at 37°C in Aqueous Buffers

pHRelative Degradation Rate
3.0High (Acid-catalyzed hydrolysis)
5.0Moderate
7.0Low (Optimal stability)
9.0High (Base-catalyzed hydrolysis)

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To intentionally degrade 1-LG under controlled stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of 1-LG in a suitable organic solvent (e.g., acetonitrile or ethanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and incubate at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Incubate the stock solution at 80°C for 48 hours in a sealed vial under an inert atmosphere.

    • Photolytic Degradation: Expose the stock solution to a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method (see Protocol 2). Use LC-MS to identify the mass of any significant degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To quantify the amount of intact 1-LG and its primary degradation products.

Methodology:

  • HPLC System: A standard HPLC system with a UV or ELSD detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

    • Mobile Phase A: Acetonitrile

    • Mobile Phase B: Water

  • Gradient Program (Representative):

    Time (min) % Mobile Phase A % Mobile Phase B
    0 70 30
    20 100 0
    25 100 0
    26 70 30

    | 30 | 70 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detection:

    • UV: 205 nm (for the ester carbonyl group).

    • ELSD: Drift tube temperature 50°C, Nebulizer gas pressure 3.5 bar.

  • Sample Preparation: Dilute the samples from the forced degradation study (Protocol 1) or stability study with the initial mobile phase composition.

  • Analysis: Inject the samples and a series of 1-LG standards of known concentrations to generate a calibration curve. The peak area of 1-LG can be used to calculate its concentration and the percentage of degradation.

Visualizations

degradation_pathways LG This compound LA Linoleic Acid + Glycerol LG->LA Hydrolysis (H₂O, H⁺, or OH⁻) Ox_LG Oxidized Products (Hydroperoxides, Aldehydes, etc.) LG->Ox_LG Oxidation (O₂, light, heat) Two_LG 2-Linoleoyl Glycerol LG->Two_LG Acyl Migration

Primary degradation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock 1-LG Stock Solution acid Acidic (HCl, 60°C) stock->acid base Basic (NaOH, 60°C) stock->base oxidative Oxidative (H₂O₂, RT) stock->oxidative thermal Thermal (80°C) stock->thermal hplc HPLC-UV/ELSD acid->hplc Quantification lcms LC-MS acid->lcms Identification base->hplc Quantification base->lcms Identification oxidative->hplc Quantification oxidative->lcms Identification thermal->hplc Quantification thermal->lcms Identification

Workflow for a forced degradation study of this compound.

paf_ah_pathway cluster_path PAF Platelet-Activating Factor (PAF) (Pro-inflammatory) PAFR PAF Receptor PAF->PAFR Activates PAFAH PAF Acetylhydrolase (PAF-AH) (Lp-PLA2) LysoPAF Lyso-PAF (Inactive) PAF->LysoPAF Hydrolyzes Inflammation Inflammatory Response PAFR->Inflammation Initiates LG This compound LG->PAFAH Inhibits

Inhibitory action of 1-LG on the PAF-AH signaling pathway.

References

solubility of 1-Linoleoyl Glycerol in organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Linoleoyl Glycerol, focusing on its solubility in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound (also known as 1-monolinolein) is a monoglyceride, which is a fatty acid glycerol.[1] It has been isolated from the roots of Saururus chinensis and is studied for its potential biological activities, including the inhibition of Lipoprotein-associated phospholipase A2 (Lp-PLA2).[1][2]

Q2: What are the recommended storage conditions for this compound?

A2: For the pure, solid form, storage at -20°C for up to three years is recommended.[1] When dissolved in a solvent, it should be stored at -80°C and is stable for up to one year.[1] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the solution after preparation.

Q3: In which organic solvents is this compound soluble?

A3: this compound is soluble in a range of organic solvents. The table below summarizes the known solubility data. Please note that for some solvents, the saturation point is not yet determined.

Solubility Data

SolventConcentration (mg/mL)Molar Equivalent (mM)Notes
Ethanol 88 mg/mL248.22 mMSonication is recommended.
100 mg/mL282.07 mMUltrasonic assistance is needed.
10 mg/mL
DMSO 88 mg/mL248.22 mMSonication is recommended.
≥ 100 mg/mL282.07 mMUse freshly opened DMSO as it is hygroscopic.
DMF 10 mg/mL
Acetonitrile SolutionOften supplied as a solution in this solvent.
Chloroform SolubleGeneral solvent for monoglycerides.
Benzene SolubleGeneral solvent for monoglycerides.

Table 1: Solubility of this compound in various organic solvents.

For in vivo or cell culture experiments that require aqueous solutions, co-solvent systems are often necessary.

Solvent SystemConcentration (mg/mL)Molar Equivalent (mM)Notes
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline 3.3 mg/mL9.31 mMSonication is recommended.
≥ 2.5 mg/mL7.05 mMPrepare a clear stock in DMSO first.
10% DMSO, 90% (20% SBE-β-CD in Saline) ≥ 2.5 mg/mL7.05 mM
10% DMSO, 90% Corn Oil ≥ 2.5 mg/mL7.05 mM
Ethanol:PBS (pH 7.2) (1:1) 0.5 mg/mL

Table 2: Solubility of this compound in common co-solvent systems.

Troubleshooting Guide

Encountering difficulties when dissolving this compound is a common issue. This guide will help you troubleshoot and resolve these problems.

Issue 1: The compound is not dissolving or is forming a precipitate.

Root Cause Analysis and Solution Workflow:

G cluster_0 Troubleshooting Dissolution Issues for this compound A Start: Difficulty Dissolving This compound B Is the correct solvent being used? (Refer to solubility table) A->B C Select an appropriate solvent (e.g., Ethanol, DMSO) B->C No D Have you tried applying energy? (Sonication or gentle warming) B->D Yes C->D E Apply sonication or warm gently (up to 37°C) D->E No F Is the solution for aqueous/cell-based assays? D->F Yes E->F G Consider a co-solvent system or a carrier protein (e.g., BSA) F->G Yes I Solution should be clear F->I No H Still experiencing issues? Consider compound purity or degradation. G->H G->I If successful

Caption: Workflow for troubleshooting the dissolution of this compound.

Possible Causes & Solutions:

  • Incorrect Solvent: The polarity of the chosen solvent may not be suitable.

    • Solution: Refer to the solubility data in Table 1 and select a more appropriate solvent like ethanol or DMSO.

  • Insufficient Energy: this compound may require energy to fully dissolve.

    • Solution: Use sonication or gently warm the solution. Heating to 37°C can aid in dissolution.

  • Low Temperature: If the compound has been stored at a low temperature, it may be solidified or highly viscous.

    • Solution: Allow the vial to warm to room temperature before attempting to dissolve it.

  • Precipitation in Aqueous Media: The concentration of this compound may have exceeded its solubility limit when added to an aqueous buffer.

    • Solution: Reduce the final concentration in the aqueous medium or consider using a carrier protein like Bovine Serum Albumin (BSA) to improve solubility.

Issue 2: Inconsistent or non-reproducible experimental results.
  • Compound Degradation: Improper storage can lead to oxidation or hydrolysis of the compound.

    • Solution: Ensure the compound is stored under an inert gas (like nitrogen or argon) and protected from light. If degradation is suspected, it is best to use a fresh vial.

  • Inaccurate Pipetting: The viscous nature of this compound can make accurate pipetting of small volumes challenging.

    • Solution: Use positive displacement pipettes. Alternatively, prepare a stock solution and then make subsequent dilutions for your experiments.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent

This protocol describes the preparation of a 100 mg/mL stock solution of this compound in ethanol.

Materials:

  • This compound

  • Anhydrous Ethanol

  • Vortex mixer

  • Ultrasonic bath

  • Calibrated pipette or syringe

Procedure:

  • Accurately weigh the desired amount of this compound in a suitable vial.

  • Using a calibrated pipette, add the calculated volume of anhydrous ethanol to achieve a final concentration of 100 mg/mL.

  • Tightly cap the vial and vortex thoroughly until the compound is fully dissolved.

  • If the compound does not fully dissolve, place the vial in an ultrasonic bath for short intervals until a clear solution is obtained. Gentle warming may also be applied if necessary.

  • Once dissolved, store the stock solution in aliquots at -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays using a BSA Carrier

This protocol provides a general method for preparing a working solution of this compound for cell culture experiments.

Materials:

  • This compound stock solution in ethanol (from Protocol 1)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS)

  • Sterile 0.22 µm syringe filter

  • Cell culture medium

Procedure:

  • Prepare a 10% (w/v) BSA Solution: Under sterile conditions, dissolve fatty acid-free BSA in PBS to a final concentration of 10% (w/v). Gently agitate to dissolve and then sterilize by passing it through a 0.22 µm syringe filter.

  • Complexation with BSA:

    • Warm the 10% BSA solution and the cell culture medium to 37°C.

    • In a sterile tube, add the required volume of the 10% BSA solution.

    • While gently vortexing the BSA solution, slowly add the this compound-Ethanol stock solution to achieve the desired molar ratio (a starting point of 3:1 to 6:1 of lipid to BSA is common).

    • Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for the complex to form.

  • Preparation of Final Treatment Medium: Add the this compound-BSA complex to the pre-warmed cell culture medium to reach the desired final concentration for your experiment.

  • Prepare a Vehicle Control: It is crucial to prepare a vehicle control medium that contains the same final concentrations of ethanol and BSA as the treatment medium.

References

Technical Support Center: Storage and Handling of 1-Linoleoyl Glycerol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the proper storage and handling of 1-Linoleoyl Glycerol (1-LG) to prevent its oxidation and ensure the integrity of your research and drug development activities. Below, you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges encountered during the storage and use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound (1-LG) and why is it susceptible to degradation?

This compound is a monoacylglycerol consisting of a glycerol backbone esterified with linoleic acid, a polyunsaturated omega-6 fatty acid. The two double bonds in the linoleoyl chain are highly susceptible to oxidation, which is the primary pathway of degradation.[1][2][3] This process can be initiated by exposure to oxygen, light, heat, and the presence of trace metal ions.[1][3] Additionally, the ester linkage in 1-LG is more susceptible to hydrolysis compared to ether linkages found in similar lipid molecules.

Q2: What are the primary signs of 1-LG degradation?

Degradation of 1-LG can manifest in several ways:

  • Physical Changes: A noticeable yellowish tint, changes in viscosity, or the appearance of an off-odor can be early indicators of oxidation.

  • Analytical Changes: When analyzed by techniques like HPLC or GC, the appearance of new peaks or a decrease in the main compound's peak area suggests degradation.

  • Loss of Biological Activity: As oxidation and hydrolysis alter the chemical structure of 1-LG, you may observe inconsistent or a complete loss of its biological activity in your experiments.

Q3: What are the optimal storage conditions for 1-LG?

To ensure the long-term stability of 1-LG, the following storage conditions are recommended:

  • Temperature: For long-term storage, it is best to store 1-LG at -20°C or, ideally, at -80°C. One supplier suggests a stability of at least two years when stored at -80°C.

  • Atmosphere: Store 1-LG under an inert atmosphere, such as argon or nitrogen, to minimize exposure to oxygen.

  • Light: Protect the compound from light by using amber-colored glass vials or by wrapping the container in aluminum foil.

  • Form: It is advisable to store 1-LG as a solution in a high-purity, deoxygenated organic solvent rather than as a dry powder, as the latter can be more prone to oxidation.

  • Container: Always use glass containers with Teflon-lined caps to prevent contamination from plasticizers that can leach from plastic tubes.

Q4: What are suitable solvents for storing 1-LG?

High-purity, peroxide-free organic solvents are recommended for storing 1-LG. Commonly used solvents include:

  • Acetonitrile

  • Ethanol

  • Dimethylformamide (DMF)

For experiments in aqueous buffers, it is best to dissolve 1-LG in a minimal amount of an organic solvent first and then dilute it in the aqueous medium.

Q5: Should I use antioxidants when storing 1-LG?

Yes, the addition of an antioxidant can significantly inhibit the oxidation of 1-LG. The choice and concentration of the antioxidant should be carefully considered to avoid interference with downstream applications. Commonly used antioxidants for lipids include Butylated Hydroxytoluene (BHT) and α-tocopherol.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the storage and use of this compound.

Issue Possible Cause Recommended Solution
Yellowish tint in the solution Early sign of oxidation due to the formation of secondary oxidation products.Confirm degradation using an appropriate analytical method (see Experimental Protocols). If confirmed, it is best to discard the stock to ensure the integrity of your results. Review and improve your storage and handling procedures.
Inconsistent experimental results between aliquots Varying degrees of degradation between aliquots due to repeated freeze-thaw cycles or improper handling.Aliquot the stock solution upon receipt into single-use vials to minimize exposure to air and freeze-thaw cycles. Before sealing each aliquot, flush the headspace with an inert gas like argon or nitrogen.
Loss of biological activity Alteration of the chemical structure of 1-LG due to oxidative degradation or hydrolysis.Confirm the purity of the compound before use with an analytical method such as HPLC. If degradation is significant, use a fresh, unoxidized stock.
Appearance of new peaks in HPLC or GC analysis Formation of oxidation or hydrolysis products.Purge storage vials with an inert gas before sealing and store at -80°C. Consider adding an antioxidant like BHT (0.01-0.1% w/v), being mindful of potential experimental interferences.
Decrease in the main compound's peak area over time Degradation of 1-LG.Verify that storage conditions (temperature, inert atmosphere) are optimal. Ensure the solvent used is of high purity and free of contaminants. Characterize the degradation products to better understand the degradation pathway.

Quantitative Data Summary

The following tables summarize key quantitative data related to the storage and stability of this compound and similar lipids.

Table 1: Recommended Storage Conditions and Stability

ParameterRecommendationRationale
Storage Temperature -20°C (short-term), -80°C (long-term)Minimizes the rate of chemical reactions, including oxidation and hydrolysis.
Atmosphere Inert gas (Argon or Nitrogen)Prevents the initiation and propagation of lipid oxidation by excluding oxygen.
Light Conditions Protected from light (Amber vials)Light can catalyze the oxidation process (photo-oxidation).
Antioxidant Addition Recommended (e.g., 0.01-0.1% BHT)Scavenges free radicals and inhibits the chain reaction of oxidation.
Expected Stability ≥ 2 years at -80°C in acetonitrileBased on supplier data for 1-LG.

Table 2: Efficacy of Antioxidants in Preventing Lipid Oxidation (Proxy Data from Fish Oil)

AntioxidantConcentrationEfficacy in Reducing Oxidation
α-Tocopherol 50 - 100 ppmEffective in controlling oxidation, with higher concentrations (250-500 ppm) showing less effectiveness.
BHT 1% (w/v)Showed no significant difference in efficacy compared to 1% α-tocopherol in controlling oxidation.

Note: This data is from studies on fish oil, which is rich in polyunsaturated fatty acids and serves as a reasonable proxy for the behavior of 1-LG. The optimal antioxidant and its concentration should be empirically determined for your specific application.

Experimental Protocols

Protocol 1: Determination of Peroxide Value (PV)

This method measures the primary products of lipid oxidation (hydroperoxides).

Materials:

  • 1-LG sample

  • Acetic acid-chloroform solvent (3:2 v/v)

  • Saturated potassium iodide (KI) solution

  • Standardized sodium thiosulfate (Na₂S₂O₃) solution (0.01 N or 0.1 N)

  • 1% Starch indicator solution

  • Deionized water

  • Erlenmeyer flasks with stoppers

Procedure:

  • Accurately weigh approximately 5 g of the 1-LG sample into a 250 mL Erlenmeyer flask.

  • Add 50 mL of the acetic acid-chloroform solvent and swirl to dissolve the sample.

  • Add 1 mL of freshly prepared saturated KI solution. Stopper the flask and swirl for exactly one minute.

  • Add 100 mL of deionized water and shake vigorously.

  • Titrate the liberated iodine with the standardized sodium thiosulfate solution, swirling continuously, until the yellow iodine color almost disappears.

  • Add 1 mL of starch indicator solution, which will turn the solution blue.

  • Continue the titration with vigorous swirling until the blue color disappears completely.

  • Record the volume of sodium thiosulfate solution used.

  • Perform a blank determination under the same conditions.

Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W Where:

  • S = volume of Na₂S₂O₃ solution for the sample (mL)

  • B = volume of Na₂S₂O₃ solution for the blank (mL)

  • N = normality of the Na₂S₂O₃ solution

  • W = weight of the sample (g)

Protocol 2: Thiobarbituric Acid Reactive Substances (TBARS) Assay

This assay measures secondary oxidation products, primarily malondialdehyde (MDA).

Materials:

  • 1-LG sample

  • Thiobarbituric acid (TBA) solution (e.g., 0.67% w/v)

  • Trichloroacetic acid (TCA) solution (e.g., 15% w/v)

  • Malondialdehyde (MDA) or 1,1,3,3-Tetramethoxypropane (TMP) for standard curve

  • Spectrophotometer or plate reader

Procedure:

  • To 200 µL of your sample, add 200 µL of TCA solution.

  • Incubate on ice for 15 minutes.

  • Centrifuge at 2200 x g for 15 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a new tube.

  • Add an equal volume of TBA solution.

  • Incubate in a boiling water bath for 10 minutes to develop the pink color.

  • Cool the samples to room temperature.

  • Measure the absorbance at 532 nm.

  • Quantify the MDA concentration using a standard curve prepared with MDA or TMP.

Protocol 3: HPLC Analysis of 1-LG and its Degradation Products

This method allows for the separation and quantification of 1-LG and its oxidation/hydrolysis products.

Materials:

  • 1-LG sample

  • HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)

  • Reversed-phase C18 column (e.g., 2.1 x 250 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.2% acetic acid

  • Mobile Phase B: Methanol with 0.2% acetic acid

  • HPLC-grade solvents

Procedure:

  • Sample Preparation: Dissolve a known amount of the 1-LG sample in the initial mobile phase composition.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column

    • Mobile Phase: A gradient elution is typically used. For example, start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B. A possible gradient could be: 85% B for 10 min, ramp to 100% B over 2 min, hold at 100% B for 10 min, then return to initial conditions.

    • Flow Rate: 0.2 - 0.5 mL/min

    • Column Temperature: 40 - 60°C

    • Injection Volume: 10 - 20 µL

    • Detection: UV at 205 nm for conjugated dienes (an early marker of oxidation) or ELSD for universal detection of non-volatile compounds.

  • Data Analysis: Integrate the peak areas of 1-LG and any new peaks that appear, which may correspond to degradation products. The percentage of degradation can be calculated by comparing the peak area of 1-LG in a stored sample to that of a fresh sample.

Protocol 4: GC-MS Analysis of 1-LG Degradation Products

GC-MS is a powerful technique for identifying volatile and non-volatile degradation products after derivatization.

Materials:

  • 1-LG sample

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, or acetic anhydride/pyridine)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

  • Anhydrous sodium sulfate

  • Hexane and other high-purity solvents

Procedure:

  • Derivatization (Silylation example):

    • Accurately weigh a small amount of the 1-LG sample into a vial.

    • Add the silylation reagent (e.g., BSTFA with 1% TMCS).

    • Seal the vial and heat at 60-70°C for 30-60 minutes.

    • Cool to room temperature and dilute with hexane for injection.

  • GC-MS Conditions:

    • Injector Temperature: 280°C

    • Injection Volume: 1 µL

    • Split Ratio: 20:1

    • Carrier Gas: Helium at a constant flow of ~1.2 mL/min

    • Oven Temperature Program: Initial temperature of 150°C for 2 min, ramp at 10°C/min to 300°C, and hold for 10 min.

    • MS Transfer Line Temperature: 290°C

    • Ion Source Temperature: 230°C

    • Mass Range: m/z 50-600

  • Data Analysis: Identify degradation products by comparing their mass spectra to spectral libraries (e.g., NIST). Quantify the relative amounts of these products by integrating their peak areas.

Visualizations

Oxidation_Pathway This compound This compound Lipid Radical (L) Lipid Radical (L) This compound->Lipid Radical (L) -H Peroxyl Radical (LOO) Peroxyl Radical (LOO) Lipid Radical (L)->Peroxyl Radical (LOO) +O2 Lipid Hydroperoxide (LOOH) Lipid Hydroperoxide (LOOH) Peroxyl Radical (LOO)->Lipid Hydroperoxide (LOOH) +LH, -L (Propagation) Antioxidant Radical (A) Antioxidant Radical (A) Peroxyl Radical (LOO)->Antioxidant Radical (A) +AH (Termination) Secondary Oxidation Products Secondary Oxidation Products Lipid Hydroperoxide (LOOH)->Secondary Oxidation Products Decomposition (Aldehydes, Ketones) Initiators Initiators Initiators->this compound Initiation (Light, Heat, Metals) Oxygen (O2) Oxygen (O2) Antioxidant (AH) Antioxidant (AH) Antioxidant Radical (A*) Antioxidant Radical (A*)

Caption: Oxidation pathway of this compound.

Experimental_Workflow cluster_storage Storage Conditions cluster_analysis Degradation Analysis Sample Sample Storage Store at -80°C Inert Atmosphere Protected from Light + Antioxidant Sample->Storage Primary_Oxidation Peroxide Value (PV) Storage->Primary_Oxidation Assess initial oxidation Secondary_Oxidation TBARS Assay Storage->Secondary_Oxidation Assess secondary products Purity_Quantification HPLC Analysis Storage->Purity_Quantification Quantify parent compound Product_Identification GC-MS Analysis Storage->Product_Identification Identify degradation products Troubleshooting_Tree Problem Inconsistent Results or Suspected Degradation Check_Storage Review Storage Conditions: Temp? Inert Gas? Light? Problem->Check_Storage Analytical_Test Perform Analytical Test (e.g., HPLC, PV, TBARS) Check_Storage->Analytical_Test Degradation_Confirmed Degradation Confirmed? Analytical_Test->Degradation_Confirmed Discard_Stock Discard Stock Use Fresh Aliquot Degradation_Confirmed->Discard_Stock Yes Continue_Use Continue Use Degradation_Confirmed->Continue_Use No Improve_Procedures Improve Storage/Handling (Aliquot, Inert Gas) Discard_Stock->Improve_Procedures

References

Technical Support Center: Optimizing 1-Linoleoyl Glycerol Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of 1-Linoleoyl Glycerol (1-LG) from tissue samples.

Frequently Asked Questions (FAQs)

Q1: Which are the most effective methods for extracting this compound from tissue samples?

A1: The most widely recommended and utilized methods for lipid extraction, including 1-LG, are the Folch and Bligh & Dyer methods.[1] These techniques employ a chloroform and methanol solvent system to efficiently extract a wide array of lipids from biological materials.[1] An alternative method involves the use of methyl tert-butyl ether (MTBE), which provides a safer substitute for chloroform.[1][2] For targeted analysis of specific lipid classes, solid-phase extraction (SPE) can be employed to isolate and concentrate the lipids of interest.[3]

Q2: What are the critical first steps before beginning the extraction process?

A2: To prevent the degradation of 1-LG, tissue samples should be flash-frozen in liquid nitrogen immediately after collection. Subsequently, they should be stored at -80°C until the extraction procedure begins. It is also crucial to homogenize the tissue thoroughly to ensure that the solvent can effectively access the lipids within the sample.

Q3: How can I minimize the degradation of this compound during extraction?

A3: 1-LG is susceptible to degradation by endogenous enzymes (lipases) and oxidation. To minimize enzymatic activity, perform the extraction at low temperatures, for instance, on ice, and work quickly. For plant tissues, a preliminary extraction with isopropanol can help deactivate lipases. To prevent oxidation of the linoleyl group's double bonds, consider adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent. Storing the final lipid extract at -20°C or -80°C under an inert nitrogen atmosphere is also recommended to prevent oxidation.

Q4: What is the ideal solvent-to-tissue ratio for efficient extraction?

A4: A common recommendation is to use a 20-fold excess of solvent to tissue (e.g., 20 mL of solvent for 1 g of tissue) to ensure complete extraction. For tissues with a high lipid content (greater than 2%), the Folch method, which uses a higher solvent proportion, is often more effective than the Bligh & Dyer method.

Q5: How can I remove non-lipid contaminants from my extract?

A5: The Folch and Bligh & Dyer methods include a washing step to remove non-lipid contaminants. After the initial extraction, an aqueous salt solution (e.g., 0.9% NaCl) is added to the single-phase homogenate, which induces phase separation. The lipids, including 1-LG, remain in the lower chloroform phase, while water-soluble contaminants are partitioned into the upper aqueous methanol-water phase.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of 1-LG Incomplete tissue homogenization.Ensure the tissue is thoroughly homogenized to a uniform suspension using a glass or bead-beating homogenizer.
Inappropriate solvent-to-tissue ratio.Use a 20-fold excess of solvent to tissue. For high-lipid tissues, consider the Folch method.
Incorrect solvent polarity.The standard chloroform/methanol system is generally effective. For plant tissues, a pre-extraction with isopropanol may be necessary.
Lipid degradation during extraction.Perform extraction on ice and work quickly to minimize enzymatic degradation. Add an antioxidant like BHT to the solvent to prevent oxidation.
Inconsistent Results Between Replicates Variability in tissue sampling.Ensure that tissue samples are as homogeneous as possible before extraction.
Inconsistent extraction procedure.Standardize all steps, including homogenization time, solvent volumes, and incubation times.
Presence of Non-Lipid Contaminants Incomplete phase separation.Ensure the correct ratio of chloroform:methanol:water is achieved to facilitate proper phase separation. For the Folch method, the final ratio should be close to 8:4:3 (chloroform:methanol:saline).
Insufficient washing.Perform the aqueous wash step as described in the protocol to remove water-soluble impurities.
Emulsion Formation During Phase Separation High concentration of certain lipids or proteins.Add a small amount of a salt like sodium chloride to increase the ionic strength of the aqueous phase, which can help break the emulsion. Allowing the mixture to stand for a longer period may also aid in phase separation.

Data Presentation

Table 1: Comparison of Common Lipid Extraction Methods

Method Solvent System Typical Solvent-to-Sample Ratio Advantages Disadvantages
Folch Chloroform:Methanol (2:1, v/v)20:1High recovery for a broad range of lipids, effective for high-lipid tissues.Uses a relatively large volume of chloroform, which is a hazardous solvent.
Bligh & Dyer Chloroform:Methanol:Water (1:2:0.8, v/v/v initial)~4:1Rapid, uses less solvent than the Folch method, high recovery for low-lipid tissues.May underestimate lipids in samples with >2% lipid content.
MTBE Methyl-tert-butyl ether:Methanol (various ratios)VariesSafer alternative to chloroform, good recovery for many lipid classes.May have lower recovery for certain polar lipids compared to Folch or Bligh & Dyer.

Experimental Protocols

Protocol 1: 1-LG Extraction using the Folch Method

This protocol is a standard method for total lipid extraction from animal tissues and is suitable for the recovery of this compound.

Materials:

  • Tissue sample

  • Chloroform, HPLC grade

  • Methanol, HPLC grade

  • 0.9% NaCl solution

  • Glass homogenizer

  • Glass centrifuge tubes

  • Pasteur pipette

  • Rotary evaporator or nitrogen gas stream

Procedure:

  • Homogenization: Weigh the tissue sample and place it in a glass homogenizer. Add 20 mL of a chloroform:methanol (2:1, v/v) solution per gram of tissue. Homogenize thoroughly for 2-3 minutes until a uniform suspension is achieved. Keep the homogenizer on ice to minimize enzymatic activity.

  • Filtration/Centrifugation: Transfer the homogenate to a glass centrifuge tube. Centrifuge at 2,000 rpm for 10 minutes to pellet the solid residue.

  • Washing: Carefully collect the supernatant. Add 0.2 volumes of 0.9% NaCl solution (e.g., 4 mL for 20 mL of initial solvent). Vortex the mixture gently for 30 seconds and centrifuge at 2,000 rpm for 10 minutes to facilitate phase separation.

  • Isolation of Lipid Fraction: Two distinct layers will form. Carefully remove the upper aqueous phase using a Pasteur pipette. Collect the lower chloroform phase, which contains the 1-LG.

  • Solvent Evaporation: Evaporate the chloroform from the collected lower phase using a rotary evaporator or under a gentle stream of nitrogen.

  • Storage: Resuspend the dried lipid extract in a small volume of a suitable solvent (e.g., chloroform/methanol 1:1, v/v). Store the extract at -20°C or -80°C under a nitrogen atmosphere to prevent oxidation.

Protocol 2: 1-LG Extraction using the Bligh & Dyer Method

This method is a modification of the Folch method that uses less solvent and is suitable for tissues with low lipid content.

Materials:

  • Tissue sample (assuming ~80% water content)

  • Chloroform, HPLC grade

  • Methanol, HPLC grade

  • Deionized water

  • Glass homogenizer

  • Glass centrifuge tubes

  • Pasteur pipette

  • Rotary evaporator or nitrogen gas stream

Procedure:

  • Homogenization: For 1 gram of tissue, add 1 mL of chloroform and 2 mL of methanol to a homogenizer. Homogenize for 2 minutes to form a single-phase solution.

  • Phase Separation: Add 1 mL of chloroform and mix. Then add 1 mL of deionized water and mix again. The final mixture will be biphasic with a solvent ratio of approximately 2:2:1.8 (chloroform:methanol:water).

  • Centrifugation: Transfer the mixture to a centrifuge tube and centrifuge to achieve clear separation of the two phases.

  • Isolation of Lipid Fraction: Collect the lower chloroform layer containing the lipids.

  • Solvent Evaporation and Storage: Proceed with steps 5 and 6 from the Folch method protocol.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis SampleCollection 1. Tissue Collection FlashFreeze 2. Flash Freeze in Liquid N2 SampleCollection->FlashFreeze Storage 3. Store at -80°C FlashFreeze->Storage Homogenization 4. Homogenize in Chloroform:Methanol Storage->Homogenization Washing 5. Add Saline Solution & Centrifuge Homogenization->Washing PhaseSeparation 6. Isolate Lower Organic Phase Washing->PhaseSeparation Evaporation 7. Evaporate Solvent PhaseSeparation->Evaporation Reconstitution 8. Reconstitute in Appropriate Solvent Evaporation->Reconstitution Analysis 9. LC-MS/MS Analysis Reconstitution->Analysis

Caption: Workflow for this compound extraction and analysis.

troubleshooting_workflow Start Low 1-LG Yield? Homogenization Is tissue fully homogenized? Start->Homogenization SolventRatio Is solvent:tissue ratio >20:1? Homogenization->SolventRatio Yes Sol_Homogenize Re-homogenize sample to uniform consistency. Homogenization->Sol_Homogenize No TempControl Was extraction performed on ice? SolventRatio->TempControl Yes Sol_SolventRatio Increase solvent volume. SolventRatio->Sol_SolventRatio No Antioxidant Was an antioxidant (e.g., BHT) used? TempControl->Antioxidant Yes Sol_TempControl Repeat extraction at 4°C. TempControl->Sol_TempControl No YieldOK Yield Optimized Antioxidant->YieldOK Yes Sol_Antioxidant Add antioxidant to solvent. Antioxidant->Sol_Antioxidant No Sol_Homogenize->Homogenization Sol_SolventRatio->SolventRatio Sol_TempControl->TempControl Sol_Antioxidant->Antioxidant

Caption: Troubleshooting decision tree for low 1-LG yield.

References

troubleshooting low recovery of 1-Linoleoyl Glycerol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides targeted troubleshooting guides and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low recovery of 1-Linoleoyl Glycerol (1-LG) in their experiments.

Frequently Asked Questions (FAQs)

Q1: I am experiencing significantly low recovery of this compound after extraction and purification. What are the most likely causes?

Low recovery of 1-LG is a common issue primarily stemming from its chemical structure. The two main causes are chemical degradation and suboptimal experimental procedures. The polyunsaturated linoleyl chain is highly susceptible to oxidation, while the ester linkage is prone to enzymatic or chemical hydrolysis[1][2][3]. Procedural losses can occur during extraction, phase separation, and purification steps if the protocols are not optimized for this specific monoacylglycerol[4].

Q2: How can I prevent the degradation of 1-LG during my experiments?

Preventing degradation is critical and requires a multi-faceted approach.

  • Minimize Oxidation: The double bonds in the linoleyl group are prone to oxidation by air, light, and trace metal ions[2]. It is essential to work quickly, at low temperatures (e.g., on ice), and to protect samples from light. The addition of an antioxidant, such as butylated hydroxytoluene (BHT), to all solvents used during extraction and storage is highly recommended.

  • Prevent Hydrolysis: The ester bond in 1-LG can be cleaved by endogenous lipases released during sample homogenization. Performing extractions at low temperatures helps minimize enzymatic activity. For plant tissues, a preliminary extraction with isopropanol can deactivate these enzymes. Avoid exposure to strong acidic or basic conditions, which can cause chemical hydrolysis.

  • Use Inert Conditions: Whenever possible, handle samples and extracts under an inert gas atmosphere like nitrogen or argon to displace oxygen.

Q3: My 1-LG seems to be lost during the extraction phase. How can I improve my extraction efficiency?

Inefficient extraction is a frequent source of low yield. Consider the following optimizations:

  • Ensure Complete Homogenization: The tissue or sample matrix must be completely disrupted to allow solvents to access the lipids within.

  • Optimize Solvent-to-Sample Ratio: A common recommendation is to use a 20-fold excess of solvent relative to the tissue weight (e.g., 20 mL of solvent per 1 gram of tissue) to ensure complete extraction.

  • Use Established Lipid Extraction Methods: The Folch or Bligh & Dyer methods, which use a chloroform/methanol solvent system, are considered the gold standard for lipid extraction and are highly effective for recovering monoacylglycerols. A safer alternative is the methyl-tert-butyl ether (MTBE) based extraction method.

Q4: I suspect I am losing my compound during purification. What are the best practices for purifying 1-LG?

Purification requires careful technique to avoid loss.

  • Remove Interfering Lipids: Samples must be purified to remove other glycerides (di- and triglycerides) and free fatty acids, as their presence can interfere with quantification and downstream applications.

  • Use Solid-Phase Extraction (SPE): A silica-based SPE cartridge is effective for fractionating lipid classes. A gradient of n-hexane and diethyl ether can be used to first elute non-polar lipids and then a more polar solvent like pure diethyl ether or a methanol-containing solvent can elute the monoacylglycerol fraction.

  • High-Performance Liquid Chromatography (HPLC): For high-purity isolation, reversed-phase HPLC is a suitable technique. A mobile phase of acetonitrile and water is often effective for separating monoacylglycerol species.

Q5: Could my storage and handling procedures be contributing to low recovery?

Absolutely. Improper storage is a primary cause of degradation over time.

  • Correct Storage Temperature: 1-LG should be stored at -20°C or, for long-term stability, at -80°C.

  • Inert Atmosphere: Store the compound, whether neat or in solution, under an inert atmosphere (argon or nitrogen) in tightly sealed glass vials with Teflon-lined caps. Storing unsaturated lipids as a dry powder is not recommended as they can be prone to oxidation.

  • Aliquot Samples: To avoid repeated freeze-thaw cycles, which can accelerate degradation, prepare single-use aliquots upon receiving the compound or after preparing a stock solution.

Troubleshooting and Experimental Workflows

The following diagrams illustrate key workflows for troubleshooting low recovery and understanding the primary degradation pathways of this compound.

Low_Recovery_Troubleshooting Troubleshooting Workflow for Low 1-LG Recovery start Low Recovery of 1-LG Observed check_degradation Step 1: Assess Degradation start->check_degradation check_extraction Step 2: Evaluate Extraction Protocol start->check_extraction check_purification Step 3: Review Purification Method start->check_purification check_storage Step 4: Verify Storage & Handling start->check_storage sol_degradation Implement preventative measures: - Add antioxidant (BHT) - Use inert gas (N2/Ar) - Protect from light - Work at low temperature check_degradation->sol_degradation sol_extraction Optimize extraction: - Ensure complete homogenization - Use Folch/Bligh & Dyer method - Maintain high solvent:sample ratio check_extraction->sol_extraction sol_purification Refine purification: - Use Silica SPE for fractionation - Optimize solvent gradient - Employ RP-HPLC for high purity check_purification->sol_purification sol_storage Improve storage: - Store at -80°C - Aliquot into single-use vials - Use glass with Teflon caps check_storage->sol_storage

Caption: Troubleshooting workflow for low 1-LG recovery.

Degradation_Pathways Primary Degradation Pathways of 1-LG LG This compound Oxidation Oxidation LG->Oxidation O2, light, metal ions Hydrolysis Hydrolysis LG->Hydrolysis Lipases, Esterases, Strong Acid/Base Oxidized_Products Hydroperoxides, Aldehydes, Ketones Oxidation->Oxidized_Products Hydrolysis_Products Linoleic Acid + Glycerol Hydrolysis->Hydrolysis_Products

References

Technical Support Center: Mass Spectrometry Analysis of 1-Linoleoyl Glycerol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mass spectrometry of 1-Linoleoyl Glycerol (1-LG).

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor ions for this compound in positive ion mode Electrospray Ionization (ESI-MS)?

In positive ion mode ESI-MS, this compound (molecular formula: C₂₁H₄₀O₄, molecular weight: 356.54 g/mol ) typically forms a protonated molecule, [M+H]⁺, at an m/z of approximately 357.5. Depending on the solvent system and the purity of the sample, you may also observe other adducts, such as sodium [M+Na]⁺ and potassium [M+K]⁺.[1] The formation of an ammonium adduct, [M+NH₄]⁺, is also possible if an ammonium salt is present in the mobile phase.[1][2]

Q2: What are the characteristic fragmentation patterns for this compound in tandem mass spectrometry (MS/MS)?

The fragmentation of this compound in tandem mass spectrometry (MS/MS) by Collision-Induced Dissociation (CID) primarily involves the neutral loss of the glycerol head group and fragmentation of the fatty acyl chain.[2][3] Unlike ether-linked glycerolipids, the ester bond in 1-LG is more readily cleaved. Key fragmentation pathways for the [M+H]⁺ precursor ion include:

  • Neutral loss of the glycerol head group: This results in a prominent fatty acid-like fragment ion.

  • Loss of water: A neutral loss of a water molecule (-18 Da) from the glycerol moiety is a common fragmentation step.

  • Cleavage of the glycerol backbone: Fragments corresponding to the cleavage of C-C bonds within the glycerol backbone can also be observed.

Q3: How can I differentiate between this compound and its isomer, 2-Linoleoyl Glycerol, using mass spectrometry?

Distinguishing between sn-1 and sn-2 positional isomers of monoacylglycerols can be challenging with conventional CID. The fragmentation patterns are often very similar. However, more advanced MS techniques or specific derivatization strategies may be required for unambiguous identification. In some cases, the relative abundances of fragment ions resulting from cleavages at the sn-1 and sn-2 positions on the glycerol backbone can provide clues to the isomer identity, though this is not always definitive.

Troubleshooting Guides

Problem: No or Weak Molecular Ion Peak

Possible Causes and Solutions:

  • Low Sample Concentration: The concentration of your sample may be too low for detection.

    • Solution: Concentrate your sample before analysis.

  • Poor Ionization Efficiency: The ESI source conditions may not be optimal for this compound.

    • Solution: Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate.

  • In-Source Fragmentation: The molecule may be fragmenting within the ion source before reaching the mass analyzer.

    • Solution: Reduce the cone voltage or equivalent parameter on your instrument to minimize in-source fragmentation.

  • Sample Purity Issues: Contaminants in your sample can suppress the ionization of the target analyte.

    • Solution: Ensure your sample is sufficiently pure. Consider additional cleanup steps.

  • Adduct Formation: The ion current might be distributed among several different adducts (e.g., [M+H]⁺, [M+Na]⁺, [M+K]⁺), reducing the intensity of any single adduct.

    • Solution: To promote the formation of a single adduct type, you can try adding a salt (e.g., sodium acetate) to your mobile phase.

Problem: Unexpected Peaks in the Mass Spectrum

Possible Origins and Solutions:

  • Contaminants: Solvents, glassware, or sample preparation steps can introduce contaminants. Common contaminants include plasticizers (e.g., phthalates) and slip agents (e.g., erucamide).

    • Solution: Use high-purity solvents and reagents. Thoroughly clean all glassware and use appropriate plasticware to minimize contamination. Running solvent blanks can help identify the source of contamination.

  • Isomers: If your sample contains isomeric forms, such as 2-Linoleoyl Glycerol, they may co-elute and produce different fragmentation patterns.

    • Solution: Improve chromatographic separation to resolve isomers.

  • Oxidation Products: The double bonds in the linoleoyl chain are susceptible to oxidation, which can lead to the formation of hydroperoxides and other oxidation products with higher m/z values.

    • Solution: Handle samples carefully to minimize exposure to air and light. Consider adding antioxidants during sample preparation.

  • Multiple Adducts: As mentioned previously, the presence of various adducts can complicate the spectrum.

    • Solution: Optimize mobile phase composition to favor the formation of a single adduct.

Problem: Poor Sensitivity and Signal Intensity

Strategies for Improvement:

  • Optimize Ion Source Parameters: Fine-tuning the ESI source settings, including gas flows, temperatures, and voltages, can significantly enhance ionization efficiency.

  • Mobile Phase Modification: The addition of modifiers to the mobile phase, such as ammonium formate or acetate, can improve the ionization of lipids.

  • Sample Cleanup and Enrichment: Use solid-phase extraction (SPE) or other sample preparation techniques to remove interfering substances and concentrate your analyte.

  • Instrument Maintenance: Ensure the mass spectrometer is clean and properly calibrated. Contamination of the ion optics can lead to a loss of sensitivity.

Quantitative Data Summary

The following table summarizes the predicted major fragment ions for the [M+H]⁺ adduct of this compound.

Precursor Ion (m/z)Fragment Ion (m/z)Description
357.5 ([M+H]⁺)339.5Neutral loss of water ([M+H - H₂O]⁺)
357.5 ([M+H]⁺)281.3Linoleic acid acylium ion ([C₁₈H₃₃O]⁺)
357.5 ([M+H]⁺)263.3Neutral loss of linoleic acid as a ketene from the protonated molecule
357.5 ([M+H]⁺)99.1Glycerol backbone fragment from neutral loss of the fatty acyl chain as a ketene
357.5 ([M+H]⁺)81.1Subsequent loss of one water molecule from the m/z 99 fragment
357.5 ([M+H]⁺)63.1Subsequent loss of two water molecules from the m/z 99 fragment

Experimental Protocols

General Protocol for Lipid Extraction from Biological Samples

This protocol is a general guideline for the extraction of lipids, including monoacylglycerols, from biological samples.

  • Homogenization: Homogenize the tissue or cell sample in a suitable solvent mixture, such as chloroform:methanol (2:1, v/v).

  • Internal Standards: Add an appropriate internal standard for monoacylglycerols prior to extraction for accurate quantification.

  • Phase Separation: Add water to the homogenate to induce phase separation. The final ratio of chloroform:methanol:water should be approximately 2:1:0.8.

  • Centrifugation: Centrifuge the mixture to facilitate the complete separation of the aqueous (upper) and organic (lower) phases.

  • Collection: Carefully collect the lower organic phase containing the lipids.

  • Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in a solvent compatible with your LC-MS system (e.g., methanol or isopropanol).

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
  • Chromatographic Separation:

    • Column: Use a reversed-phase column, such as a C18 or C8 column, for separation.

    • Mobile Phase: Employ a gradient elution with solvents like acetonitrile and isopropanol containing additives such as ammonium acetate or formate.

  • Mass Spectrometry Detection:

    • Ionization: Utilize electrospray ionization (ESI) in positive ion mode.

    • Detection: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) is recommended for accurate mass measurements and MS/MS fragmentation for structural identification.

  • Data Analysis: Identify this compound by matching the accurate mass of the precursor ion and its MS/MS fragmentation pattern with lipid databases such as LIPID MAPS.

Visualizations

G cluster_precursor Precursor Ion cluster_fragments Characteristic Fragments cluster_secondary_fragments Secondary Glycerol Fragments precursor This compound [M+H]⁺ m/z 357.5 frag1 [M+H - H₂O]⁺ m/z 339.5 precursor->frag1 - H₂O frag2 Linoleic Acid Acylium Ion [C₁₈H₃₃O]⁺ m/z 281.3 precursor->frag2 - C₃H₇O₃ frag3 Glycerol Backbone Fragment m/z 99.1 precursor->frag3 - C₁₈H₃₂O (ketene) frag4 [Glycerol - H₂O]⁺ m/z 81.1 frag3->frag4 - H₂O frag5 [Glycerol - 2H₂O]⁺ m/z 63.1 frag4->frag5 - H₂O

Caption: Fragmentation pathway of this compound [M+H]⁺.

G start Start: No or Weak Signal check_conc Is sample concentration sufficient? start->check_conc concentrate Concentrate Sample check_conc->concentrate No check_ionization Are ionization parameters optimized? check_conc->check_ionization Yes concentrate->check_ionization end_bad Issue Persists: Consult Instrument Specialist concentrate->end_bad optimize_source Optimize ESI source: - Voltage - Gas Flow - Temperature check_ionization->optimize_source No check_in_source Is in-source fragmentation occurring? check_ionization->check_in_source Yes optimize_source->check_in_source optimize_source->end_bad reduce_voltage Reduce Cone/Fragmentor Voltage check_in_source->reduce_voltage Yes check_purity Is sample purity adequate? check_in_source->check_purity No reduce_voltage->check_purity reduce_voltage->end_bad cleanup Perform Sample Cleanup (e.g., SPE) check_purity->cleanup No end_good Signal Improved check_purity->end_good Yes cleanup->end_good cleanup->end_bad

Caption: Troubleshooting workflow for weak or absent MS signal.

References

Technical Support Center: Analysis of 1-Linoleoyl Glycerol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing in-source fragmentation (ISF) of 1-Linoleoyl Glycerol (1-LG) during mass spectrometry analysis.

Frequently Asked Questions (FAQs)

Q1: What is in-source fragmentation (ISF) and why is it a concern for this compound analysis?

A1: In-source fragmentation is the unintended breakdown of analyte ions within the ion source of a mass spectrometer before they reach the mass analyzer. For this compound, a monoacylglycerol, this can lead to the formation of fragment ions that may be misinterpreted as other compounds, leading to inaccurate identification and quantification.[1] Common fragmentations include the neutral loss of water or the entire glycerol head group.

Q2: What are the typical in-source fragment ions observed for this compound?

A2: The fragmentation of this compound in the ion source typically involves cleavages around the glycerol backbone and the ester linkage. Common fragment ions include:

  • [M+H - H₂O]⁺: Resulting from the neutral loss of a water molecule from the glycerol moiety.[2]

  • [M+H - Glycerol]⁺: Resulting from the cleavage of the ester bond and loss of the glycerol head group.

  • Fragments corresponding to the linoleoyl acyl chain.

Q3: Which ionization techniques are best for minimizing ISF of this compound?

A3: Soft ionization techniques are preferred to minimize the in-source fragmentation of lipids like this compound. Electrospray ionization (ESI) is a widely used soft ionization method for lipid analysis.[3] Atmospheric Pressure Chemical Ionization (APCI) and Atmospheric Pressure Photoionization (APPI) can also be used, with APPI sometimes offering lower detection limits and similar fragmentation patterns to APCI for monoacylglycerols.[4]

Q4: How do mobile phase additives affect the analysis of this compound?

A4: Mobile phase additives can significantly impact the ionization efficiency and adduct formation of this compound.

  • Protonating agents: Additives like formic acid or acetic acid can promote the formation of the protonated molecule [M+H]⁺. However, high concentrations can sometimes increase in-source fragmentation.

  • Ammonium salts: Ammonium acetate or ammonium formate can facilitate the formation of ammonium adducts [M+NH₄]⁺, which can be more stable and less prone to fragmentation than the protonated molecule.[5]

  • Alkali metal salts: The presence of sodium or potassium ions can lead to the formation of [M+Na]⁺ or [M+K]⁺ adducts. These adducts can sometimes exhibit different fragmentation patterns.

The choice and concentration of the additive should be optimized to achieve the best signal intensity and minimize fragmentation for your specific LC-MS system.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Issue 1: High Abundance of Fragment Ions (e.g., [M+H - H₂O]⁺) in the Mass Spectrum
Possible Cause Recommended Solution
High Source Temperature Gradually decrease the ion source temperature. Higher temperatures can increase the internal energy of the ions, leading to fragmentation.
High Cone/Nozzle/Fragmentor Voltage Reduce the cone, nozzle, or fragmentor voltage. These voltages control the acceleration of ions in the source, and lower values result in "softer" ionization conditions.
High Declustering Potential (DP) Optimize the declustering potential. While it helps to prevent ion clustering, a high DP can induce in-source fragmentation.
Inappropriate Mobile Phase Additive Experiment with different mobile phase additives. For example, using ammonium acetate to promote the formation of the more stable [M+NH₄]⁺ adduct may reduce fragmentation compared to using formic acid.
Issue 2: Poor Signal Intensity or Absence of the Molecular Ion Peak
Possible Cause Recommended Solution
Inefficient Ionization Optimize ESI source parameters such as capillary voltage, nebulizer gas pressure, and desolvation gas flow and temperature. Ensure the sprayer position is optimized for your instrument.
Ion Suppression Check for and minimize matrix effects from the sample. Improve sample cleanup procedures. Ensure high-purity solvents and additives are used.
Sample Degradation This compound is susceptible to oxidation due to its polyunsaturated fatty acid chain. Prepare samples freshly, store them at low temperatures, and consider adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvents.
Formation of Multiple Adducts The ion current may be distributed among several adducts ([M+H]⁺, [M+NH₄]⁺, [M+Na]⁺). Try adding a specific salt (e.g., ammonium acetate) to promote the formation of a single, dominant adduct.
Issue 3: Inconsistent or Irreproducible Results
Possible Cause Recommended Solution
Sample Oxidation As mentioned above, prevent oxidation by working at low temperatures, using antioxidants, and storing samples under an inert atmosphere (e.g., nitrogen or argon).
Isomerization Monoacylglycerols can undergo acyl migration (isomerization) between the sn-1/3 and sn-2 positions, especially under acidic or basic conditions. Analyze samples promptly after preparation and maintain neutral pH where possible.
System Contamination Run solvent blanks to check for system contamination. Clean the injector, injection port, and column if necessary.
Mobile Phase Aging The composition and pH of the mobile phase can change over time, affecting ionization. Prepare fresh mobile phases regularly.

Data Presentation

The following table summarizes key instrument parameters that can be optimized to minimize in-source fragmentation of this compound. The optimal values are instrument-dependent and should be determined empirically.

Parameter Typical Range Effect on In-Source Fragmentation (ISF) Recommendation for Minimizing ISF
Source Temperature 100 - 400 °CHigher temperature generally increases ISF.Start at a lower temperature (e.g., 120 °C) and gradually increase to find the optimal balance between desolvation and fragmentation.
Cone/Nozzle/Fragmentor Voltage 20 - 150 VHigher voltage increases ISF.Use the lowest voltage that provides adequate signal intensity.
Declustering Potential (DP) 20 - 100 VHigher DP increases ISF.Optimize to the lowest value that prevents ion clustering while minimizing fragmentation.
Collision Energy (CE) (for MS/MS) 10 - 40 eVHigher CE increases fragmentation in the collision cell. While not strictly ISF, it's crucial for structural analysis.For monoacylglycerols, a lower CE (e.g., 15 V) is often optimal for generating characteristic fragment ions without excessive fragmentation.
Nebulizer Gas Pressure 20 - 60 psiAffects droplet size and desolvation efficiency.Optimize for a stable spray and consistent signal.
Desolvation Gas Flow & Temperature Varies by instrumentAffects the efficiency of solvent evaporation.Optimize to ensure complete desolvation without causing thermal degradation or excessive fragmentation.

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS Analysis of this compound

This protocol describes a general procedure for extracting lipids from a biological matrix.

  • Homogenization: Homogenize the sample (e.g., tissue, cells) in a suitable solvent.

  • Lipid Extraction:

    • Add a mixture of chloroform:methanol (2:1, v/v) containing an antioxidant such as 0.01% BHT to the homogenized sample.

    • Vortex thoroughly and incubate on ice.

    • Add a salt solution (e.g., 0.9% NaCl) to induce phase separation.

    • Centrifuge to separate the aqueous and organic layers.

  • Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids.

  • Drying: Evaporate the solvent under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a solvent compatible with your LC mobile phase (e.g., isopropanol:acetonitrile:water).

Protocol 2: Recommended LC-MS Method for this compound

This is a representative protocol and may require optimization for your specific instrument and application.

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 10 mM ammonium acetate and 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 10 mM ammonium acetate and 0.1% formic acid.

    • Gradient: Start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the lipid.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40 - 55 °C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan for initial analysis and targeted MS/MS for quantification and structural confirmation.

    • Source Parameters: Optimize source temperature, cone voltage, and gas flows as described in the Data Presentation table to minimize in-source fragmentation.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis sample Biological Sample extraction Lipid Extraction (with antioxidant) sample->extraction Homogenize drying Solvent Evaporation (under Nitrogen) extraction->drying reconstitution Reconstitution in LC-compatible solvent drying->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation Injection ms_detection Mass Spectrometry (ESI+, Optimized Parameters) lc_separation->ms_detection Elution data_analysis Data Analysis ms_detection->data_analysis source_temp Source Temperature ms_detection->source_temp cone_voltage Cone Voltage ms_detection->cone_voltage mobile_phase Mobile Phase Additives ms_detection->mobile_phase

Caption: Experimental workflow for the analysis of this compound.

fragmentation_pathway parent This compound [M+H]⁺ fragment1 [M+H - H₂O]⁺ parent->fragment1 Neutral Loss of Water fragment2 [M+H - Glycerol]⁺ parent->fragment2 Neutral Loss of Glycerol fragment3 Acylium Ion [Linoleoyl]⁺ parent->fragment3 Ester Bond Cleavage

Caption: Common in-source fragmentation pathways of this compound.

References

Technical Support Center: Troubleshooting Emulsion Formation During Lipid Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address emulsion formation during lipid extraction experiments.

Frequently Asked Questions (FAQs)

Q1: What is an emulsion in the context of lipid extraction?

An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and an aqueous solution, where one liquid is dispersed in the other as microscopic or submicroscopic droplets.[1] In lipid extraction, this typically appears as a cloudy or milky third layer between the organic and aqueous phases, hindering the separation of the lipid-containing organic layer.[2]

Q2: What causes emulsions to form during lipid extraction?

Emulsion formation is primarily caused by the presence of emulsifying agents, which are molecules with both polar (hydrophilic) and nonpolar (hydrophobic) regions. These agents position themselves at the oil-water interface, reducing interfacial tension and stabilizing the dispersed droplets. Common emulsifying agents in biological samples include:

  • Phospholipids: As major components of cell membranes, they possess a polar head group and nonpolar fatty acid tails.

  • Proteins: Many proteins have both hydrophilic and hydrophobic domains that can stabilize emulsions.

  • Free Fatty Acids: These molecules have a polar carboxyl group and a nonpolar hydrocarbon chain.

  • Cellular Debris: Other complex biomolecules and particulate matter from homogenized tissues can also contribute to emulsion stability.

Vigorous mixing or shaking during the extraction process provides the energy to disperse one liquid phase into the other, creating the droplets that are then stabilized by these emulsifying agents.[3]

Q3: How can I prevent emulsion formation in the first place?

Preventing emulsion formation is often more effective than trying to break a stable emulsion.[3] Here are some preventative strategies:

  • Gentle Mixing: Instead of vigorous shaking, use gentle inversions of the separatory funnel to mix the phases. This reduces the mechanical energy input that leads to the formation of fine droplets.

  • Solid-Phase Extraction (SPE): Consider using SPE as an alternative to liquid-liquid extraction (LLE). SPE utilizes a solid sorbent to partition the analytes, which can prevent the formation of emulsions altogether.[4]

  • Pre-treatment of Sample: For samples known to cause emulsions, pre-treatment steps like protein precipitation or filtration of cellular debris can be beneficial.

Troubleshooting Guides

Problem: A stable emulsion has formed during my lipid extraction.

Here are several methods to break an emulsion, ranging from simple physical techniques to chemical interventions. The best method will depend on the nature of your sample and the stability of the emulsion.

Method 1: Physical Disruption Techniques

These methods aim to break the emulsion without adding chemical reagents that might interfere with downstream analysis.

  • Let the Sample Sit: The simplest approach is to allow the separatory funnel to stand undisturbed for a period (e.g., up to an hour). Gravity can sometimes be sufficient to allow the phases to separate. Gentle tapping on the side of the funnel can aid this process.

  • Centrifugation: This is a highly effective method for breaking emulsions. The centrifugal force accelerates the separation of the dispersed droplets.

    • Experimental Protocol: Centrifugation

      • Carefully transfer the emulsion and the two liquid phases into appropriate centrifuge tubes. Ensure the tubes are balanced.

      • Centrifuge the tubes at a moderate to high speed. The optimal speed and time will depend on the emulsion's stability but a good starting point is 3000 x g for 20 minutes or 5000 rpm for 15 minutes.

      • After centrifugation, carefully pipette the separated layers. A solid "protein cake" may form at the interface, which can be advantageous for clean separation.

  • Ultrasonic Bath: An ultrasonic bath can provide the energy to disrupt the emulsion.

    • Experimental Protocol: Ultrasonication

      • Place the container with the emulsion in an ultrasonic bath.

      • To prevent sample heating, it is advisable to use an ice bath in conjunction with the ultrasonicator.

      • Apply ultrasonication for a set period, for example, 15 minutes at 40% power, and observe if the emulsion breaks. Note that excessive sonication can potentially degrade lipids.

Method 2: Chemical Disruption Techniques

These methods involve the addition of reagents to alter the chemical properties of the mixture and destabilize the emulsion.

  • Salting Out: Adding a salt increases the ionic strength of the aqueous phase, which can decrease the solubility of the organic solvent in the aqueous phase and disrupt the interactions of emulsifying agents at the interface.

    • Experimental Protocol: Salting Out

      • Prepare a saturated solution of sodium chloride (NaCl) in deionized water (brine).

      • Add a small volume of the brine solution (e.g., 1-2 mL) to the separatory funnel containing the emulsion.

      • Gently invert the funnel a few times to mix. Avoid vigorous shaking.

      • Allow the funnel to stand and observe the separation of the layers. Repeat with small additions of brine if necessary.

  • Addition of Anhydrous Sodium Sulfate (Na₂SO₄): Anhydrous sodium sulfate acts as a drying agent, removing water from the organic phase and helping to break the emulsion.

    • Experimental Protocol: Addition of Anhydrous Sodium Sulfate

      • Carefully pipette the organic layer along with the emulsion into a separate flask.

      • Add a small amount of anhydrous sodium sulfate powder (approximately 5-10% by weight relative to the emulsion volume) to the flask.

      • Gently swirl the flask. The sodium sulfate will absorb water and should start to clump together.

      • Continue adding small portions of sodium sulfate until it no longer clumps and flows freely, indicating that the water has been absorbed.

      • Allow the mixture to sit for 10-15 minutes to ensure complete drying.

      • Filter the organic phase through a filter paper to remove the sodium sulfate.

  • pH Adjustment (Acidification): If the emulsion is stabilized by acidic molecules like free fatty acids or certain proteins, lowering the pH can neutralize their charge and reduce their emulsifying properties.

    • Experimental Protocol: Acidification

      • Carefully add a dilute solution of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), dropwise to the emulsion.

      • Monitor the pH of the aqueous phase, aiming for a pH of approximately 2.

      • Gently mix after each addition and observe for emulsion breaking. Be cautious as pH changes can affect the stability of your target lipids.

Data Presentation

Table 1: Recommended Parameters for Emulsion Breaking Techniques

TechniqueParameterRecommended Value/RangeNotes
Centrifugation Speed3000 x g - 5000 rpmHigher speeds may be more effective but risk damaging fragile molecules.
Time15 - 20 minutesLonger times may be necessary for very stable emulsions.
Ultrasonication Time~15 minutesProlonged sonication can lead to lipid degradation.
Power40% of applied powerOptimal power may vary with the instrument and sample.
Salting Out ReagentSaturated NaCl (brine)Potassium pyrophosphate can also be an effective salt.
AmountAdd in small aliquots (1-2 mL)Observe the effect before adding more.
Sodium Sulfate Amount5-10% by weight of emulsionAdd until the powder no longer clumps.
Time10 - 15 minutesAllows for complete absorption of water.
Acidification pH~2Use dilute strong acids like HCl or H₂SO₄.

Mandatory Visualizations

Emulsion_Troubleshooting_Workflow start Emulsion Formed physical Physical Methods start->physical Try first chemical Chemical Methods start->chemical If physical methods fail gentle Prevention: Gentle Mixing spe Prevention: Solid-Phase Extraction sit Let it Sit / Tap physical->sit centrifuge Centrifugation physical->centrifuge ultrasound Ultrasonic Bath physical->ultrasound salt Add Salt (Salting Out) chemical->salt na2so4 Add Anhydrous Na₂SO₄ chemical->na2so4 acid Adjust pH (Acidification) chemical->acid resolved Emulsion Broken sit->resolved If successful centrifuge->resolved If successful ultrasound->resolved If successful salt->resolved If successful na2so4->resolved If successful acid->resolved If successful

Caption: Troubleshooting workflow for dealing with emulsion formation.

Emulsion_Formation_Causes cluster_causes Primary Causes cluster_energy Energy Input phospholipids Phospholipids emulsion Emulsion Formation phospholipids->emulsion proteins Proteins proteins->emulsion ffa Free Fatty Acids ffa->emulsion debris Cellular Debris debris->emulsion shaking Vigorous Shaking/ Mixing shaking->emulsion

Caption: Key factors contributing to emulsion formation during lipid extraction.

References

Technical Support Center: Long-Term Stability of 1-Linoleoyl Glycerol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability testing of 1-Linoleoyl Glycerol (1-LG). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound for long-term stability?

For long-term stability, this compound should be stored at -80°C.[1] Under these conditions, it is stable for at least two years.[1] If stored as a solution, it is recommended to store at -80°C for up to 6 months or at -20°C for up to 1 month. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the solution into single-use vials.

Q2: What are the primary degradation pathways for this compound?

The two primary degradation pathways for this compound are:

  • Oxidation: The linoleyl chain contains two double bonds, making it highly susceptible to oxidation. This can lead to the formation of hydroperoxides, aldehydes, and other secondary oxidation products.[2]

  • Hydrolysis: The ester linkage in this compound is susceptible to hydrolysis, which would yield linoleic acid and glycerol. This is more likely to occur under strong acidic or basic conditions.[3]

Q3: How can I minimize the oxidation of my this compound sample?

To minimize oxidation, it is crucial to store this compound under an inert atmosphere, such as argon or nitrogen.[4] When preparing solutions, use deoxygenated solvents. Protecting the sample from light by using amber vials or wrapping containers in foil can also help prevent photo-oxidation.

Q4: Can I store solutions of this compound in plastic tubes?

It is generally recommended to store solutions of lipids like this compound in glass vials with Teflon-lined caps. This is because certain plastics may contain leachables that can contaminate the sample or catalyze degradation.

Q5: My this compound solution appears cloudy or has precipitated after thawing. What should I do?

Cloudiness or precipitation upon thawing can be due to the concentration of this compound exceeding its solubility limit in the chosen solvent at a lower temperature. Gentle warming of the vial to 30-35°C and vortexing or sonication can help redissolve the compound. If the problem persists, consider preparing a more dilute stock solution.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent or non-reproducible experimental results. Sample degradation due to improper storage or handling.Confirm the purity of your this compound stock using an appropriate analytical method like HPLC. If degradation is detected, use a fresh vial. Ensure proper storage at -80°C under an inert atmosphere and avoid repeated freeze-thaw cycles.
Appearance of new peaks in HPLC analysis. Oxidation or hydrolysis of the this compound.Purge the storage vial with an inert gas (argon or nitrogen) before sealing and store at -80°C. For solutions, consider adding an antioxidant like butylated hydroxytoluene (BHT), but verify its compatibility with your downstream applications.
Decrease in the main compound peak area over time in stability studies. Degradation of the compound.Verify that storage conditions (temperature, inert atmosphere) have been consistently maintained. Check for potential contaminants in the solvent that could be accelerating degradation.
Precipitate forms when adding this compound to aqueous media. Poor solubility of the lipid in the aqueous buffer.Reduce the final concentration of this compound in the aqueous medium. Alternatively, increase the percentage of the initial organic solvent if your experimental design allows, or use a carrier protein like bovine serum albumin (BSA) to improve solubility.
Difficulty in dissolving the this compound. The compound may have solidified or is too viscous at low temperatures.Gently warm the vial to room temperature before attempting to dissolve. Sonication can also aid in dissolution. Ensure you are using an appropriate solvent such as ethanol, dimethylformamide (DMF), or acetonitrile.

Data Presentation

Long-Term Stability Data (Hypothetical)

The following table summarizes hypothetical stability data for this compound stored as a 10 mg/mL solution in acetonitrile.

Storage ConditionTime PointPurity (%) by HPLCAppearance
-80°C 0 months99.8Clear, colorless solution
6 months99.7Clear, colorless solution
12 months99.5Clear, colorless solution
24 months99.2Clear, colorless solution
-20°C 0 months99.8Clear, colorless solution
1 month98.5Clear, colorless solution
3 months96.2Clear, colorless solution
6 months92.1Faintly yellow solution
4°C 0 months99.8Clear, colorless solution
1 week95.3Faintly yellow solution
1 month85.1Yellow solution with visible precipitate
Forced Degradation Study Results (Illustrative)

This table presents illustrative data from a hypothetical forced degradation study on a 1 mg/mL solution of this compound.

Stress ConditionDuration% DegradationMajor Degradation Products
Acid Hydrolysis (0.1 M HCl) 24 hours at 60°C15.2%Linoleic Acid, Glycerol
Base Hydrolysis (0.1 M NaOH) 24 hours at 60°C25.8%Linoleic Acid, Glycerol
Oxidation (3% H₂O₂) 24 hours at RT35.5%Hydroperoxides, Aldehydes
Thermal Degradation 48 hours at 80°C8.9%Oxidative and hydrolytic products
Photolytic Degradation (ICH Q1B) 24 hours12.3%Oxidative products

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Allow the vial of this compound to equilibrate to room temperature.

  • Accurately weigh the desired amount of the compound in a clean glass vial.

  • Add the appropriate volume of a suitable solvent (e.g., anhydrous ethanol or acetonitrile) to achieve the desired concentration.

  • Cap the vial tightly and vortex until the compound is completely dissolved. Gentle warming (to 30-35°C) or sonication may be used to assist dissolution.

  • Once dissolved, gently flush the headspace of the vial with an inert gas like nitrogen or argon for 15-20 seconds to displace air.

  • Immediately cap the vial tightly and seal with parafilm for extra security.

  • Clearly label the vial with the compound name, concentration, solvent, and date of preparation.

  • Store the stock solution at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: Stability-Indicating HPLC Method

This protocol describes a general reversed-phase HPLC method suitable for assessing the stability of this compound and separating it from its potential degradation products.

  • Instrumentation: HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Water

  • Gradient Program:

    • 0-5 min: 80% A

    • 5-20 min: Gradient to 100% A

    • 20-25 min: Hold at 100% A

    • 25-30 min: Return to 80% A and re-equilibrate

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection:

    • ELSD: Nebulizer Temperature 40°C, Evaporator Temperature 60°C, Gas Flow 1.5 L/min

    • UV: 205 nm (for detecting the ester carbonyl and double bonds)

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Evaluation start 1-LG Stock prep Prepare Solutions (e.g., 1 mg/mL) start->prep stress Apply Stress Conditions (Acid, Base, Oxidative, etc.) prep->stress hplc HPLC Analysis stress->hplc data Data Acquisition hplc->data purity Assess Purity data->purity degradation Identify Degradants data->degradation report Stability Report purity->report degradation->report

Caption: Workflow for a forced degradation study of this compound.

degradation_pathway cluster_oxidation Oxidation Pathway cluster_hydrolysis Hydrolysis Pathway LG This compound hydroperoxides Hydroperoxides LG->hydroperoxides O₂, light, heat linoleic_acid Linoleic Acid LG->linoleic_acid H₂O (Acid/Base) aldehydes Aldehydes & Ketones hydroperoxides->aldehydes Decomposition glycerol Glycerol troubleshooting_logic start Inconsistent Experimental Results check_purity Check Purity by HPLC start->check_purity degraded Degradation Detected check_purity->degraded Yes not_degraded No Degradation Detected check_purity->not_degraded No use_fresh Use Fresh Aliquot degraded->use_fresh review_protocol Review Experimental Protocol not_degraded->review_protocol check_storage Verify Storage Conditions (-80°C, Inert Gas) use_fresh->check_storage

References

Technical Support Center: 1-Linoleoyl Glycerol Sample Preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common artifacts during 1-Linoleoyl Glycerol (1-LG) sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound (1-LG) and why is its sample preparation critical?

A1: this compound (1-LG) is a monoacylglycerol consisting of a glycerol backbone esterified with the polyunsaturated fatty acid, linoleic acid, at the sn-1 position. The presence of two double bonds in the linoleyl chain makes 1-LG highly susceptible to degradation, particularly oxidation, during sample preparation.[1] Improper handling can lead to the formation of artifacts that compromise the integrity of experimental results, leading to inaccurate quantification and misinterpretation of data.

Q2: What are the most common artifacts encountered during 1-LG sample preparation?

A2: The most prevalent artifacts are products of lipid oxidation and acyl migration (isomerization).

  • Oxidation: The polyunsaturated linoleyl group is prone to autoxidation, photo-oxidation, and enzymatic oxidation, resulting in the formation of hydroperoxides, aldehydes, and ketones.[1]

  • Isomerization: Acyl migration can occur, leading to the formation of the positional isomer, 2-Linoleoyl Glycerol (2-LG). This process can be catalyzed by heat, acidic, or basic conditions.

Q3: How can I prevent the oxidation of my 1-LG sample?

A3: To minimize oxidation, it is crucial to work quickly at low temperatures and limit exposure to oxygen and light.[1] Key preventive measures include:

  • Processing samples on ice whenever possible.[1]

  • Adding antioxidants, such as butylated hydroxytoluene (BHT), to extraction solvents.[1]

  • Storing the sample under an inert gas atmosphere (e.g., nitrogen or argon).

  • Protecting the sample from light.

Q4: What are the best storage conditions for 1-LG to ensure its stability?

A4: Due to its susceptibility to oxidation, 1-LG should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), at a low temperature of -20°C or -80°C, and protected from light. Long-term stability of at least two years can be achieved under these conditions.

Q5: Can I use Gas Chromatography (GC) for the analysis of 1-LG?

A5: Direct analysis of 1-LG by GC is challenging due to its low volatility and the presence of free hydroxyl groups. Derivatization of the hydroxyl groups to form more volatile esters (e.g., by acetylation) is typically required to improve chromatographic behavior for GC analysis.

Troubleshooting Guides

Issue 1: High Background Signal or Inconsistent Results in Biochemical Assays
  • Possible Cause: In aqueous solutions, 1-LG can form micelles or larger aggregates that scatter light, leading to inaccurate readings in spectrophotometric and fluorometric assays. Additionally, its hydrophobic nature can cause nonspecific binding to assay components like enzymes, substrates, or microplates.

  • Troubleshooting Workflow:

    A High Background or Inconsistent Results B Run Compound-Only Control (1-LG without analyte) A->B C Significant Signal? B->C D Interference Confirmed C->D Yes E No Significant Signal C->E No F Incorporate Detergent (e.g., Triton X-100, Tween-20) to solubilize 1-LG micelles D->F G Perform Spike and Recovery Experiment E->G F->G H Poor Recovery? G->H I Indicates Nonspecific Binding or Degradation H->I Yes J Good Recovery H->J No K Consider Alternative Assay or Sample Cleanup (e.g., SPE) I->K

    Caption: Troubleshooting workflow for assay interference.

Issue 2: Poor Chromatographic Resolution or Peak Shape
  • Possible Causes: Co-elution with structurally similar lipids, sample overload, or a mismatch between the sample solvent and the initial mobile phase can lead to poor resolution and peak shape.

  • Troubleshooting Steps:

    • Optimize Mobile Phase: Adjust the gradient to improve the separation of 1-LG from other lipids. For reversed-phase HPLC, a weaker initial solvent composition can enhance resolution.

    • Change Column Stationary Phase: If mobile phase optimization is insufficient, consider a different column chemistry. A C30 column can offer enhanced shape selectivity for unsaturated lipids compared to a C18 column.

    • Check for Sample Overload: Prepare and inject a dilution series of your sample. If peak shape improves with dilution, the original sample was overloaded.

    • Solvent Mismatch: Reconstitute the sample extract in a solvent that is similar in composition to the initial mobile phase.

    A Poor Chromatographic Resolution B Optimize Mobile Phase Gradient A->B C Resolution Improved? B->C D Continue with Optimized Method C->D Yes E Change Column Stationary Phase (e.g., C30 for better isomer separation) C->E No F Resolution Improved? E->F F->D Yes G Check for Sample Overload (Inject dilution series) F->G No H Peak Shape Improves with Dilution? G->H I Reduce Sample Concentration H->I Yes J Address Solvent Mismatch (Reconstitute in initial mobile phase) H->J No

    Caption: Troubleshooting poor chromatographic resolution.

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound and its Ether Analog

PropertyThis compound (Ester)1-Linoleyl-rac-glycerol (Ether)Data Source(s)
Molecular FormulaC₂₁H₃₈O₄C₂₁H₄₀O₃
Molar Mass354.52 g/mol 340.54 g/mol
Melting Point14-15 °CLower than ester analog (predicted)
Boiling Point485.0 ± 40.0 °C (Predicted)Lower than ester analog (predicted)
Chemical StabilityModerate (Susceptible to hydrolysis)High (Resistant to acid/base hydrolysis)
Enzymatic StabilityLow (Substrate for lipases)High (Resistant to lipases)

Table 2: Comparison of Common Lipid Extraction Methods

Extraction MethodPrincipleAdvantagesDisadvantages
Folch Biphasic extraction using chloroform:methanol (2:1, v/v).High extraction efficiency for a broad range of lipids.Use of toxic chloroform; labor-intensive.
Bligh & Dyer A modification of the Folch method using a lower solvent-to-sample ratio.Uses less solvent than the Folch method.Also uses chloroform; may be less efficient for samples with high lipid content.
MTBE Biphasic extraction using methyl-tert-butyl ether and methanol.Less toxic than chloroform; the upper organic phase is easier to collect.MTBE is highly volatile, which can affect reproducibility.

Experimental Protocols

Protocol 1: General Lipid Extraction from Biological Samples (Folch Method)

This protocol is a standard method for the total lipid extraction from biological matrices such as plasma, cells, or tissues.

  • Sample Preparation: To a glass centrifuge tube, add a known amount of the biological sample (e.g., 100 µL plasma, 10^6 cells, or 10 mg tissue).

  • Addition of Internal Standard: Add a known amount of an appropriate internal standard.

  • Lipid Extraction: Add 20 volumes of a chloroform:methanol (2:1, v/v) mixture. For 100 µL of plasma, this would be 2 mL. Vortex the mixture vigorously for 1-2 minutes.

  • Incubation: Incubate the mixture at room temperature for 20-30 minutes.

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution (e.g., 400 µL for a 2 mL extraction). Vortex again for 1-2 minutes to induce phase separation.

  • Centrifugation: Centrifuge the sample at 2000 x g for 10 minutes at 4°C to pellet any precipitated protein and achieve clear phase separation.

  • Collection of Lipid Extract: Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette.

  • Drying and Reconstitution: Evaporate the solvent to dryness under a gentle stream of nitrogen gas. Reconstitute the dried lipid extract in a suitable solvent for your analytical method (e.g., isopropanol:acetonitrile:water for reversed-phase LC-MS).

Protocol 2: Derivatization of 1-LG for GC Analysis (Acetylation)

To improve the volatility and chromatographic behavior of 1-LG for Gas Chromatography (GC) analysis, the free hydroxyl groups can be acetylated.

  • Reagent Preparation: Prepare a derivatization reagent of acetic anhydride and pyridine (5:1, v/v).

  • Derivatization Reaction: To the dried lipid extract, add 100 µL of the derivatization reagent. Vortex briefly and incubate at 60°C for 1 hour.

  • Reagent Removal: Dry the sample completely under a stream of nitrogen.

  • Reconstitution: Reconstitute the derivatized sample in hexane or another suitable solvent for GC injection.

Protocol 3: Sample Preparation for NMR Analysis
  • Solvent Selection: Dissolve approximately 5-25 mg of the 1-LG sample in a deuterated solvent (e.g., CDCl₃).

  • Filtration: To remove any solid particles that can distort the magnetic field, filter the sample through a small plug of glass wool packed into a Pasteur pipette directly into a clean NMR tube.

  • Volume Adjustment: Ensure the sample depth in the NMR tube is sufficient for analysis, typically around 4-5 cm.

  • Internal Reference: Add an internal reference standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing.

Visualizations

cluster_prep Sample Preparation cluster_extraction Lipid Extraction (Folch) cluster_analysis Analysis A Biological Sample (Tissue, Cells, Plasma) B Homogenization/Lysis A->B C Addition of Internal Standard and Antioxidant (BHT) B->C D Add Chloroform:Methanol (2:1) C->D E Vortex & Incubate D->E F Add 0.9% NaCl for Phase Separation E->F G Centrifuge F->G H Collect Lower Organic Phase G->H I Dry Down Under Nitrogen H->I J Reconstitute in Appropriate Solvent I->J K LC-MS Analysis J->K L GC-MS Analysis (after derivatization) J->L M NMR Analysis J->M

Caption: General experimental workflow for 1-LG analysis.

A This compound (1-LG) B Oxidation A->B O₂, light, heat D Acyl Migration (Isomerization) A->D heat, acid/base C Hydroperoxides, Aldehydes, Ketones B->C E 2-Linoleoyl Glycerol (2-LG) D->E

Caption: Primary degradation pathways of this compound.

References

Technical Support Center: 1-Linoleoyl Glycerol Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Linoleoyl Glycerol (1-LG) mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges in the mass spectrometry analysis of this compound (1-LG)?

A1: The primary challenges in 1-LG mass spectrometry include:

  • Low Ionization Efficiency: As a neutral lipid, 1-LG does not ionize well by electrospray ionization (ESI), often leading to low signal intensity.[1][2]

  • Isomer Differentiation: Distinguishing 1-LG from its regioisomer, 2-Linoleoyl Glycerol (2-LG), is difficult as they have the same mass and can produce similar fragments. Acyl migration from the sn-2 to the more stable sn-1 position can also occur, complicating the analysis of the original isomeric composition.

  • In-source Fragmentation: 1-LG can be prone to fragmentation within the ion source, which can reduce the abundance of the molecular ion and complicate spectral interpretation.[1]

  • Adduct Formation: In ESI, 1-LG readily forms various adducts (e.g., [M+H]⁺, [M+Na]⁺, [M+NH₄]⁺), which can split the ion current and reduce the intensity of a single desired precursor ion.[1]

  • Quantification: Accurate quantification can be challenging due to the lack of stable, commercially available standards for the 2-isomer and the potential for ion suppression from the sample matrix.[3]

Q2: Which ionization techniques are best suited for 1-LG analysis?

A2: Positive mode Electrospray Ionization (ESI) is commonly used for 1-LG analysis, typically with the addition of an ionization additive to promote the formation of a specific adduct. For example, adding sodium acetate or ammonium acetate can encourage the formation of [M+Na]⁺ or [M+NH₄]⁺ ions, respectively, which can improve signal intensity and consistency. Atmospheric Pressure Photoionization (APPI) has also been shown to be a sensitive technique for the analysis of monoacylglycerols.

Q3: How can I differentiate between 1-LG and 2-LG using mass spectrometry?

A3: Differentiating between 1-LG and 2-LG is a significant challenge. While tandem mass spectrometry (MS/MS) of the parent molecule may not provide distinct fragmentation patterns, derivatization followed by Gas Chromatography-Mass Spectrometry (GC-MS) can be effective. After silylation, 1- and 2-monoacylglycerols exhibit different fragmentation patterns. For silylated 1-MAGs, a characteristic fragment is observed from the loss of m/z 103, while silylated 2-MAGs show diagnostic fragments at m/z 218.

Q4: What are the common sources of contamination in 1-LG analysis?

A4: Contamination is a common issue in lipidomics. For monoacylglycerols, a high background of 16:0 and 18:0 MAGs is often observed in solvent controls and blanks. Potential sources of these contaminants include glassware, solvents, and plasticware (e.g., pipette tips, vials). It is crucial to use high-purity solvents and meticulously clean all glassware and consumables to minimize background interference.

Troubleshooting Guides

Problem 1: Low or No Signal for 1-LG
Potential Cause Recommended Solution
Low Sample Concentration Concentrate the sample prior to analysis.
Poor Ionization Efficiency Optimize ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas temperature and flow rate). Add an ionization additive (e.g., 1-10 mM sodium acetate or ammonium acetate) to the mobile phase or sample to promote the formation of a single, stable adduct.
In-source Fragmentation Reduce the cone voltage (or equivalent parameter on your instrument) to minimize fragmentation in the ion source.
Ion Suppression Ensure the sample is sufficiently purified to remove matrix components that can suppress the ionization of 1-LG.
Incorrect Mobile Phase Use a mobile phase appropriate for lipid analysis. For reversed-phase chromatography, a gradient of water with a modifier (e.g., formic acid, ammonium acetate) and an organic solvent mixture (e.g., acetonitrile/isopropanol) is common.
Problem 2: Poor Fragmentation or Uninformative MS/MS Spectrum
Potential Cause Recommended Solution
Inappropriate Collision Energy Perform a collision energy ramp to determine the optimal setting for your specific instrument and the precursor ion of interest. For monoacylglycerols, a lower collision energy (e.g., 10-25 eV) is often sufficient to induce characteristic fragmentation.
Low Precursor Ion Intensity Address the issues of low signal as described in "Problem 1" to ensure sufficient precursor ion intensity for fragmentation.
Wide Precursor Ion Isolation Width Narrow the isolation window in the quadrupole to select only the isotopic peak of interest for the precursor ion.
Incorrect Precursor Ion Selected Verify the m/z of the intended precursor ion, considering the possibility of different adducts ([M+H]⁺, [M+Na]⁺, [M+NH₄]⁺).
Problem 3: Unexpected Peaks in the Mass Spectrum
Potential Cause Recommended Solution
Contamination Run solvent blanks to identify potential sources of contamination from solvents, glassware, or the LC-MS system. Use high-purity solvents and thoroughly clean all materials.
Presence of Isomers The presence of 2-LG can result in a co-eluting peak with a similar mass spectrum. Chromatographic separation of isomers can be attempted with specialized columns or optimized gradients.
Oxidation of 1-LG The linoleoyl chain is susceptible to oxidation. Store samples at low temperatures, under an inert atmosphere, and protected from light. Consider adding an antioxidant like BHT to your extraction solvent.
Formation of Multiple Adducts The presence of various cations in the sample or mobile phase can lead to multiple adducts. To simplify the spectrum, try to promote the formation of a single adduct by adding a specific salt (e.g., sodium acetate).

Quantitative Data

Table 1: Predicted m/z Values for this compound (C₂₁H₃₈O₄, Exact Mass: 354.2770)

Ion TypeFormulaPredicted m/z
[M+H]⁺ C₂₁H₃₉O₄⁺355.2843
[M+Na]⁺ C₂₁H₃₈O₄Na⁺377.2662
[M+NH₄]⁺ C₂₁H₄₂NO₄⁺372.3108
[M-H]⁻ C₂₁H₃₇O₄⁻353.2700

Table 2: Characteristic Fragment Ions of Monoacylglycerols (MAGs) in MS/MS

Precursor IonFragmentation PathwayCharacteristic Fragment IonNotes
[M+H]⁺ Neutral loss of glycerol[M+H - C₃H₈O₃]⁺A common fragmentation pathway for monoacylglycerols under CID. For 1-LG, this would be at approximately m/z 263.23.
[M+NH₄]⁺ Neutral loss of ammonia and the fatty acid[M+NH₄ - NH₃ - C₁₈H₃₂O₂]⁺Results in a fragment corresponding to the diglyceride backbone.
TMS-derivatized 1-LG (GC-MS) Cleavage of the silylated glycerol moiety[M - 103]⁺Characteristic fragment for 1-monoacylglycerol trimethylsilyl ethers.
TMS-derivatized 2-LG (GC-MS) Cleavage of the silylated glycerol moietym/z 218Diagnostic fragment for 2-monoacylglycerol trimethylsilyl ethers.

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of this compound
  • Sample Preparation (Lipid Extraction):

    • A modified Bligh-Dyer or Matyash extraction is recommended.

    • To 100 µL of sample (e.g., plasma, cell lysate), add a known amount of an appropriate internal standard (e.g., d5-1-palmitoyl-glycerol).

    • Add 300 µL of methanol. Vortex thoroughly.

    • Add 1 mL of methyl-tert-butyl ether (MTBE). Vortex for 10 minutes at 4°C.

    • Add 250 µL of MS-grade water to induce phase separation. Vortex for 1 minute.

    • Centrifuge at 1,000 x g for 10 minutes.

    • Carefully collect the upper organic phase.

    • Dry the extract under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in a solvent compatible with the LC mobile phase (e.g., acetonitrile/isopropanol 1:1, v/v).

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 10 mM ammonium acetate and 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 10 mM ammonium acetate and 0.1% formic acid.

    • Gradient: A shallow gradient should be optimized to separate 1-LG from other lipids. A representative gradient is:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 100% B

      • 15-20 min: Hold at 100% B

      • 20.1-25 min: Return to 30% B

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 50°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MS Scan Mode: For quantification, use Multiple Reaction Monitoring (MRM). For identification, a full scan followed by product ion scans can be used.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V (optimize for your instrument to minimize in-source fragmentation).

    • Desolvation Gas Flow: 600 L/hr.

    • Desolvation Temperature: 350°C.

    • Collision Energy (for MS/MS): Optimize between 10-25 eV for the specific precursor ion.

Protocol 2: GC-MS Analysis of this compound (with Silylation)
  • Sample Preparation (Lipid Extraction and Derivatization):

    • Extract lipids as described in Protocol 1.

    • Dry the lipid extract completely under nitrogen.

    • To the dried extract, add 50 µL of anhydrous pyridine and 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)).

    • Tightly cap the vial and heat at 70°C for 60 minutes.

    • Cool the vial to room temperature before analysis.

  • Gas Chromatography (GC):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Injector Temperature: 280°C.

    • Oven Temperature Program:

      • Initial temperature: 150°C, hold for 1 minute.

      • Ramp to 320°C at 10°C/min.

      • Hold at 320°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Mode: Splitless.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 50-600.

Visualizations

Challenges_in_1LG_MS Challenges in this compound Mass Spectrometry cluster_sample Sample Characteristics cluster_instrument Instrumentation Challenges cluster_data Data Interpretation Isomerism Isomerism Isomer_Differentiation Difficulty in Isomer Differentiation Isomerism->Isomer_Differentiation Low_Abundance Low_Abundance Quantification Quantification Low_Abundance->Quantification Oxidative_Instability Oxidative_Instability Ionization_Efficiency Low Ionization Efficiency Ionization_Efficiency->Quantification In_Source_Fragmentation In-Source Fragmentation Adduct_Formation Variable Adduct Formation Adduct_Formation->Quantification Contamination Contamination Contamination->Quantification 1-LG_Analysis 1-LG MS Analysis 1-LG_Analysis->Isomerism 1-LG_Analysis->Low_Abundance 1-LG_Analysis->Oxidative_Instability 1-LG_Analysis->Ionization_Efficiency 1-LG_Analysis->In_Source_Fragmentation 1-LG_Analysis->Adduct_Formation

Caption: Key challenges in this compound mass spectrometry.

Troubleshooting_Workflow Troubleshooting Workflow for Low 1-LG Signal start Start: Low/No 1-LG Signal check_conc Sample Concentrated? start->check_conc concentrate Concentrate Sample check_conc->concentrate No check_ionization Ionization Optimized? check_conc->check_ionization Yes concentrate->check_ionization optimize_source Optimize Source Parameters (Voltage, Gas, Temp) check_ionization->optimize_source No check_in_source_frag In-Source Fragmentation? check_ionization->check_in_source_frag Yes add_additive Add Ionization Additive (e.g., NaOAc) optimize_source->add_additive add_additive->check_in_source_frag reduce_cone_voltage Reduce Cone Voltage check_in_source_frag->reduce_cone_voltage Yes check_ion_suppression Matrix Effects? check_in_source_frag->check_ion_suppression No reduce_cone_voltage->check_ion_suppression purify_sample Improve Sample Cleanup check_ion_suppression->purify_sample Yes success Signal Improved check_ion_suppression->success No purify_sample->success

Caption: A logical workflow for troubleshooting low signal intensity.

References

Technical Support Center: Chromatography for 1-Linoleoyl Glycerol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 1-Linoleoyl Glycerol (1-LG). Our goal is to help you resolve common chromatographic challenges and improve the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of peak tailing when analyzing this compound?

Peak tailing, where the trailing edge of a chromatographic peak is wider than the leading edge, is a frequent issue. For 1-LG, this can be attributed to several factors:

  • Secondary Interactions: The free hydroxyl groups on the glycerol backbone can interact with active sites on the silica-based stationary phase, such as ionized silanol groups. This leads to multiple retention mechanisms and results in tailing peaks.[1]

  • Column Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion, including tailing.[1]

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can create active sites that cause tailing. A sudden onset of tailing might indicate a new source of contamination.[2]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can influence the ionization state of both the analyte and the stationary phase, affecting peak shape. Buffers can help maintain a stable pH and mask residual silanol interactions.[1]

Q2: My this compound peak is fronting. What could be the cause?

Peak fronting is less common than tailing but can occur under certain conditions:

  • Sample Overload: Similar to tailing, injecting an excessive amount of 1-LG can lead to peak fronting.[3] A dilution series experiment can help confirm if this is the issue.

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause the analyte to move through the column too quickly at the beginning of the injection, resulting in a fronting peak. It is recommended to reconstitute the sample in a solvent that mimics the initial mobile phase.

  • Column Void or Channeling: A physical problem with the column, such as a void at the inlet or channeling in the packing bed, can distort the sample flow path and lead to fronting peaks.

Q3: All peaks in my chromatogram, including this compound, are showing poor shape (e.g., tailing or splitting). What should I investigate?

When all peaks in a chromatogram are affected, the problem is likely related to the system upstream of the column's separation bed.

  • Blocked Column Frit: Particulate matter from the sample, mobile phase, or system components can block the inlet frit of the column, distorting the sample flow and affecting all peaks. Backflushing the column may resolve this issue.

  • Extra-Column Volume: Excessive volume in tubing, fittings, or connections between the injector and the detector can lead to peak broadening and distortion for all analytes.

  • Improper Column Installation: An incorrectly installed column can create dead volume and lead to poor peak shape for all compounds.

Q4: How can I improve the resolution between this compound and other structurally similar lipids?

Achieving good resolution is crucial for accurate quantification, especially when dealing with isomers or other closely related lipids.

  • Optimize the Mobile Phase Gradient: A shallower gradient can enhance the separation of lipids with similar hydrophobicity in reversed-phase chromatography.

  • Adjust Mobile Phase Composition: Experimenting with different organic modifiers, such as acetonitrile or methanol, can alter selectivity and improve separation.

  • Change the Stationary Phase: If resolution cannot be achieved by modifying the mobile phase, using a column with a different stationary phase chemistry (e.g., C18, C8) or a different particle size may be necessary.

  • Temperature Control: Adjusting the column temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, thereby affecting resolution.

Troubleshooting Summary

The following table summarizes common peak shape problems encountered during the analysis of this compound and provides recommended actions.

SymptomPotential CauseRecommended Action
Peak Tailing (Specific to 1-LG) Secondary interactions with the stationary phase.Use a mobile phase with a suitable buffer or additive (e.g., triethylamine) to mask active sites. Consider using a column with a less active stationary phase.
Column overload.Inject a dilution series of the sample to confirm and determine the optimal concentration.
Peak Fronting Sample solvent is stronger than the mobile phase.Reconstitute the sample in a solvent similar to the initial mobile phase.
Column overload.Reduce the injection volume or sample concentration.
Broad Peaks Low column efficiency.Lower the flow rate or use a column with smaller particles.
All Peaks Tailing or Distorted Blocked column inlet frit.Reverse and flush the column. If the problem persists, replace the frit or the column.
Extra-column volume.Check all fittings and connections for dead volume. Use tubing with the smallest appropriate inner diameter.

Experimental Protocols

Protocol 1: Sample Preparation for Reversed-Phase HPLC Analysis of this compound

This protocol provides a general guideline for preparing a lipid extract containing 1-LG for analysis.

  • Lipid Extraction: Perform a lipid extraction from the sample matrix using a standard method such as the Bligh & Dyer or Folch procedure.

  • Drying: Dry the resulting lipid extract under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a solvent that is compatible with the initial mobile phase of your HPLC method. A common choice for reversed-phase chromatography is a mixture of acetonitrile and isopropanol (e.g., 1:1, v/v).

Protocol 2: General Reversed-Phase HPLC-MS Method for Monoacylglycerols

This protocol can be used as a starting point for developing a method for 1-LG analysis.

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: Acetonitrile/Water (e.g., 90:10, v/v) with a suitable additive like 0.1% formic acid or 10 mM ammonium formate for improved ionization and peak shape.

  • Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10, v/v) with the same additive as Mobile Phase A.

  • Gradient: A shallow gradient starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40 - 55°C.

  • Injection Volume: 2 - 10 µL.

  • Mass Spectrometer Ionization Mode: ESI Positive.

Troubleshooting Workflow

The following diagram illustrates a systematic approach to troubleshooting poor peak shape for this compound.

G Troubleshooting Workflow for Poor Peak Shape cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Systematic Investigation cluster_3 Resolution start Poor Peak Shape Observed (Tailing, Fronting, Broadening) check_all_peaks Are all peaks affected? start->check_all_peaks check_system Inspect for System-Wide Issues: - Check for leaks - Verify mobile phase preparation - Confirm column installation check_all_peaks->check_system Yes check_specific_peak Focus on Analyte-Specific Issues check_all_peaks->check_specific_peak No column_health Evaluate Column Health: - Backflush column - Replace column if necessary check_system->column_health sample_overload Test for Sample Overload: Inject a dilution series check_specific_peak->sample_overload solvent_mismatch Check Sample Solvent: Reconstitute in initial mobile phase sample_overload->solvent_mismatch secondary_interactions Address Secondary Interactions: - Adjust mobile phase pH/buffer - Use a different column solvent_mismatch->secondary_interactions solution Peak Shape Improved secondary_interactions->solution column_health->solution

Caption: A logical workflow for diagnosing and resolving poor chromatographic peak shape.

References

Validation & Comparative

A Comparative Analysis of 1-Linoleoyl Glycerol and 2-Linoleoyl Glycerol Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Isomeric Monoglycerides

In the landscape of lipid signaling, the isomeric position of a fatty acid on the glycerol backbone can dramatically alter its biological activity. This guide provides a detailed comparison of 1-Linoleoyl Glycerol (1-LG) and 2-Linoleoyl Glycerol (2-LG), two structurally similar monoglycerides with distinct pharmacological profiles. We present a summary of their quantitative activities, detailed experimental protocols for key assays, and visual representations of their signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Quantitative Data Summary

The biological activities of 1-LG and 2-LG are directed towards different primary targets, resulting in distinct downstream effects. The following table summarizes the key quantitative data for their respective activities.

FeatureThis compound (1-LG)2-Linoleoyl Glycerol (2-LG)
Primary Target Lipoprotein-associated phospholipase A2 (Lp-PLA2) / Platelet-activating factor acetylhydrolase (PAF-AH)Cannabinoid Receptor 1 (CB1)
Activity InhibitionPartial Agonism
Potency (IC50) 45 µMNot applicable (Partial Agonist)
Efficacy Not applicable (Inhibitor)Induces ~30% of the response of a full agonist at a concentration of 20 µM[1]
Key Biological Effect Anti-inflammatoryNeuromodulatory, "Entourage Effect"

Comparative Analysis of Biological Activity

This compound (1-LG): An Anti-inflammatory Modulator

1-LG primarily functions as an inhibitor of Lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in inflammatory processes.[2] By inhibiting Lp-PLA2, 1-LG prevents the hydrolysis of oxidized phospholipids into pro-inflammatory mediators such as lysophosphatidylcholine (LysoPC). This inhibitory action underlies its potential anti-inflammatory and anti-atherogenic properties. The (R) and (S) enantiomers of 1-LG exhibit slightly different inhibitory potencies, with IC50 values of 45.0 µM and 52.0 µM, respectively.[2] Furthermore, 1-LG has been shown to mitigate inflammation by reducing the production of interleukin-6 (IL-6).[2]

2-Linoleoyl Glycerol (2-LG): A Neuromodulatory Endocannabinoid

In contrast to its isomer, 2-LG acts on the central nervous system as a partial agonist of the cannabinoid receptor 1 (CB1).[1] As a partial agonist, it binds to and activates the CB1 receptor, but with a lower efficacy than full agonists like 2-arachidonoylglycerol (2-AG). At a concentration of 20 µM, 2-LG elicits a response that is approximately 30% of that induced by a full agonist in a CB1 Tango assay. This activity contributes to the neuromodulatory effects associated with the endocannabinoid system. Additionally, 2-LG is known to exhibit an "entourage effect," where it can modulate the activity of other endocannabinoids, such as 2-AG and anandamide (AEA), by potentially inhibiting their degradation.

Signaling Pathways

The distinct targets of 1-LG and 2-LG lead to their involvement in different signaling cascades.

This compound and the Lp-PLA2 Inflammatory Pathway

1-LG's inhibition of Lp-PLA2 interrupts a key step in a pro-inflammatory signaling pathway. Lp-PLA2, primarily associated with low-density lipoprotein (LDL), hydrolyzes oxidized phospholipids on the LDL particle surface. This action generates lysophosphatidylcholine (LysoPC) and oxidized fatty acids, which are potent inflammatory mediators that can recruit immune cells and promote inflammation within the vascular wall. By inhibiting Lp-PLA2, 1-LG reduces the production of these inflammatory molecules, thereby exerting its anti-inflammatory effects. This pathway is also linked to the JAK2/STAT3 and NLRP3 inflammasome signaling cascades.

Lp-PLA2 Signaling Pathway cluster_vessel Blood Vessel cluster_cell Vascular Wall Cell LDL Oxidized LDL LpPLA2 Lp-PLA2 LDL->LpPLA2 binds to LysoPC Lysophosphatidylcholine (LysoPC) LpPLA2->LysoPC hydrolyzes to OxFA Oxidized Fatty Acids LpPLA2->OxFA hydrolyzes to Inflammation Inflammation (e.g., via JAK2/STAT3, NLRP3) LysoPC->Inflammation OxFA->Inflammation OneLG This compound OneLG->LpPLA2 inhibits CB1 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol TwoLG 2-Linoleoyl Glycerol CB1 CB1 Receptor TwoLG->CB1 binds & activates G_protein Gαi/oβγ CB1->G_protein activates MAPK MAPK Pathway CB1->MAPK activates via β-arrestin/other G-proteins G_alpha Gαi/o G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC inhibits IonChannels Ion Channels (Ca²⁺↓, K⁺↑) G_betagamma->IonChannels modulates cAMP cAMP AC->cAMP Neurotransmitter_Release ↓ Neurotransmitter Release cAMP->Neurotransmitter_Release IonChannels->Neurotransmitter_Release Lp-PLA2 Inhibition Assay Workflow A Prepare Reagents (Lp-PLA2, 1-LG, 2-thio-PAF, DTNB) B Add Lp-PLA2 and 1-LG to 96-well plate A->B C Incubate B->C D Add Substrate (2-thio-PAF) and DTNB C->D E Measure Absorbance at 414 nm D->E F Calculate Reaction Rates and Determine IC50 E->F CB1 Tango Assay Workflow cluster_cell_culture Cell Culture cluster_assay Assay Procedure A Seed CB1 Tango™ Cells in 96-well plate B Incubate Overnight A->B C Add 2-LG (agonist) D Incubate (5-16 hours) C->D E Add β-lactamase substrate D->E F Incubate (1-2 hours) E->F G Measure Fluorescence F->G H Analyze Data (EC50, Efficacy) G->H

References

A Comparative Analysis of the Biological Effects of Monoacylglycerols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological effects of various monoacylglycerols (MAGs), supported by experimental data. It is designed to assist researchers, scientists, and drug development professionals in understanding the diverse functionalities of these lipid molecules. The information is presented through clearly structured data tables, detailed experimental protocols, and visual diagrams of key signaling pathways.

I. Comparative Biological Activities of Monoacylglycerols

Monoacylglycerols, esters of glycerol and a single fatty acid, are not merely metabolic intermediates but also potent signaling molecules with a wide range of biological effects. Their activity is largely dictated by the nature of the attached fatty acid and the isomeric position (sn-1 or sn-2). This section compares the effects of different MAGs on cannabinoid receptor binding, inflammation, oxidative stress, and cancer cell cytotoxicity.

Cannabinoid Receptor Binding and Activation

The endocannabinoid system, a crucial regulator of numerous physiological processes, is significantly modulated by certain monoacylglycerols. 2-Arachidonoylglycerol (2-AG) is a primary endogenous ligand for the cannabinoid receptors CB1 and CB2.[1] Its isomer, 1-arachidonoylglycerol (1-AG), also exhibits biological activity, though with different potency.[2]

MonoacylglycerolReceptorBinding Affinity (Ki)Agonist Efficacy (EC50)Notes
2-Arachidonoylglycerol (2-AG) CB1472 ± 55 nM[3]~3-fold more potent than 1-AG[2]Full agonist.[1] Considered a primary endogenous ligand for both CB1 and CB2 receptors.
CB21400 ± 172 nM122 ± 17 nM (in CHO-hCB2 membranes)Full agonist.
1-Arachidonoylglycerol (1-AG) CB1Higher than 2-AG (less potent)One order of magnitude higher than 2-AGHigh efficacy agonist, but less potent than 2-AG. Can be formed by the isomerization of 2-AG.
CB2--Data not readily available.

Table 1: Comparative Cannabinoid Receptor Activity of 2-AG and 1-AG. This table summarizes the binding affinities and agonist efficacies of 2-AG and 1-AG at CB1 and CB2 receptors, highlighting the superior potency of 2-AG.

Anti-inflammatory and Antioxidant Effects

Monoacylglycerols exhibit significant anti-inflammatory and antioxidant properties, which are largely dependent on their fatty acid composition. For instance, MAGs containing unsaturated fatty acids like oleic acid show more potent effects compared to those with saturated fatty acids.

MonoacylglycerolAssayEndpointResult
Monoacylglycerol with Oleic Acid (C18:1) Nitric Oxide (NO) Inhibition in RAW 264.7 macrophagesIC5065.70 µg/mL
MAG-Oleic Acid (MAG-O) Copper-mediated LDL oxidationAntioxidant activityStrongest radical scavenging and antioxidant activities compared to MAG-Palmitic and MAG-Stearic acids.
MAG-Palmitic Acid (MAG-P) Copper-mediated LDL oxidationAntioxidant activityWeaker antioxidant activity compared to MAG-O.
Monoacylglycerols from Olive, Soybean, and Palm Oil Purified olive oil oxidation (Oven test at 60°C)Peroxide Value (PV)All tested MAGs showed a dose-dependent antioxidant effect, with palm oil-derived MAGs showing a greater effect in the early stages.

Table 2: Comparative Anti-inflammatory and Antioxidant Activities of Various Monoacylglycerols. This table highlights the superior anti-inflammatory and antioxidant potential of monoacylglycerols containing unsaturated fatty acids.

Cytotoxic Effects on Cancer Cells

Recent studies have explored the potential of monoacylglycerols as anti-cancer agents, demonstrating selective cytotoxicity against various cancer cell lines.

MonoacylglycerolCancer Cell LineAssayIC50Notes
Monomyristin (C14:0) HeLa (Cervical Cancer)MTT48.62 ± 0.84 µg/mLShowed lower anti-proliferative activity compared to monopalmitin and monostearin.
Monopalmitin (C16:0) HeLa (Cervical Cancer)MTT26.05 ± 0.545 µg/mLDemonstrated significant dose-dependent growth inhibition.
Monostearin (C18:0) HeLa (Cervical Cancer)MTT28.36 ± 0.91 µg/mL-
Monoolein (C18:1) HeLa (Cervical Cancer)MTT34.96 ± 0.185 µg/mLSaturated MAGs of the same carbon chain length showed higher inhibitory activity than unsaturated ones in this study.
Monolinolein (C18:2) HeLa (Cervical Cancer)MTT91.31 ± 1.28 µg/mLShowed the lowest anti-proliferative activity among the tested MAGs.
MAGs from Skeletonema marinoi U-937 (Leukemia), HCT-116 (Colon Cancer)Cytotoxicity Assay-Induced selective cell death via apoptosis through caspase 3/7 activation.

Table 3: Comparative Cytotoxicity of Monoacylglycerols on Cancer Cells. This table presents the half-maximal inhibitory concentrations (IC50) of various monoacylglycerols against the HeLa cervical cancer cell line, indicating their potential as anti-cancer agents.

II. Signaling Pathways and Experimental Workflows

2-Arachidonoylglycerol (2-AG) Signaling Pathway

2-AG is a key endocannabinoid that modulates neurotransmission through retrograde signaling. It is synthesized on-demand in the postsynaptic neuron and acts on presynaptic CB1 receptors.

2-AG Signaling Pathway cluster_presynaptic Presynaptic Neuron PLC Phospholipase C (PLC) DAGL Diacylglycerol Lipase (DAGL) PLC->DAGL Produces Two_AG_post 2-Arachidonoylglycerol (2-AG) DAGL->Two_AG_post Synthesizes Arachidonic_Acid Arachidonic Acid- containing Diacylglycerol Arachidonic_Acid->PLC Hydrolysis Two_AG_synapse 2-AG Two_AG_post->Two_AG_synapse Retrograde Signaling CB1R CB1 Receptor G_protein G-protein CB1R->G_protein Activates Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits Neurotransmitter_Vesicle Neurotransmitter Vesicle Ca_channel->Neurotransmitter_Vesicle Neurotransmitter_Release Neurotransmitter Release Neurotransmitter_Vesicle->Neurotransmitter_Release Inhibition of MAGL Monoacylglycerol Lipase (MAGL) Arachidonic_Acid_pre Arachidonic Acid MAGL->Arachidonic_Acid_pre Glycerol Glycerol MAGL->Glycerol Two_AG_synapse->CB1R Binds to Two_AG_synapse->MAGL Hydrolysis Anti-inflammatory Assay Workflow cluster_workflow Workflow start Start cell_culture Culture RAW 264.7 macrophage cells start->cell_culture cell_plating Plate cells in 96-well plates cell_culture->cell_plating pretreatment Pre-treat cells with different concentrations of monoacylglycerols cell_plating->pretreatment lps_stimulation Stimulate cells with Lipopolysaccharide (LPS) pretreatment->lps_stimulation incubation Incubate for 18 hours lps_stimulation->incubation supernatant_collection Collect cell culture supernatant incubation->supernatant_collection griess_reagent Add Griess Reagent to supernatant supernatant_collection->griess_reagent read_absorbance Measure absorbance at 540 nm griess_reagent->read_absorbance calculate_no Calculate Nitric Oxide (NO) concentration read_absorbance->calculate_no determine_ic50 Determine IC50 values calculate_no->determine_ic50 end End determine_ic50->end

References

A Researcher's Guide to Confirming the Identity of 1-Linoleoyl Glycerol in Samples

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise identification of lipid molecules is paramount for accurate and reproducible results. This guide provides a comprehensive comparison of analytical techniques for confirming the identity of 1-Linoleoyl Glycerol (1-LG) in various samples. It objectively compares the performance of common analytical methods with alternatives and provides supporting experimental data and protocols.

This compound is a monoacylglycerol consisting of a glycerol backbone with a linoleic acid chain attached at the sn-1 position. Its accurate identification is crucial, as its biological activity can differ significantly from its isomers, such as 2-Linoleoyl Glycerol (2-LG), and other similar monoacylglycerols like 1-Oleoyl Glycerol (1-OG). This guide will delve into the primary analytical methods for distinguishing these molecules and explore the biological signaling pathways in which 1-LG is implicated.

Comparison of Analytical Techniques

The confident identification of this compound requires a combination of chromatographic separation and spectroscopic analysis. The choice of method often depends on the sample matrix, the required level of sensitivity, and the need to differentiate between isomers.

Analytical TechniquePrincipleSample PreparationKey Differentiating Features for 1-LG
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Separates molecules based on their polarity and mass-to-charge ratio.Lipid extraction from the sample matrix (e.g., Folch or Bligh-Dyer method).[1]Can separate 1-LG from 2-LG and 1-OG based on subtle differences in polarity, especially with reversed-phase chromatography.[2][3][4] Mass spectrometry provides molecular weight confirmation and fragmentation patterns that can aid in isomer identification.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds based on their boiling points and provides mass spectra for identification.Lipid extraction followed by derivatization (e.g., silylation) to increase volatility.[5]Derivatized 1-LG and 2-LG isomers exhibit distinct fragmentation patterns in the mass spectrometer, allowing for their differentiation. For instance, the trimethylsilyl (TMS) derivative of 1-monopalmitoyl-glycerol (an alpha-MAG like 1-LG) shows a characteristic loss of a methylene(trimethylsilyl)oxonium ion (103 amu), which is not observed for the beta-isomer (2-MAG).
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Exploits the magnetic properties of atomic nuclei to provide detailed structural information.Sample purification is critical to obtain high-quality spectra.¹H NMR can distinguish between 1- and 2-monoacylglycerols by the chemical shifts of the glycerol backbone protons. In 1-LG, the protons on the carbon bearing the ester linkage are deshielded compared to those in 2-LG. ¹³C NMR provides even clearer differentiation based on the chemical shifts of the glycerol carbons.

Experimental Protocols

HPLC-MS for the Analysis of this compound

This protocol is a general guideline for the analysis of 1-LG and its isomers. Optimization may be required based on the specific sample and instrumentation.

1. Sample Preparation (Lipid Extraction):

  • Homogenize the biological sample (e.g., tissue, cells).

  • Perform a lipid extraction using a chloroform/methanol (2:1, v/v) mixture (Folch method).

  • Add an internal standard (e.g., a deuterated or odd-chain monoacylglycerol) before extraction for quantification.

  • Induce phase separation by adding a saline solution.

  • Collect the lower organic phase containing the lipids.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the lipid extract in a suitable solvent for HPLC injection (e.g., methanol/acetonitrile).

2. HPLC Conditions:

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of acetonitrile and water (often with a modifier like formic acid or ammonium acetate) is typically employed.

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

3. Mass Spectrometry Conditions:

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is common for monoacylglycerols.

  • Scan Mode: Full scan mode for identification and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantification.

  • Fragmentation: Collision-induced dissociation (CID) can be used to generate fragment ions for structural confirmation.

GC-MS for the Analysis of this compound Isomers

This protocol focuses on the differentiation of 1-LG and 2-LG.

1. Sample Preparation and Derivatization:

  • Perform lipid extraction as described for HPLC-MS.

  • Evaporate the solvent completely.

  • Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) to the dried lipid extract.

  • Heat the sample (e.g., at 70°C for 30 minutes) to ensure complete derivatization.

  • Evaporate the derivatization reagent and reconstitute the sample in a suitable solvent (e.g., hexane) for GC injection.

2. GC Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: A temperature gradient is used to separate the derivatized monoacylglycerols. For example, an initial temperature of 150°C held for 1 minute, then ramped to 300°C at 10°C/min, and held for 10 minutes.

3. Mass Spectrometry Conditions:

  • Ionization: Electron ionization (EI) at 70 eV.

  • Scan Mode: Full scan mode to acquire mass spectra for identification and comparison of fragmentation patterns. Diagnostic fragment ions can then be used for quantification in SIM mode.

Signaling Pathways and Biological Activity

This compound is not merely a structural lipid; it also participates in cellular signaling. Understanding these pathways is crucial for researchers in drug development and life sciences.

Inhibition of Lipoprotein-Associated Phospholipase A2 (Lp-PLA2)

1-LG is a known inhibitor of Lp-PLA2, an enzyme implicated in inflammation and atherosclerosis. By inhibiting Lp-PLA2, 1-LG can reduce the production of pro-inflammatory mediators.

LpPLA2_Inhibition cluster_LDL LDL Particle Oxidized_PL Oxidized Phospholipids LysoPC_OxFA Lysophosphatidylcholine & Oxidized Fatty Acids Oxidized_PL->LysoPC_OxFA Hydrolysis by Lp-PLA2 LpPLA2 Lp-PLA2 1LG This compound 1LG->LpPLA2 Inhibits Inflammation Inflammation LysoPC_OxFA->Inflammation Promotes

Inhibition of Lp-PLA2 by this compound.
Potential Role in GPR119 Signaling

While the direct interaction of 1-LG with G protein-coupled receptor 119 (GPR119) is not as well-established as its positional isomer 2-LG, the activation of GPR119 by monoacylglycerols is an area of active research. Activation of GPR119 in intestinal L-cells is known to stimulate the release of glucagon-like peptide-1 (GLP-1), an important hormone in glucose homeostasis.

GPR119_Signaling 2MG 2-Monoacylglycerols (e.g., 2-LG, 2-OG) GPR119 GPR119 2MG->GPR119 Activates AC Adenylyl Cyclase GPR119->AC Stimulates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A cAMP->PKA Activates GLP1_Release GLP-1 Release PKA->GLP1_Release Promotes

GPR119 signaling pathway activated by 2-monoacylglycerols.
Interaction with the Endocannabinoid System

The endocannabinoid system plays a crucial role in regulating various physiological processes. While 2-Arachidonoylglycerol (2-AG) is a well-known endocannabinoid that activates cannabinoid receptors (CB1 and CB2), the role of other monoacylglycerols is less clear. Some studies suggest that 2-Linoleoyl Glycerol can act as a partial agonist at the CB1 receptor, potentially modulating the activity of other endocannabinoids.

Endocannabinoid_System cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron CB1R CB1 Receptor Neurotransmitter_Release Neurotransmitter Release CB1R->Neurotransmitter_Release Inhibits 2LG 2-Linoleoyl Glycerol 2LG->CB1R Partial Agonist

Potential interaction of 2-Linoleoyl Glycerol with the CB1 receptor.

Conclusion

The accurate identification of this compound is essential for advancing research in lipidomics, drug discovery, and nutritional science. This guide highlights the utility of a multi-pronged analytical approach, combining chromatographic separation with mass spectrometry and NMR spectroscopy, to confidently identify 1-LG and distinguish it from its isomers and other related monoacylglycerols. Furthermore, understanding the distinct biological activities and signaling pathways of 1-LG and its counterparts is critical for elucidating their physiological roles and therapeutic potential. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers in this dynamic field.

References

A Comparative Guide to the High-Performance Liquid Chromatography Analysis of Glyceride Sub-classes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate separation and quantification of glyceride sub-classes—monoglycerides (MAGs), diglycerides (DAGs), and triglycerides (TAGs)—are critical in various fields, including food science, pharmaceuticals, and biofuel development. High-Performance Liquid Chromatography (HPLC) stands out as a versatile and powerful technique for this purpose, offering various methodologies tailored to specific analytical needs. This guide provides a comparative analysis of common HPLC approaches for glyceride sub-class analysis, supported by experimental data and detailed protocols.

Comparative Analysis of HPLC Methods

The separation of glycerides by HPLC can be broadly categorized into two main approaches: Normal-Phase (NP-HPLC) and Reversed-Phase (RP-HPLC). The choice between these methods depends on the specific goals of the analysis, such as whether the aim is to separate glycerides by class or to resolve individual molecular species within a class.

Key Performance Parameters:

ParameterNormal-Phase HPLC (NP-HPLC)Reversed-Phase HPLC (RP-HPLC)
Separation Principle Separation based on the polarity of the head group. Elution order is typically TAGs, then DAGs, then MAGs.Separation primarily based on the equivalent carbon number (ECN), which considers both the chain length and the degree of unsaturation of the fatty acyl chains.[1]
Primary Application Excellent for class separation of MAGs, DAGs, and TAGs.[2]Ideal for resolving individual glyceride species within the same class.[3]
Resolution Provides good resolution between glyceride classes. May also separate 1,2-DAGs from 1,3-DAGs.[4]High resolution of triglycerides with the same partition number (PN) but different fatty acid composition.[3]
Common Columns Silica, Cyano (CN), Amino (NH2)C18 (ODS), C8
Typical Mobile Phases Hexane/Isopropanol, Hexane/Ethyl Acetate, often with modifiers like acetic or formic acid.Acetonitrile/Acetone, Acetonitrile/Methylene Chloride, Methanol/Water.
Common Detectors Evaporative Light Scattering Detector (ELSD), Refractive Index Detector (RID), Charged Aerosol Detector (CAD).ELSD, CAD, Mass Spectrometry (MS), Photodiode Array (PDA) for compounds with chromophores.

Experimental Protocols

Below are detailed methodologies for key HPLC experiments for the analysis of glyceride sub-classes.

1. Normal-Phase HPLC for Class Separation of Mono-, Di-, and Triglycerides

This method is designed for the quantitative determination of mono- and diglycerides.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, and Evaporative Light Scattering Detector (ELSD).

  • Column: Silica or Cyano-bonded column (e.g., Separon SGX-CN).

  • Mobile Phase: A gradient of hexane and isopropanol with a small amount of formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: ELSD with nebulizer and evaporator temperatures optimized for the mobile phase.

  • Sample Preparation: Dissolve the sample in the initial mobile phase solvent mixture.

2. Reversed-Phase HPLC for Triglyceride Profiling

This method is suitable for the detailed analysis of triglyceride species in oils and fats.

  • Instrumentation: HPLC system with a binary pump, autosampler, and ELSD or MS detector.

  • Column: Two C18 columns connected in series (e.g., Nucleosil 120 C-18, 3µm).

  • Mobile Phase: A gradient of acetonitrile and acetone.

  • Gradient Program:

    • 0-50 min: 0% to 35% Acetone in Acetonitrile

    • 50-70 min: Isocratic at 35% Acetone

    • 70-145 min: 35% to 80% Acetone

    • 145-155 min: Isocratic at 80% Acetone

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: ELSD or Mass Spectrometer.

  • Injection Solvent: Dichloromethane.

3. Universal Reversed-Phase Method for Multiple Lipid Classes

This method allows for the separation of a wide array of lipid classes in a single run.

  • Instrumentation: HPLC with a Charged Aerosol Detector (CAD).

  • Column: C18 column.

  • Mobile Phase: A gradient capable of resolving steroids, free fatty acids, monoglycerides, diglycerides, and triglycerides.

  • Analysis Time: Approximately 72 minutes.

  • Detector: CAD, which offers high sensitivity and a wide dynamic range.

Visualizations

To better illustrate the analytical process and the comparison between the methods, the following diagrams were generated.

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Lipid Sample Extraction Solvent Extraction (e.g., Folch Method) Sample->Extraction Dissolution Dissolution in Injection Solvent Extraction->Dissolution Injection Injection Dissolution->Injection Separation Chromatographic Separation (NP or RP Column) Injection->Separation Detection Detection (ELSD, CAD, MS) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Report Report Generation Quantification->Report

Caption: Experimental workflow for glyceride analysis by HPLC.

logical_comparison cluster_methods Chromatographic Modes cluster_np_details NP-HPLC Characteristics cluster_rp_details RP-HPLC Characteristics GlycerideAnalysis HPLC Analysis of Glycerides NP_HPLC Normal-Phase HPLC GlycerideAnalysis->NP_HPLC RP_HPLC Reversed-Phase HPLC GlycerideAnalysis->RP_HPLC NP_Principle Separation by Polarity NP_HPLC->NP_Principle NP_Application Class Separation (MAG, DAG, TAG) NP_HPLC->NP_Application RP_Principle Separation by ECN RP_HPLC->RP_Principle RP_Application Species Separation (e.g., different TAGs) RP_HPLC->RP_Application

Caption: Logical comparison of NP-HPLC and RP-HPLC for glyceride analysis.

References

A Comparative Guide to 1-Linoleoyl Glycerol and Other Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 1-Linoleoyl Glycerol with other prominent Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) inhibitors, namely darapladib and rilapladib. The comparison is based on available experimental data concerning their inhibitory potency, mechanism of action, and observed effects in preclinical and clinical settings.

Introduction to Lp-PLA2 and Its Inhibition

Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH), is a key enzyme in the inflammatory cascade associated with atherosclerosis.[1] It is primarily produced by inflammatory cells and circulates in the blood bound to lipoproteins, mainly low-density lipoprotein (LDL).[1] Within the arterial wall, Lp-PLA2 hydrolyzes oxidized phospholipids on LDL particles, generating pro-inflammatory mediators like lysophosphatidylcholine (Lyso-PC) and oxidized non-esterified fatty acids (oxNEFAs).[2] These products contribute to the development and instability of atherosclerotic plaques, making Lp-PLA2 a significant therapeutic target for cardiovascular diseases.[3][4]

Inhibition of Lp-PLA2 is a promising strategy to mitigate vascular inflammation and reduce the risk of cardiovascular events. This guide focuses on a comparative analysis of three such inhibitors: this compound, a naturally occurring monoglyceride, and two synthetic small molecules, darapladib and rilapladib, which have undergone extensive clinical investigation.

Quantitative Comparison of Lp-PLA2 Inhibitors

The following table summarizes the key quantitative data for the in vitro potency and in vivo efficacy of this compound, darapladib, and rilapladib.

InhibitorTypeTargetIn Vitro Potency (IC50)In Vivo/Clinical Efficacy (Lp-PLA2 Inhibition)Key Clinical/Preclinical Findings
This compound MonoacylglycerolLp-PLA2(R)-enantiomer: 45 µM (S)-enantiomer: 52 µMData not availableMitigates inflammation induced by Apolipoprotein CIII (reduction of IL-6).
Darapladib Small MoleculeLp-PLA2~0.25 - 0.27 nMDose-dependent inhibition of ~43-66% in patients on atorvastatin. 59% inhibition in patients with coronary disease. 89% inhibition in a diabetic/hypercholesterolemic pig model.Halted the progression of necrotic core in coronary artery plaques. Reduced key inflammatory gene expression in coronary arteries.
Rilapladib Small MoleculeLp-PLA2~230 pM (0.23 nM)~80% reduction in plasma Lp-PLA2 activity in a Phase 2a study.Showed potential for slowing cognitive decline in a subgroup of Alzheimer's disease patients with cerebrovascular disease.

Signaling Pathway and Mechanism of Action

Lp-PLA2 exerts its pro-inflammatory effects within the arterial intima. The following diagram illustrates the signaling pathway and the points of intervention for Lp-PLA2 inhibitors.

LpPLA2_Signaling_Pathway cluster_0 Vascular Lumen cluster_1 Arterial Intima LDL LDL OxLDL Oxidized LDL (OxLDL) LDL->OxLDL Oxidation LpPLA2 Lp-PLA2 OxLDL->LpPLA2 Substrate for LysoPC Lysophosphatidylcholine (Lyso-PC) LpPLA2->LysoPC oxNEFA Oxidized NEFAs LpPLA2->oxNEFA Inflammation Inflammation (Cytokine release, Adhesion molecule expression) LysoPC->Inflammation oxNEFA->Inflammation Atherosclerosis Atherosclerotic Plaque Progression & Instability Inflammation->Atherosclerosis Inhibitors Lp-PLA2 Inhibitors (this compound, Darapladib, Rilapladib) Inhibitors->LpPLA2 Inhibit

Caption: Lp-PLA2 signaling cascade in atherosclerosis and the inhibitory action of the compared compounds.

Experimental Protocols

In Vitro Lp-PLA2 Inhibition Assay (Colorimetric)

This protocol is a generalized procedure based on commercially available assay kits for determining the in vitro inhibitory activity of compounds against Lp-PLA2.

Materials:

  • Purified recombinant human Lp-PLA2 enzyme

  • Assay Buffer (e.g., Tris-HCl or HEPES buffer, pH 7.2-8.0)

  • Substrate: A chromogenic analog of phosphatidylcholine, such as 2-thio-PAF or 1-myristoyl-2-(4-nitrophenylsuccinyl) phosphatidylcholine.

  • DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) or a suitable chromophore-releasing substrate.

  • Test compounds (this compound, darapladib, rilapladib) dissolved in a suitable solvent (e.g., DMSO).

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405-414 nm.

Procedure:

  • Reagent Preparation: Prepare working solutions of the assay buffer, enzyme, substrate, and DTNB according to the manufacturer's instructions. Prepare serial dilutions of the test compounds.

  • Assay Setup: To each well of the microplate, add the following in order:

    • Assay Buffer

    • Test compound solution (or vehicle control)

    • Lp-PLA2 enzyme solution

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the substrate solution to each well to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the change in absorbance over time at the appropriate wavelength. The rate of color development is proportional to the Lp-PLA2 activity.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A1 Prepare Reagent Solutions B1 Dispense Buffer and Inhibitor to Plate A1->B1 A2 Prepare Serial Dilutions of Inhibitors A2->B1 B2 Add Lp-PLA2 Enzyme B1->B2 B3 Pre-incubate B2->B3 B4 Add Substrate to Initiate Reaction B3->B4 C1 Kinetic Measurement (Absorbance Reading) B4->C1 C2 Calculate Reaction Rates and % Inhibition C1->C2 C3 Plot Dose-Response Curve and Determine IC50 C2->C3

Caption: A typical experimental workflow for evaluating Lp-PLA2 inhibitors in vitro.

Discussion and Conclusion

The experimental data clearly indicate a significant disparity in the inhibitory potency of this compound compared to darapladib and rilapladib. With IC50 values in the micromolar range, this compound is several orders of magnitude less potent than darapladib and rilapladib, which exhibit nanomolar and picomolar inhibitory activity, respectively.

This substantial difference in potency has significant implications for their potential therapeutic applications. Darapladib and rilapladib have demonstrated target engagement in vivo at clinically relevant doses, leading to a significant reduction in plasma Lp-PLA2 activity. Clinical studies with darapladib have shown a tangible impact on atherosclerotic plaque composition, specifically by halting the progression of the necrotic core, a key feature of vulnerable plaques. While rilapladib's development for atherosclerosis was not as advanced, it showed promise in a different therapeutic area, Alzheimer's disease, suggesting a role for Lp-PLA2 inhibition in neuroinflammatory conditions.

The available data on this compound is limited. While it has been shown to inhibit Lp-PLA2 in vitro and may possess anti-inflammatory properties, its low potency suggests that achieving therapeutic levels of Lp-PLA2 inhibition in vivo would likely require very high concentrations, which may not be feasible or safe. Further research is needed to elucidate the full pharmacological profile of this compound and to determine if it has other mechanisms of action that contribute to its reported anti-inflammatory effects.

References

Distinguishing 1-Linoleoyl Glycerol from its Ether-Linked Analog: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise identification of lipid molecules is critical, as subtle structural variations, such as the linkage of a fatty acid to the glycerol backbone, can lead to significant differences in chemical stability and biological activity. This guide provides a comprehensive comparison of 1-Linoleoyl Glycerol, an ester-linked monoacylglycerol, and its ether-linked analog, 1-O-linoleyl glycerol. We present key analytical techniques for their differentiation, supported by experimental data, detailed protocols, and visual workflows to aid in their unambiguous identification and study.

The core structural difference between these two molecules lies in the bond at the sn-1 position of the glycerol backbone. This compound possesses an ester linkage (-C(=O)O-), which is susceptible to enzymatic hydrolysis by lipases.[1] In contrast, 1-O-linoleyl glycerol features a more chemically stable ether linkage (-C-O-C-), rendering it resistant to such enzymatic cleavage.[1][2] This fundamental difference dictates not only their metabolic fate but also their distinct roles in cellular signaling.

Comparative Analysis of Physicochemical and Biological Properties

FeatureThis compound (Ester-linked)1-O-Linoleyl Glycerol (Ether-linked)
Linkage Type Ester (-C(=O)O-)Ether (-C-O-C-)
Chemical Stability Susceptible to hydrolysis by lipases and esterases.[1]Resistant to many lipases and chemical hydrolysis.[2]
Primary Signaling Role Inhibition of Lipoprotein-associated phospholipase A2 (Lp-PLA2).Modulation of intracellular calcium levels and activation of Phospholipase D (PLD).
Biological Effects Anti-inflammatory.Anti-cancer and immunomodulatory properties.

Analytical Techniques for Differentiation

Several spectroscopic methods can be employed to unequivocally distinguish between the ester and ether linkages. The following table summarizes the key differentiating features observed in Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Analytical TechniqueThis compound (Ester-linked)1-O-Linoleyl Glycerol (Ether-linked)
¹H NMR Spectroscopy Protons on C1 of glycerol backbone: ~4.1-4.2 ppm (deshielded by carbonyl).Protons on C1 of glycerol backbone: ~3.4-3.6 ppm.
¹³C NMR Spectroscopy C1 carbon of glycerol backbone: ~65 ppm. Carbonyl carbon: ~174 ppm.C1 carbon of glycerol backbone: ~70-72 ppm. Absence of a carbonyl signal in this region.
Mass Spectrometry (MS) Fragmentation is dominated by cleavage at the ester bond.Fragmentation patterns will reflect the stable ether linkage.
FTIR Spectroscopy Strong C=O stretching absorption band at 1735-1750 cm⁻¹.Absence of the strong carbonyl peak. Presence of a C-O-C stretching vibration at 1050-1150 cm⁻¹.

Experimental Protocols

Structural Elucidation by NMR Spectroscopy

Objective: To differentiate between the ester and ether linkage in this compound and its analog using ¹H and ¹³C NMR.

Methodology:

  • Sample Preparation: Dissolve an accurately weighed sample of the lipid (5-10 mg) in an appropriate deuterated solvent (e.g., chloroform-d, methanol-d4) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum using a standard pulse program. Pay close attention to the chemical shift region of 3.0-4.5 ppm to observe the signals from the glycerol backbone protons.

  • ¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum. The key regions of interest are ~60-75 ppm for the glycerol backbone carbons and ~170-180 ppm for the potential carbonyl carbon of the ester linkage.

  • Data Analysis: Compare the observed chemical shifts with the expected values in the table above to determine the linkage type.

Differentiation by FTIR Spectroscopy

Objective: To identify the presence or absence of a carbonyl group to distinguish between the ester and ether lipids.

Methodology:

  • Sample Preparation: Prepare a thin film of the lipid sample on a salt plate (e.g., KBr, NaCl) or use an Attenuated Total Reflectance (ATR) accessory.

  • Spectrum Acquisition: Record the infrared spectrum over the range of 4000-600 cm⁻¹.

  • Data Analysis: Examine the spectrum for the presence of a strong absorption band in the 1735-1750 cm⁻¹ region, which is characteristic of the C=O stretch of an ester group. The absence of this peak and the presence of a C-O-C stretch around 1050-1150 cm⁻¹ indicates an ether linkage.

Mass Spectrometry Analysis

Objective: To analyze the fragmentation patterns to confirm the linkage type.

Methodology:

  • Sample Infusion: Introduce the lipid sample into the mass spectrometer via direct infusion or after separation by liquid chromatography.

  • Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) to generate parent ions with minimal fragmentation.

  • Tandem MS (MS/MS): Select the parent ion and subject it to collision-induced dissociation (CID) to generate fragment ions.

  • Data Analysis: Analyze the resulting MS/MS spectrum. For this compound, expect to see fragmentation patterns corresponding to the neutral loss of linoleic acid or cleavage at the ester bond. For the ether-linked analog, the fragmentation will occur at other positions, preserving the ether bond.

Signaling Pathways and Experimental Workflows

To visualize the distinct biological roles and the analytical workflow for distinguishing these lipids, the following diagrams are provided.

analytical_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_results Data Interpretation LipidSample Lipid Sample NMR NMR Spectroscopy (¹H and ¹³C) LipidSample->NMR FTIR FTIR Spectroscopy LipidSample->FTIR MS Mass Spectrometry LipidSample->MS Ester Ester Linkage (this compound) NMR->Ester δ(H) ~4.1-4.2 ppm δ(C=O) ~174 ppm Ether Ether Linkage (1-O-Linoleyl Glycerol) NMR->Ether δ(H) ~3.4-3.6 ppm No C=O signal FTIR->Ester C=O stretch ~1735-1750 cm⁻¹ FTIR->Ether No C=O stretch C-O-C stretch present MS->Ester Cleavage at ester bond MS->Ether Ether bond remains intact

Caption: Analytical workflow for distinguishing ester vs. ether-linked lipids.

signaling_pathways cluster_ester This compound (Ester-linked) cluster_ether 1-O-Linoleyl Glycerol (Ether-linked) LG This compound LpPLA2 Lp-PLA2 LG->LpPLA2 inhibits Inflammation Inflammation LpPLA2->Inflammation promotes LG_ether 1-O-Linoleyl Glycerol Ca_channels Voltage-gated Ca²⁺ channels LG_ether->Ca_channels modulates PLD Phospholipase D LG_ether->PLD activates Ca_increase ↑ Intracellular Ca²⁺ Ca_channels->Ca_increase Cell_effects Cell Proliferation & Survival Ca_increase->Cell_effects PA Phosphatidic Acid PLD->PA PA->Cell_effects

Caption: Simplified signaling pathways of this compound and its ether analog.

References

A Comparative Guide to Mono-, Di-, and Triglycerides in Drug Formulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical sciences, the effective delivery of poorly water-soluble drugs remains a significant hurdle. Lipid-based drug delivery systems (LBDDS) have emerged as a promising strategy to enhance the solubility and bioavailability of these challenging compounds.[1] Central to the performance of LBDDS are the glyceride excipients: monoglycerides, diglycerides, and triglycerides. This guide provides an objective comparison of these glycerides, supported by experimental data, to aid formulation scientists in selecting the optimal excipients for their drug development needs.

Physicochemical Properties and Formulation Characteristics

The degree of esterification of glycerol significantly influences the physicochemical properties of the resulting glyceride and, consequently, its performance in a drug formulation.

Monoglycerides , with one fatty acid chain, possess a higher polarity and amphiphilicity compared to di- and triglycerides. This makes them effective emulsifiers and solubility enhancers.[2] They can form microemulsions, which are clear or translucent, thermodynamically stable systems that can significantly improve drug solubilization and absorption.[3][4][5]

Diglycerides , having two fatty acid chains, are less polar than monoglycerides but more so than triglycerides. They can also contribute to the formation of microemulsions and have been shown to create the largest oil-in-water microemulsion region among the three types of glycerides in some studies.

Triglycerides , being the most non-polar, are excellent solvents for highly lipophilic drugs. However, they are less effective at self-emulsification and often require the addition of surfactants to form fine emulsions upon dispersion in aqueous media. Formulations with triglycerides may also exhibit a gel phase, which is less common with monoglycerides.

A study by Prajapati et al. compared the phase behavior of medium-chain mono-, di-, and triglycerides in combination with a surfactant (PEG-35 castor oil) and water. The monoglyceride (glycerol monocaprylocaprate) formed microemulsion and emulsion phases, while the diglyceride (glycerol dicaprylate) and triglycerides (glycerol tricaprylate and caprylic/capric triglycerides) also showed a gel phase. Notably, the diglyceride exhibited the largest microemulsion region. Mixing the monoglyceride with the di- or triglycerides expanded the microemulsion regions and reduced the gel phase.

Comparative Performance Data

The choice of glyceride can have a profound impact on drug solubility, dispersion, and ultimately, in vivo bioavailability.

Drug Solubility

The solubility of a drug in the lipid vehicle is a critical factor for achieving a high drug load in the formulation.

DrugMonoglyceride (Medium Chain)Diglyceride (Medium Chain)Triglyceride (Medium Chain)Triglyceride (Long Chain)
Danazol > 20 mg/mL> 20 mg/mL~10 mg/mLNot Reported
Celecoxib ~100 mg/g (in mono-/di-glyceride blend)Not Reported~20 mg/g~40 mg/g (in mono-/di-glyceride blend)
Cinnarizine ~150 mg/g (in mono-/di-glyceride blend)Not Reported~120 mg/g~180 mg/g (in mono-/di-glyceride blend)
JNJ-2A (neutral drug) ~180 mg/g (in mono-/di-glyceride blend)Not Reported~100 mg/g~120 mg/g (in mono-/di-glyceride blend)

Data for Danazol from Prajapati et al. (2012). Data for Celecoxib, Cinnarizine, and JNJ-2A from Janssens et al. (2020).

The data indicates that blends of mono- and diglycerides tend to offer higher solvent capacity for certain drugs compared to pure triglycerides.

Drug Dispersion Performance

The ability of a lipid formulation to disperse in aqueous media to form fine droplets is crucial for drug release and absorption. In a comparative study, the dispersion of the model drug danazol in aqueous media was found to be superior from mixtures of mono- and diglycerides or mono- and triglycerides compared to the individual lipids alone.

In Vivo Bioavailability

The ultimate goal of using glycerides in drug formulation is to enhance oral bioavailability. The type of glyceride can influence the pathway and efficiency of drug absorption. The lymphatic transport of drugs is a key advantage of lipid-based systems, and the efficiency of this pathway can be modulated by the choice of glyceride.

A study by Banno et al. investigated the lymphatic recovery of docosahexaenoic acid (DHA) in rats after oral administration of emulsions containing DHA in the form of a monoglyceride, diglyceride, or triglyceride.

Glyceride Form of DHALymphatic Recovery (% of dose after 30h)
Monoglyceride 63%
Diglyceride 40%
Triglyceride 27%

Data from Banno et al. (2002) as cited in Taylor & Francis Knowledge Centers.

These findings suggest that monoglyceride-based formulations can lead to significantly higher lymphatic transport compared to di- and triglyceride-based formulations, which require degradation by lipases before absorption.

Experimental Protocols

Equilibrium Solubility Determination

Objective: To determine the saturation solubility of a drug in different glycerides.

Methodology:

  • Preparation: Add an excess amount of the drug to a known volume or weight of the selected glyceride in a glass vial.

  • Equilibration: Tightly seal the vials and place them in a temperature-controlled shaker or rotator (e.g., at 37°C) to facilitate mixing and allow the system to reach equilibrium. This may take 24-72 hours or longer.

  • Sampling: At predetermined time points (e.g., 24, 48, 72 hours), centrifuge the vials at a controlled temperature to separate the undissolved drug from the lipid phase.

  • Quantification: Carefully withdraw an aliquot of the supernatant (the drug-saturated lipid) and dissolve it in a suitable organic solvent. Analyze the drug concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Equilibrium Confirmation: Equilibrium is considered reached when the solubility values between two consecutive time points differ by less than a predefined percentage (e.g., 10%).

In Vitro Drug Release Study (Lipolysis Model)

Objective: To evaluate the release of a drug from a glyceride-based formulation under simulated gastrointestinal conditions.

Methodology:

  • Formulation Preparation: Prepare the lipid-based formulations by dissolving the drug in the selected mono-, di-, or triglyceride at a specific concentration.

  • Digestion Medium: Prepare a digestion buffer that mimics the composition of intestinal fluid, containing bile salts (e.g., sodium taurodeoxycholate) and phospholipids (e.g., lecithin).

  • Initiation of Digestion: Add the drug-loaded lipid formulation to the pre-warmed digestion medium (37°C) under constant agitation. Initiate the lipolysis by adding a pancreatic lipase solution.

  • pH Control: Maintain the pH of the medium at a physiologically relevant value (e.g., 6.5) by continuous titration with a sodium hydroxide solution. The rate of addition of NaOH reflects the rate of fatty acid release during lipolysis.

  • Sampling: At various time points, collect samples from the digestion vessel.

  • Phase Separation: Separate the different phases of the digested sample (aqueous phase, lipid phase, and precipitated drug) by ultracentrifugation.

  • Drug Quantification: Determine the concentration of the drug in each phase using a suitable analytical method like HPLC to understand the drug's partitioning and release profile.

In Vivo Bioavailability Study in Rats

Objective: To compare the oral bioavailability of a drug formulated with mono-, di-, and triglycerides.

Methodology:

  • Animal Model: Use male Sprague-Dawley or Wistar rats, fasted overnight with free access to water.

  • Formulation Administration: Administer the different drug-loaded glyceride formulations to separate groups of rats via oral gavage at a fixed dose. Include a control group receiving a suspension of the free drug.

  • Blood Sampling: At predetermined time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours), collect blood samples from the tail vein or another appropriate site into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Drug Extraction and Analysis: Extract the drug from the plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction). Quantify the drug concentration in the plasma extracts using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) for each formulation group.

  • Bioavailability Calculation: Determine the relative bioavailability of the lipid-based formulations compared to the control suspension.

Visualizing the Mechanism: Lipid Digestion and Absorption

The differential in vivo performance of mono-, di-, and triglycerides can be attributed to their distinct pathways of digestion and absorption in the gastrointestinal tract.

Lipid_Digestion_Absorption cluster_digestion Digestion Products cluster_absorption Absorption & Transport OralCavity Oral Cavity Stomach Stomach OralCavity->Stomach SmallIntestine Small Intestine Lumen Stomach->SmallIntestine FFA Free Fatty Acids (FFA) SmallIntestine->FFA Pancreatic Lipase MG_from_TG_DG Monoglyceride (MG) SmallIntestine->MG_from_TG_DG Pancreatic Lipase Enterocyte Enterocyte Reformed_TG Re-esterified TG + Drug Enterocyte->Reformed_TG Re-esterification Lymphatics Lymphatics SystemicCirculation Systemic Circulation Lymphatics->SystemicCirculation PortalVein Portal Vein PortalVein->SystemicCirculation TG Triglyceride (TG) + Drug TG->OralCavity Ingestion TG->FFA Digestion of TG TG->MG_from_TG_DG DG Diglyceride (DG) + Drug DG->OralCavity DG->FFA Digestion of DG DG->MG_from_TG_DG MG Monoglyceride (MG) + Drug MG->OralCavity Micelles Mixed Micelles MG->Micelles Directly forms micelles FFA->PortalVein Direct Absorption (Short/Medium Chain) FFA->Micelles Bile Salts MG_from_TG_DG->Micelles Micelles->Enterocyte Passive Diffusion Chylomicrons Chylomicrons Chylomicrons->Lymphatics Exocytosis Reformed_TG->Chylomicrons Assembly

Caption: Lipid digestion and absorption pathway.

Conclusion

The selection of mono-, di-, or triglycerides as excipients in lipid-based drug delivery systems is a critical decision that can significantly influence formulation characteristics and in vivo performance. Monoglycerides, due to their amphiphilic nature, are potent emulsifiers and can directly participate in micelle formation, leading to enhanced lymphatic uptake. Diglycerides offer a balance of properties and can generate large microemulsion regions. Triglycerides are excellent solvents for highly lipophilic drugs but require more extensive digestion before absorption. A systematic approach, involving the comparative evaluation of these glycerides through solubility, dispersion, and in vivo studies, is essential for the rational design and optimization of lipid-based formulations for poorly water-soluble drugs. The use of mixtures of these glycerides can also be a valuable strategy to harness their individual advantages and achieve optimal drug delivery.

References

A Comparative Guide to the Substrate Specificity of Acylglycerol Kinases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Acylglycerol kinases are a critical family of enzymes that phosphorylate acylglycerols to produce bioactive lipid mediators. These enzymes play pivotal roles in a myriad of cellular processes, including signal transduction, membrane biosynthesis, and metabolic regulation. Their substrate specificity is a key determinant of their biological function, dictating the specific lipid signaling pathways they modulate. This guide provides a comparative analysis of the substrate specificity of prominent acylglycerol kinases, supported by quantitative data and detailed experimental protocols.

Quantitative Comparison of Substrate Specificity

The substrate preference of acylglycerol kinases varies significantly among different isoforms. This specificity is largely determined by the structure of the acylglycerol substrate, including the type of glycerol backbone (mono- or diacylglycerol) and the composition of the fatty acid chains at the sn-1 and sn-2 positions.

Enzyme FamilyEnzyme IsoformSubstrateKm (mol%)*Vmax (relative units)Key Specificity Features
Diacylglycerol Kinases (DGK) DGKε1-stearoyl-2-arachidonoyl-sn-glycerol (18:0/20:4 DAG)1.5 ± 0.31.00High specificity for DAGs with an arachidonoyl (20:4) chain at the sn-2 position.[1][2]
1,2-diarachidonoyl-sn-glycerol (20:4/20:4 DAG)2.1 ± 0.40.95 ± 0.10Less preference for the acyl chain at the sn-1 position.[1]
1-stearoyl-2-linoleoyl-sn-glycerol (18:0/18:2 DAG)3.2 ± 0.50.20 ± 0.04Activity is ~5-fold lower with linoleoyl (18:2) at sn-2 compared to arachidonoyl.[2]
DGKαVarious DAG speciesN/AN/AExhibits high enzymatic activity with various DAGs in flat membranes, but shows specificity for palmitic acid-containing DAG in curved membranes.[3]
DGKζVarious DAG speciesN/AN/ADoes not exhibit marked specificity for different DAG species, suggesting its function is more dependent on subcellular localization.
Acylglycerol Kinase (AGK) AGK1,2-dioleoylglycerolN/AHigherPhosphorylates 1,2-dioleoylglycerol more rapidly than 2,3-dioleoylglycerol.
Monoacylglycerol (MAG)N/AN/ACan phosphorylate both monoacylglycerols and diacylglycerols.

Experimental Protocols

Accurate determination of acylglycerol kinase substrate specificity relies on robust in vitro assays. Below are detailed protocols for two common methods.

Detergent-Phospholipid Mixed Micelle-Based Kinase Assay

This method is suitable for membrane-associated kinases and allows for the determination of kinetic parameters in a membrane-mimetic environment.

Materials:

  • Purified or recombinant acylglycerol kinase

  • Acylglycerol substrates (e.g., 18:0/20:4 DAG)

  • Phospholipids (e.g., DOPC for DGKε, DOPS for DGKζ)

  • Detergent (e.g., Triton X-100)

  • [γ-³²P]ATP

  • Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 10 mM MgCl₂, 1 mM DTT)

  • Scintillation counter and vials

Procedure:

  • Prepare Lipid Micelles:

    • In a glass tube, prepare a lipid film by drying a mixture of the desired acylglycerol substrate and phospholipid (e.g., 22.5 mol% DOPC or DOPS) under a stream of nitrogen.

    • Resuspend the lipid film in kinase assay buffer containing detergent (e.g., 15 mM Triton X-100) by vortexing or sonication to form mixed micelles.

  • Kinase Reaction:

    • In a microcentrifuge tube, combine the enzyme preparation with the lipid micelle solution.

    • Initiate the reaction by adding [γ-³²P]ATP to a final concentration of 0.1 mM.

    • Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a specific time, ensuring the reaction is in the linear range.

  • Reaction Termination and Product Separation:

    • Stop the reaction by adding an equal volume of 1% perchloric acid.

    • Add a mixture of chloroform and methanol (1:2, v/v) to extract the lipids.

    • Centrifuge to separate the phases. The phosphorylated product (phosphatidic acid or lysophosphatidic acid) will be in the organic phase.

  • Quantification:

    • Transfer an aliquot of the organic phase to a scintillation vial.

    • Allow the solvent to evaporate.

    • Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Kinetic Analysis:

    • Perform the assay with varying concentrations of the acylglycerol substrate to determine Km and Vmax values using non-linear regression analysis of the Michaelis-Menten equation.

Radiolabeled ATP-Based Kinase Assay in Solution

This is a general and sensitive method for measuring kinase activity.

Materials:

  • Purified or recombinant acylglycerol kinase

  • Acylglycerol substrate

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • SDS-PAGE equipment

  • Phosphorimager or autoradiography film

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube on ice, prepare a master mix containing the kinase reaction buffer, the acylglycerol substrate, and the acylglycerol kinase.

  • Initiate Reaction:

    • Start the reaction by adding [γ-³²P]ATP.

    • Incubate at the optimal temperature for the desired time.

  • Terminate Reaction:

    • Stop the reaction by adding SDS-PAGE loading buffer.

  • Separation and Detection:

    • Separate the reaction products by SDS-PAGE. The phosphorylated substrate will have incorporated the radiolabel.

    • Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the radiolabeled product.

  • Quantification:

    • Quantify the band intensity corresponding to the phosphorylated substrate to determine the kinase activity.

Signaling Pathways and Logical Relationships

The substrate specificity of acylglycerol kinases directly impacts downstream signaling events. The following diagrams illustrate the central role of these enzymes in lipid signaling.

Acylglycerol_Kinase_Signaling cluster_inputs Acylglycerol Substrates cluster_kinases Acylglycerol Kinases cluster_outputs Bioactive Lipid Products cluster_downstream Downstream Signaling MAG Monoacylglycerol (MAG) AGK Acylglycerol Kinase (AGK) MAG->AGK DAG Diacylglycerol (DAG) DAG->AGK DGK Diacylglycerol Kinases (DGKα, ε, ζ, etc.) DAG->DGK LPA Lysophosphatidic Acid (LPA) AGK->LPA PA Phosphatidic Acid (PA) AGK->PA DGK->PA EGFR EGFR Signaling LPA->EGFR PI3K_Akt PI3K/Akt Pathway PA->PI3K_Akt Actin Actin Cytoskeleton Rearrangement PA->Actin DGKζ TCell T-Cell Activation PA->TCell DGKα PICycle PI Cycle PA->PICycle DGKε

Caption: Acylglycerol kinase signaling pathways.

Experimental_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_analysis Analysis Enzyme Enzyme Purification/ Cell Lysate Prep Assay Incubate Enzyme, Substrate, & [γ-³²P]ATP Enzyme->Assay Substrate Substrate Preparation (e.g., Mixed Micelles) Substrate->Assay Separation Product Separation (Lipid Extraction or SDS-PAGE) Assay->Separation Quantification Quantification (Scintillation Counting or Phosphorimaging) Separation->Quantification Kinetics Kinetic Analysis (Km, Vmax) Quantification->Kinetics

Caption: General experimental workflow for determining kinase activity.

References

Cross-Validation of 1-Linoleoyl Glycerol Quantification Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Linoleoyl Glycerol (1-LG) is a monoacylglycerol that plays a significant role in various physiological and pathological processes. As an intermediate in lipid metabolism, its accurate quantification in biological matrices is crucial for understanding its roles in cellular signaling and for the development of novel therapeutics. This guide provides an objective comparison of common analytical methods for the quantification of 1-LG, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

Comparative Analysis of Quantification Methods

The selection of an appropriate analytical technique for this compound quantification is critical for obtaining reliable and reproducible data. The primary methods employed include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Thin-Layer Chromatography (HPTLC), and enzymatic assays. Each method offers distinct advantages and limitations in terms of sensitivity, specificity, throughput, and cost.

Quantitative Performance Data

The following table summarizes the typical quantitative performance parameters for the different methods based on data from this compound and structurally similar monoacylglycerols. It is important to note that these values are compiled from various sources and do not represent a direct head-to-head comparison.

ParameterLC-MS/MSGC-MS (with derivatization)HPTLC with DensitometryEnzymatic Assay
Principle Separation by liquid chromatography and detection by mass spectrometry based on mass-to-charge ratio.Separation of volatile derivatives by gas chromatography and detection by mass spectrometry.Separation on a high-performance silica plate followed by chemical derivatization and densitometric quantification.Enzymatic hydrolysis of 1-LG and colorimetric or fluorometric detection of a reaction product.
Linearity Range 0.02 - 14.2 ng/mL[1]Low ng to µg range1000–7000 ng/band[2]Dependent on enzyme kinetics and detection method.
Limit of Detection (LOD) 42.6 ng/mL[1]Sub-nanogram levels[2]407 ng/band (for alkyl glycerols)[2]Assay dependent, can be in the pM range.
Limit of Quantification (LOQ) 14.2 ng/mLng/L range1235 ng/band (for alkyl glycerols)Assay dependent, can be in the pM range.
Precision (%RSD) <15%<15%<10%<10%
Accuracy (%Recovery) 85-115%80-120%90-110%85-115%
Throughput HighModerateHighHigh
Derivatization Required NoYesYes (for visualization)No

Experimental Protocols

Detailed methodologies for the key quantification techniques are provided below. These protocols are generalized and may require optimization for specific sample matrices and instrumentation.

Lipid Extraction from Biological Samples (Folch Method)

This is a common upstream procedure for all chromatographic methods.

  • Homogenization : Homogenize the tissue or cell sample in a chloroform:methanol (2:1, v/v) solution.

  • Phase Separation : Add 0.2 volumes of 0.9% NaCl solution to the homogenate to induce phase separation.

  • Lipid Collection : Centrifuge the mixture and carefully collect the lower organic phase containing the lipids.

  • Drying : Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitution : Reconstitute the dried lipid extract in a solvent suitable for the downstream analytical method.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and specificity for the quantification of 1-LG without the need for derivatization.

  • Sample Preparation : Reconstitute the lipid extract in an appropriate solvent mixture (e.g., isopropanol:acetonitrile:water).

  • Chromatographic Conditions :

    • Column : C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase : A gradient of mobile phase A (e.g., water with 0.1% formic acid and 10 mM ammonium formate) and mobile phase B (e.g., acetonitrile/isopropanol with 0.1% formic acid and 10 mM ammonium formate).

    • Flow Rate : 0.3 - 0.5 mL/min.

    • Column Temperature : 40 - 55°C.

  • Mass Spectrometry Conditions :

    • Ionization Mode : Positive Electrospray Ionization (ESI+).

    • Scan Mode : Multiple Reaction Monitoring (MRM).

    • MRM Transitions : Determine the specific precursor ion (e.g., [M+NH4]+ or [M+Na]+) and a characteristic product ion by direct infusion of a 1-LG standard.

  • Quantification : Generate a calibration curve by plotting the peak area ratio of 1-LG to an internal standard against the concentration of the analyte standards.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high sensitivity and specificity but requires derivatization to increase the volatility of 1-LG.

  • Sample Preparation (Derivatization) :

    • Extract total lipids from the sample.

    • Isolate the monoacylglycerol fraction if necessary using solid-phase extraction.

    • Derivatize the hydroxyl groups of 1-LG to a more volatile form, for example, by silylation using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • GC-MS Analysis :

    • Injector : Split/splitless injector.

    • Column : A non-polar capillary column (e.g., DB-5ms).

    • Carrier Gas : Helium.

    • Oven Temperature Program : A temperature gradient to separate the derivatized 1-LG from other components.

    • Ionization : Electron Ionization (EI).

    • Detection : Selected Ion Monitoring (SIM) of characteristic fragment ions of the derivatized 1-LG.

  • Quantification : Compare the peak area of the derivatized 1-LG to a calibration curve generated from derivatized standards.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a cost-effective method suitable for screening a large number of samples.

  • Sample Application : Apply the extracted lipid samples and 1-LG standards to an HPTLC silica gel plate.

  • Development : Develop the plate in a chamber with a suitable mobile phase (e.g., hexane:diethyl ether:acetic acid, 70:30:1, v/v/v) to separate the lipid classes.

  • Visualization : After development, dry the plate and visualize the separated lipid bands by spraying with a reagent (e.g., primuline) and viewing under UV light.

  • Densitometry : Quantify the 1-LG bands by scanning the plate with a densitometer.

  • Quantification : Correlate the densitometric response of the sample to a calibration curve prepared from 1-LG standards on the same plate.

Enzymatic Assay

This method is based on the specific enzymatic hydrolysis of 1-LG by monoacylglycerol lipase (MAGL) and the subsequent detection of one of the reaction products (glycerol or the fatty acid).

  • Principle :

    • This compound + H₂O --(MAGL)--> Linoleic Acid + Glycerol

  • Assay Procedure :

    • Incubate the sample containing 1-LG with a purified MAGL enzyme.

    • Quantify the glycerol produced using a coupled enzymatic reaction that leads to a colorimetric or fluorometric readout. For example, glycerol can be phosphorylated by glycerol kinase, and the resulting glycerol-3-phosphate can be oxidized by glycerol-3-phosphate oxidase to produce hydrogen peroxide, which is then detected.

  • Quantification : The amount of product formed is proportional to the initial concentration of 1-LG in the sample. A standard curve is generated using known concentrations of 1-LG.

Mandatory Visualizations

Signaling Pathway

1_LG_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol 1-LG_ext This compound (extracellular) Receptor G-Protein Coupled Receptor (GPCR) 1-LG_ext->Receptor G_Protein G-Protein Receptor->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC DAG Diacylglycerol (DAG) PLC->DAG cleaves PIP2 IP3 Inositol Trisphosphate (IP3) PLC->IP3 PIP2 PIP2 PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release from ER IP3->Ca_release triggers Cellular_Response Cellular Response (e.g., Inflammation) PKC->Cellular_Response Ca_release->Cellular_Response

Caption: A potential signaling pathway initiated by this compound.

Experimental Workflow for Cross-Validation

Cross_Validation_Workflow cluster_sample Sample Preparation cluster_methods Quantification Methods cluster_analysis Data Analysis and Comparison Sample Biological Sample Extraction Lipid Extraction (e.g., Folch Method) Sample->Extraction Aliquoting Aliquoting Extraction->Aliquoting LC_MS LC-MS/MS Aliquoting->LC_MS GC_MS GC-MS (with Derivatization) Aliquoting->GC_MS HPTLC HPTLC Aliquoting->HPTLC Enzymatic Enzymatic Assay Aliquoting->Enzymatic Quant_LCMS Quantification 1 LC_MS->Quant_LCMS Quant_GCMS Quantification 2 GC_MS->Quant_GCMS Quant_HPTLC Quantification 3 HPTLC->Quant_HPTLC Quant_Enzymatic Quantification 4 Enzymatic->Quant_Enzymatic Comparison Statistical Comparison (e.g., Bland-Altman plot, correlation) Quant_LCMS->Comparison Quant_GCMS->Comparison Quant_HPTLC->Comparison Quant_Enzymatic->Comparison

Caption: A generalized workflow for the cross-validation of 1-LG quantification methods.

Conclusion

The choice of an analytical method for this compound quantification depends on the specific requirements of the study. LC-MS/MS is the preferred method for sensitive and specific quantification in complex biological matrices. GC-MS offers a high-resolution alternative, particularly for structural confirmation, but requires derivatization. HPTLC is a valuable tool for high-throughput screening, while enzymatic assays can provide a simple and rapid quantification if a suitable specific enzyme is available. For robust and reliable data, it is recommended to validate the chosen method in the specific sample matrix and, where possible, perform cross-validation with an orthogonal method.

References

A Comparative Guide to the Physicochemical Properties of Medium-Chain Mono- and Diglycerides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the physicochemical properties of medium-chain monoglycerides and diglycerides, critical components in the formulation of pharmaceuticals, food products, and cosmetics. Understanding the distinct characteristics of these molecules is paramount for optimizing product performance, stability, and bioavailability. This document presents a summary of their key properties, detailed experimental protocols for their evaluation, and a visualization of a key signaling pathway in which diglycerides play a crucial role.

Data Presentation: A Comparative Analysis

The following table summarizes the key physicochemical properties of medium-chain monoglycerides and diglycerides. It is important to note that specific values can vary depending on the exact fatty acid composition (e.g., caprylic acid C8, capric acid C10) and the purity of the material.

PropertyMedium-Chain MonoglyceridesMedium-Chain DiglyceridesKey Differences & Formulation Implications
Appearance Waxy solid or semi-solid at room temperatureLiquid or semi-solid at room temperatureThe physical state at ambient temperature is a primary consideration for formulation handling and processing.
Solubility Insoluble in water; soluble in organic solvents and oils. Can form dispersions and microemulsions in water.Insoluble in water; soluble in organic solvents and oils.Both are lipophilic, but monoglycerides have a greater propensity to form stable dispersions in aqueous media due to their higher polarity.
Melting Point (°C) Generally higher, e.g., Monocaprylin (~40-45°C)Generally lower than corresponding monoglycerides.The lower melting point of diglycerides can be advantageous for liquid formulations.
HLB Value Typically in the range of 3-6[1]Typically in the range of 2-5Monoglycerides are generally more hydrophilic than diglycerides, making them more effective as o/w emulsifiers when used in combination with other surfactants.
Emulsifying Properties Good o/w emulsifier, can form stable emulsions and microemulsions.[2][3]Also an emulsifier, but may exhibit a gel phase in emulsions.[2][3] The oil-in-water microemulsion region can be larger for diglycerides.The choice between mono- and diglycerides, or their combination, will significantly impact emulsion stability and texture. A higher ratio of monoglycerides often leads to greater emulsion stability.
Viscosity (mPa·s) Varies significantly with temperature and composition.Generally lower than corresponding monoglycerides at the same temperature.Lower viscosity of diglycerides can be beneficial for injectability and ease of processing.
Biological Role Precursors for various lipids and signaling molecules.Key second messenger in cellular signaling (activates Protein Kinase C).The distinct biological roles are critical for pharmaceutical applications targeting specific cellular pathways.

Mandatory Visualization: Diacylglycerol (DAG) Signaling Pathway

Diacylglycerol (DAG) is a critical second messenger in various cellular signaling cascades. One of its most well-understood roles is the activation of Protein Kinase C (PKC), which in turn phosphorylates a multitude of downstream targets, leading to diverse cellular responses.

DAG_Signaling_Pathway ext_signal External Signal (e.g., Hormone, Neurotransmitter) receptor G-Protein Coupled Receptor (GPCR) ext_signal->receptor Binds g_protein Gq Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 (Phosphatidylinositol 4,5-bisphosphate) plc->pip2 Acts on ip3 IP3 (Inositol 1,4,5-trisphosphate) pip2->ip3 Hydrolyzes to dag Diacylglycerol (DAG) pip2->dag Hydrolyzes to er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C (PKC) dag->pkc Activates downstream Downstream Targets pkc->downstream Phosphorylates response Cellular Response (e.g., Proliferation, Differentiation) downstream->response Leads to ca2 Ca²⁺ er->ca2 Releases ca2->pkc Activates

Caption: The Diacylglycerol (DAG) signaling pathway, a key cellular communication route.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible characterization of medium-chain mono- and diglycerides. Below are protocols for key experiments.

Determination of Lipid Solubility

Objective: To determine the solubility of medium-chain mono- and diglycerides in various solvents.

Materials:

  • Medium-chain monoglyceride sample

  • Medium-chain diglyceride sample

  • A range of solvents (e.g., water, ethanol, chloroform, hexane, and relevant oils)

  • Vortex mixer

  • Centrifuge

  • Analytical balance

  • Spectrophotometer or HPLC system

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the monoglyceride or diglyceride.

  • Solvent Addition: Add a measured volume of the chosen solvent to the lipid sample in a sealed vial.

  • Equilibration: Vortex the mixture vigorously for 2-5 minutes to ensure thorough mixing. Place the vials in a constant temperature shaker bath (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

  • Phase Separation: Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15-20 minutes to separate the undissolved lipid from the saturated solvent phase.

  • Quantification: Carefully withdraw an aliquot of the supernatant (the saturated solution). Analyze the concentration of the dissolved lipid using a suitable analytical technique. For UV-active compounds, spectrophotometry can be used after creating a standard curve. For non-UV-active lipids, HPLC with an appropriate detector (e.g., evaporative light scattering detector - ELSD) is recommended.

  • Calculation: The solubility is expressed as the concentration of the lipid in the solvent (e.g., in mg/mL or mol/L).

Measurement of Viscosity

Objective: To determine the dynamic viscosity of medium-chain mono- and diglycerides at different temperatures.

Materials:

  • Medium-chain monoglyceride sample

  • Medium-chain diglyceride sample

  • Rotational viscometer or rheometer with appropriate spindle/geometry

  • Temperature-controlled water bath or Peltier plate for the viscometer

Procedure:

  • Instrument Setup: Calibrate the viscometer according to the manufacturer's instructions. Select a spindle or geometry appropriate for the expected viscosity of the sample.

  • Sample Loading: Place a sufficient amount of the lipid sample into the sample cup or onto the plate of the rheometer, ensuring there are no air bubbles.

  • Temperature Equilibration: Bring the sample to the desired temperature using the temperature control system and allow it to equilibrate for at least 15-20 minutes.

  • Measurement: Start the rotation of the spindle at a defined shear rate (or a range of shear rates for a flow curve). Record the viscosity reading once it has stabilized. For a comprehensive analysis, perform measurements over a range of shear rates and temperatures.

  • Data Analysis: The viscosity is typically reported in milliPascal-seconds (mPa·s) or centipoise (cP). If a range of shear rates was used, a rheogram (viscosity vs. shear rate) can be plotted to assess the flow behavior (Newtonian, shear-thinning, or shear-thickening).

Determination of Hydrophilic-Lipophilic Balance (HLB) Value

Objective: To experimentally estimate the HLB value of medium-chain mono- and diglycerides.

Materials:

  • Medium-chain monoglyceride or diglyceride sample

  • A series of standard oils with known required HLB values

  • A standard emulsifier with a known HLB value (for blending)

  • Homogenizer or high-shear mixer

  • Graduated cylinders or beakers

  • Microscope

Procedure (Emulsion Stability Method):

  • Prepare Emulsifier Blends: Create a series of emulsifier blends by mixing the test lipid (mono- or diglyceride) with a standard emulsifier of a known HLB value in varying ratios. This will create a range of HLB values for the emulsifier systems.

  • Formulate Emulsions: For each emulsifier blend, prepare a simple oil-in-water emulsion. A common starting point is a 10% oil phase and a 90% water phase, with 2-5% of the emulsifier blend.

  • Homogenization: Homogenize each formulation under identical conditions (e.g., same speed and time) to ensure consistency.

  • Stability Observation: Observe the emulsions immediately after preparation and over a period of time (e.g., 24 hours, 1 week) for signs of instability such as creaming, coalescence, or phase separation.

  • Microscopic Examination: Examine a drop of each emulsion under a microscope to assess the droplet size and distribution. The most stable emulsion will typically have the smallest and most uniform droplets.

  • HLB Determination: The HLB value of the emulsifier blend that produces the most stable emulsion is considered to be the required HLB of the oil phase. By knowing the HLB of the standard emulsifier and the ratio used, the HLB of the test lipid can be estimated.

Construction of a Ternary Phase Diagram

Objective: To visually represent the phase behavior of a three-component system, typically oil (medium-chain mono- or diglyceride), surfactant, and water.

Materials:

  • Medium-chain monoglyceride or diglyceride (Oil phase)

  • A suitable surfactant

  • Water (Aqueous phase)

  • Vortex mixer

  • Analytical balance

  • Multiple small, sealed glass vials

Procedure:

  • Prepare Stock Mixtures: Prepare a series of binary mixtures of the oil and surfactant in different weight ratios (e.g., 9:1, 8:2, 7:3, 6:4, 5:5, 4:6, 3:7, 2:8, 1:9).

  • Aqueous Titration: For each oil/surfactant mixture, add water dropwise while continuously mixing (e.g., with a vortex mixer).

  • Observe Phase Transitions: After each addition of water, allow the system to equilibrate and visually observe the appearance of the mixture. Note the point at which the mixture changes from clear to turbid (indicating the formation of a coarse emulsion), or from a liquid to a gel.

  • Record Compositions: For each observed phase transition, carefully record the weight percentages of the oil, surfactant, and water.

  • Plot the Diagram: Use a ternary graph paper or appropriate software to plot the compositions at which phase transitions occur. Each point within the triangle represents a specific composition of the three components.

  • Identify Regions: Connect the points to delineate the boundaries of different phase regions (e.g., microemulsion, emulsion, gel). This diagram will provide a map of the formulation possibilities for the chosen system.

References

Safety Operating Guide

Navigating the Safe Disposal of 1-Linoleoyl Glycerol in the Laboratory

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development and other laboratory-based research, the proper disposal of chemical reagents is a critical component of maintaining a safe and compliant workspace. 1-Linoleoyl glycerol (also known as 1-Monolinolein), a monoglyceride used in various research applications, requires a clear and informed disposal protocol to mitigate potential safety and environmental risks. This guide provides a comprehensive, step-by-step plan for the proper disposal of this compound, tailored for laboratory professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is essential to handle this compound with the appropriate personal protective equipment (PPE). While this compound is not classified as a hazardous substance, good laboratory practices should always be followed.

Personal Protective Equipment (PPE) Summary:

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Prevents direct skin contact.
Eye/Face Protection Safety glasses with side-shields or chemical safety gogglesProtects against accidental splashes.
Skin/Body Protection Lab coatProvides a barrier against spills.

Safe Handling Procedures:

  • Always handle chemicals in a well-ventilated area.

  • Avoid contact with eyes and skin.

  • Keep containers well-closed when not in use.

Step-by-Step Disposal Procedures

A waste generator must conduct a hazardous waste determination for all chemicals prior to disposal.[1] Based on available safety data, this compound is not classified as a hazardous substance.[2] The following procedures are for the disposal of pure this compound or solutions in non-hazardous, water-miscible solvents.

Step 1: Waste Identification and Segregation

  • Identify the Waste Stream: Determine if the waste is pure this compound, a solution, or contaminated material.

  • Check for Contamination: If this compound has been mixed with any hazardous materials (e.g., flammable solvents, toxic reagents), the entire mixture must be treated as hazardous waste.[3] If so, follow your institution's hazardous chemical waste disposal procedures.

  • Segregate Non-Hazardous Waste: If the waste is determined to be non-hazardous, keep it separate from hazardous waste streams to avoid cross-contamination.

Step 2: Preparing for Disposal

  • For Liquid Waste (Pure or in Non-Hazardous, Water-Miscible Solvents):

    • Solutions with a pH between 6 and 9.5 may be eligible for drain disposal with copious amounts of water, provided they do not contain other hazardous materials.[1] Always confirm this with your institution's Environmental Health and Safety (EHS) department.

    • For larger quantities or if drain disposal is not permitted, collect the liquid in a clearly labeled, sealable container.

  • For Solid Waste (e.g., contaminated wipes, absorbent materials from small spills):

    • Collect solids in a disposable, non-leaking container.[1]

    • Label the container with the contents ("this compound contaminated debris") and mark it clearly as "non-hazardous".

Step 3: Spill Cleanup and Decontamination

In the event of a spill, the response should be immediate and thorough to mitigate any potential hazards.

  • Small Spills: Can be wiped up with a cloth or similar absorbent material. The spill site should then be flushed with water.

  • Large Spills: Should first be covered with an inert absorbent material like sand or earth, then collected.

  • Decontamination: Thoroughly clean the spill area with soap and water. Collect all cleanup materials and place them in the designated non-hazardous waste container.

Step 4: Final Disposal

  • Non-Hazardous Liquid Waste: If approved by your institution's EHS, non-hazardous liquid waste may be poured down the sink drain with plenty of water.

  • Non-Hazardous Solid Waste: Non-hazardous solid waste should be placed directly into the appropriate dumpster, not in laboratory trash cans, as custodial staff may not be trained to handle chemical waste.

  • Empty Containers: Empty containers of this compound should have their labels defaced or removed to indicate they no longer contain the chemical and can then be disposed of in the regular trash.

Consult Your Institutional EHS:

It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local and national regulations. EHS can provide clarification on what is considered non-hazardous and the proper disposal routes for your specific location.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste waste_determination Is the waste mixed with any hazardous substance? start->waste_determination hazardous_waste Treat as Hazardous Waste: Follow institutional hazardous waste procedures. waste_determination->hazardous_waste Yes non_hazardous_waste Treat as Non-Hazardous Waste waste_determination->non_hazardous_waste No end End of Disposal Process hazardous_waste->end liquid_or_solid Is the waste liquid or solid? non_hazardous_waste->liquid_or_solid liquid_waste Liquid Waste liquid_or_solid->liquid_waste Liquid solid_waste Solid Waste (e.g., contaminated debris) liquid_or_solid->solid_waste Solid check_local_rules Consult Institutional EHS for drain disposal permissibility. liquid_waste->check_local_rules collect_solid Collect in a labeled, non-leaking container. solid_waste->collect_solid drain_disposal Dispose down drain with copious amounts of water. check_local_rules->drain_disposal Permitted collect_liquid Collect in a labeled, sealed container for institutional pickup. check_local_rules->collect_liquid Not Permitted drain_disposal->end collect_liquid->end dumpster_disposal Dispose directly into designated dumpster. collect_solid->dumpster_disposal dumpster_disposal->end

Caption: Disposal decision workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Linoleoyl Glycerol
Reactant of Route 2
Reactant of Route 2
1-Linoleoyl Glycerol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。